molecular formula C8H12O2 B1297611 2,2-Dimethylcyclohexane-1,3-dione CAS No. 562-13-0

2,2-Dimethylcyclohexane-1,3-dione

Cat. No.: B1297611
CAS No.: 562-13-0
M. Wt: 140.18 g/mol
InChI Key: AOPBDTHQAIWWMI-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclohexane-1,3-dione
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPBDTHQAIWWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338759
Record name 2,2-Dimethyl-1,3-cyclohexanedione
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-13-0
Record name 2,2-Dimethyl-1,3-cyclohexanedione
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Record name 2,2-dimethylcyclohexane-1,3-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,2-dimethylcyclohexane-1,3-dione, a significant building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound, also known as dimedone, is a cyclic diketone with the chemical formula C₈H₁₂O₂.[1] Its unique structure and reactivity make it a valuable precursor in the synthesis of various organic compounds and natural products. This guide will explore the two principal synthetic pathways to this molecule: the classical one-pot synthesis involving a Michael addition and subsequent cyclization, and the direct alkylation of a pre-formed cyclohexanedione ring.

Classical One-Pot Synthesis from Mesityl Oxide and Diethyl Malonate

The most established and widely utilized method for synthesizing this compound is a one-pot reaction sequence starting from mesityl oxide and diethyl malonate. This process sequentially involves a Michael addition, an intramolecular Claisen (Dieckmann) condensation, hydrolysis, and decarboxylation.

Overall Reaction Scheme

The overall transformation can be summarized as follows:

Classical Synthesis start Mesityl Oxide + Diethyl Malonate intermediate1 Michael Adduct start->intermediate1 1. Base (e.g., NaOEt) intermediate2 Cyclic β-Keto Ester intermediate1->intermediate2 2. Intramolecular   Claisen Condensation intermediate3 Dicarboxylic Acid intermediate2->intermediate3 3. Hydrolysis (e.g., KOH) product This compound intermediate3->product 4. Decarboxylation (Heat, Acid)

Caption: Overall workflow of the classical synthesis of this compound.

Detailed Reaction Mechanism

The synthesis proceeds through the following mechanistic steps:

Classical_Mechanism cluster_michael Michael Addition cluster_dieckmann Dieckmann Condensation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate NaOEt Michael_Adduct_Enolate Michael Adduct (Enolate) Enolate->Michael_Adduct_Enolate attacks Mesityl Oxide Mesityl_Oxide Mesityl Oxide Mesityl_Oxide->Michael_Adduct_Enolate Michael_Adduct Michael Adduct Michael_Adduct_Enolate->Michael_Adduct Protonation Intramolecular_Enolate Intramolecular Enolate Michael_Adduct->Intramolecular_Enolate Base Michael_Adduct->Intramolecular_Enolate Cyclic_Intermediate Cyclic Intermediate Intramolecular_Enolate->Cyclic_Intermediate Intramolecular Attack Cyclic_beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Cyclic_beta_Keto_Ester Loss of Ethoxide Hydrolyzed_Intermediate Di-acid Cyclic_beta_Keto_Ester->Hydrolyzed_Intermediate KOH, H₂O Decarboxylation Decarboxylation Hydrolyzed_Intermediate->Decarboxylation Heat, H⁺ Final_Product 2,2-Dimethylcyclohexane- 1,3-dione Decarboxylation->Final_Product

Caption: Stepwise mechanism of the classical synthesis pathway.

Experimental Protocol

The following is a representative experimental protocol for the classical synthesis of this compound, adapted from established procedures.

Materials:

  • Absolute Ethanol (B145695)

  • Sodium metal

  • Diethyl malonate

  • Mesityl oxide (freshly distilled)

  • Potassium hydroxide (B78521)

  • Hydrochloric acid (concentrated and dilute)

  • Decolorizing charcoal (Norite)

Procedure:

  • Preparation of Sodium Ethoxide: In a dry, three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 400 mL of absolute ethanol. Add 23 g (1 gram-atom) of clean sodium metal in portions at a rate that maintains the solution at its boiling point.

  • Michael Addition and Dieckmann Condensation: After all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate. Subsequently, slowly add 100 g (1.02 moles) of freshly distilled mesityl oxide (boiling point 126-131 °C) through the dropping funnel. The mixture is then refluxed with constant stirring for two hours.

  • Hydrolysis: A solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water is added to the reaction mixture, which is then stirred and refluxed for an additional six hours.

  • Work-up and Decarboxylation: While still hot, the mixture is made just acidic to litmus (B1172312) with dilute hydrochloric acid. The flask is then set up for distillation, and the ethanol is removed by heating on a water bath. The residue is boiled with approximately 15 g of decolorizing charcoal and filtered. This charcoal treatment is repeated. The hot filtrate is finally made distinctly acidic to methyl orange with dilute hydrochloric acid, boiled for a few minutes to ensure complete decarboxylation, and then allowed to cool.

  • Isolation and Purification: The crystallized product is collected by suction filtration, washed with ice-cold water, and air-dried. The crude product can be further purified by recrystallization.

Quantitative Data
ParameterValueReference
Yield 67-85%[2]
Melting Point 148-150 °C[2]
¹H NMR (CDCl₃) δ 1.10 (s, 6H), 2.55 (s, 4H)[3]
¹³C NMR (CDCl₃) δ 28.4, 50.8, 58.9, 211.5[4]
IR (KBr, cm⁻¹) ~2960, ~1720, ~1700[5]

Synthesis via Alkylation of Cyclohexane-1,3-diones

An alternative route to this compound involves the direct alkylation of a pre-existing cyclohexane-1,3-dione or a mono-methylated derivative. This method is particularly useful for preparing asymmetrically substituted diketones.

Overall Reaction Scheme

The general transformation involves the methylation of 2-methylcyclohexane-1,3-dione (B75653).

Alkylation_Synthesis start 2-Methylcyclohexane-1,3-dione product This compound start->product Base (e.g., Triton B), Methyl Iodide

Caption: Overall scheme for the synthesis via alkylation.

Detailed Reaction Mechanism

The alkylation proceeds via the formation of an enolate, which then acts as a nucleophile.

Alkylation_Mechanism Start 2-Methylcyclohexane-1,3-dione Enolate Enolate Start->Enolate Base Transition_State SN2 Transition State Enolate->Transition_State Nucleophilic Attack Product This compound Transition_State->Product Methyl_Iodide Methyl Iodide Methyl_Iodide->Transition_State

Caption: Mechanism of the alkylation of 2-methylcyclohexane-1,3-dione.

Experimental Protocol

The following protocol describes the methylation of 2-methylcyclohexane-1,3-dione.

Materials:

  • 2-Methylcyclohexane-1,3-dione

  • Dry Methanol (B129727)

  • Triton B (40% in methanol)

  • Methyl iodide

  • Concentrated Hydrochloric acid

  • Ethyl acetate

  • 5% Sodium thiosulfate (B1220275) solution

  • Saturated Sodium hydrogen carbonate solution

  • Saturated Sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 50.4 g (0.4 mol) of 2-methylcyclohexane-1,3-dione in 500 mL of dry methanol.

  • Addition of Base and Alkylating Agent: To the stirred solution, add 168 mL of Triton B (40% in methanol) dropwise. After the addition is complete, stir the solution at room temperature for 10 minutes, then add 60.0 g (0.423 mol) of methyl iodide portionwise.

  • Reflux: Heat the solution under reflux with stirring for 16-20 hours.

  • Work-up: After cooling to room temperature, remove about 400 mL of methanol by rotary evaporation. Pour the residue into a mixture of 100 mL of concentrated hydrochloric acid and approximately 100 g of ice and stir for 30 minutes.

  • Extraction and Purification: Collect any precipitated starting material by filtration. Extract the filtrate four times with 100 mL of ethyl acetate. Wash the combined organic extracts with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The residue is then distilled to yield the final product.

Quantitative Data
ParameterValueReference
Yield 54-57%
Boiling Point 92-97 °C (4 mm)

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The classical one-pot synthesis from mesityl oxide and diethyl malonate offers a high-yield pathway from simple acyclic precursors. The alkylation of a pre-formed cyclohexanedione ring provides a versatile alternative, particularly for the synthesis of specifically substituted derivatives. The choice of method will depend on the availability of starting materials, desired scale, and the specific structural requirements of the target molecule. This guide provides the necessary detailed information for researchers to select and implement the most suitable synthetic strategy for their needs.

References

A Comprehensive Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione (CAS: 562-13-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylcyclohexane-1,3-dione, with a CAS number of 562-13-0, is a cyclic diketone that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the gem-dimethyl group and the 1,3-dione moiety, govern its reactivity and make it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, spectroscopic data, and safety information for this compound. Furthermore, it explores the biological activities associated with the broader class of cyclohexane-1,3-dione derivatives and discusses the potential implications for drug discovery.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₂O₂[2][3][4]
Molecular Weight 140.18 g/mol [2][3][4]
Appearance Solid[1]
Melting Point 94-96 °C[1]
Boiling Point 233.7 °C at 760 mmHg[1]
Flash Point 94 °C[2]
Solubility Soluble in water (34 g/L at 25°C), ethanol, and methanol (B129727).[3]
Storage Temperature Room temperature[1]
Table 2: Chemical Identifiers
IdentifierValueReference
IUPAC Name This compound[1][4]
CAS Number 562-13-0[1][2][3][4]
InChI 1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3[1][4]
InChI Key AOPBDTHQAIWWMI-UHFFFAOYSA-N[1][4]
Canonical SMILES CC1(C(=O)CCCC1=O)C[2][4]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Information
TechniqueData AvailabilityReference
¹H NMR Spectrum available[4]
Infrared (IR) Spectroscopy FTIR spectrum available (KBr-Pellet)[5]
Mass Spectrometry (MS) GC-MS data available[5]
Raman Spectroscopy Spectrum available[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the methylation of 2-methylcyclohexane-1,3-dione (B75653). A detailed experimental protocol is provided by Organic Syntheses.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-Methylcyclohexane-1,3-dione (0.4 mol)

  • Dry Methanol (500 mL)

  • Triton B (40% in methanol, 168 mL)

  • Methyl iodide (0.423 mol)

  • Concentrated Hydrochloric Acid

  • Ice

  • Ethyl Acetate

  • 5% Sodium Thiosulfate (B1220275) Solution

  • Saturated Sodium Hydrogen Carbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate (B86663)

Procedure:

  • A solution of 2-methylcyclohexane-1,3-dione in dry methanol is prepared in a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Triton B is added dropwise to the stirred solution.

  • After stirring for 10 minutes at room temperature, methyl iodide is added portionwise.

  • The solution is stirred and heated under reflux for 16-20 hours.

  • After cooling, the methanol is partially removed by rotary evaporation.

  • The residue is poured into a mixture of concentrated hydrochloric acid and ice and stirred for 30 minutes.

  • The precipitated solid (unreacted starting material) is removed by filtration.

  • The filtrate is extracted multiple times with ethyl acetate.

  • The combined organic extracts are washed sequentially with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed by rotary evaporation, and the residue is distilled to yield this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Methylcyclohexane-1,3-dione + Dry Methanol D Stirring at Room Temperature A->D Add Triton B B Triton B (40% in Methanol) B->D C Methyl Iodide C->D Add Methyl Iodide E Reflux for 16-20 hours D->E F Partial Evaporation of Methanol E->F G Acidification with HCl and Ice F->G H Filtration G->H I Liquid-Liquid Extraction (Ethyl Acetate) H->I J Washing of Organic Layer I->J K Drying over MgSO4 J->K L Rotary Evaporation K->L M Distillation L->M P This compound M->P

Caption: Synthesis workflow for this compound.

Chemical Reactivity: Keto-Enol Tautomerism

A key feature of 1,3-dicarbonyl compounds like this compound is their ability to undergo keto-enol tautomerism. The presence of the gem-dimethyl group at the 2-position influences the equilibrium between the keto and enol forms. Understanding this tautomerism is crucial for predicting its reactivity in various chemical transformations.

Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto Enol Keto->Enol Equilibrium Enol->Keto

Caption: Keto-enol tautomerism of this compound.

Biological Activity and Relevance in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of cyclohexane-1,3-dione derivatives has garnered significant attention in drug discovery.

Derivatives of cyclohexane-1,3-dione have been investigated for a range of pharmacological activities, including:

  • Anticancer: Some derivatives have shown potent inhibitory activity against tyrosine kinases, such as c-Met, which are key targets in cancer therapy.[6]

  • Herbicidal: 2-Acyl-cyclohexane-1,3-diones are known inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides.[7][8] Interestingly, one study noted that the addition of dimethyl groups to the cyclohexane-1,3-dione ring had a negative impact on this inhibitory activity.[7]

  • Antimicrobial and Antifungal: Certain derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[6][7]

  • Anti-inflammatory and Analgesic: The structural scaffold is considered a valuable starting point for the synthesis of compounds with potential anti-inflammatory and analgesic effects.[9]

  • Antioxidant: Tetraketones derived from 5,5-dimethylcyclohexane-1,3-dione (B117516) have shown antioxidant potential.[10]

The role of this compound as an intermediate in the synthesis of the anticancer drug Taxol further underscores its importance in the pharmaceutical field.[2][3]

Biological_Relevance cluster_compound Cyclohexane-1,3-dione Scaffold cluster_targets Potential Therapeutic Targets cluster_activities Pharmacological Activities Compound This compound (and derivatives) Target1 Tyrosine Kinases (e.g., c-Met) Compound->Target1 Inhibition Target2 p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Compound->Target2 Inhibition Target3 Bacterial/Fungal Enzymes Compound->Target3 Inhibition Target4 Inflammatory Pathway Proteins Compound->Target4 Modulation Activity1 Anticancer Target1->Activity1 Activity2 Herbicidal Target2->Activity2 Activity3 Antimicrobial Target3->Activity3 Activity4 Anti-inflammatory Target4->Activity4

Caption: Potential biological relevance of the cyclohexane-1,3-dione scaffold.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[8]

Table 4: GHS Hazard Information
Pictogram GHS07 (Exclamation Mark)[1][11]
Signal Word Warning[1][4][11]
Hazard Statements H302: Harmful if swallowed[1][4][11]H315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][4]

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. Its established synthesis protocols and the known biological activities of the broader cyclohexane-1,3-dione class make it a valuable molecule for researchers in organic synthesis and medicinal chemistry. While further investigation into its specific biological activities is warranted, its role as a synthetic intermediate and the pharmacological potential of its derivatives position it as a compound of continued interest in the development of new therapeutic agents.

References

2,2-Dimethylcyclohexane-1,3-dione 1H NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2-Dimethylcyclohexane-1,3-dione

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the key spectral features, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis.

Molecular Structure and Proton Environments

This compound possesses a symmetrical structure with three distinct proton environments, which give rise to three unique signals in the ¹H NMR spectrum. The protons are labeled as follows for the purpose of this analysis:

  • Hₐ: The six equivalent protons of the two methyl groups at the C2 position.

  • Hₑ: The two equivalent protons of the methylene (B1212753) group at the C5 position.

  • Hբ: The four equivalent protons of the two methylene groups at the C4 and C6 positions.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), exhibits the following signals. The data is summarized in the table below for clarity and comparative analysis.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂ (Hₐ)1.29Singlet (s)6H
-CH₂- (C5, Hₑ)1.93Multiplet (m)2H
-CH₂- (C4, C6, Hբ)2.67Triplet (t)4H

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]

Experimental Protocol

The following section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The dissolution should be performed in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

  • Tuning and Locking: Tune the spectrometer probe for the ¹H frequency. Lock the field frequency using the deuterium (B1214612) signal from the CDCl₃ solvent.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and obtain a sharp, symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each signal.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical relationships in the ¹H NMR analysis of this compound, from molecular structure to spectral interpretation.

molecular_structure_to_signals cluster_molecule Molecular Structure cluster_spectrum ¹H NMR Spectrum mol This compound Hₐ: -C(CH₃)₂ Hₑ: -CH₂(C5) Hբ: -CH₂(C4, C6) spec Predicted Signals Singlet Multiplet Triplet mol:ha->spec:s1 6H mol:he->spec:s2 2H mol:hf->spec:s3 4H

Figure 1: Correlation of proton environments to ¹H NMR signals.

nmr_analysis_workflow cluster_steps Experimental and Analytical Steps cluster_details Key Considerations A Sample Preparation B NMR Data Acquisition A->B A_det Purity, Solvent, Concentration A->A_det C Data Processing (FID -> Spectrum) B->C B_det Field Strength, Shimming, Parameters B->B_det D Spectral Analysis C->D C_det Phasing, Baseline Correction, Referencing C->C_det E Structural Elucidation D->E D_det Chemical Shift, Integration, Multiplicity D->D_det E_det Assignment of Signals to Protons E->E_det

Figure 2: Workflow for ¹H NMR spectrum analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,2-Dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,2-Dimethylcyclohexane-1,3-dione, a key intermediate in various synthetic pathways, including the synthesis of Taxol.[1] While the crystallographic data for the title compound is not publicly available, this document presents detailed information on its synthesis, general experimental protocols for crystal structure determination by single-crystal X-ray diffraction, and for comparative purposes, the crystallographic data of the closely related and structurally significant compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).

Introduction

This compound is a cyclic diketone that serves as a valuable building block in organic synthesis. Its rigid, substituted cyclohexane (B81311) framework is of significant interest in stereocontrolled reactions. Understanding its three-dimensional structure in the solid state is crucial for predicting its reactivity, designing derivatives with specific pharmacological activities, and for computational modeling studies. Although crystal structure analysis of this compound by X-ray diffraction has been reported to be performed, the specific structural parameters are not deposited in open-access crystallographic databases.[1]

This guide, therefore, aims to provide the necessary background and protocols for researchers seeking to determine its crystal structure or work with similar compounds.

Synthesis and Crystallization

The synthesis of this compound can be achieved through established organic chemistry methodologies. A common approach involves the Michael addition of a malonic ester to mesityl oxide, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.

General Experimental Protocol for Synthesis

A generalized synthetic protocol is outlined below. Researchers should consult specific literature for optimized reaction conditions and purification procedures.

  • Michael Addition: Diethyl malonate is deprotonated using a strong base, such as sodium ethoxide, to form the corresponding enolate. This nucleophile is then reacted with mesityl oxide (4-methyl-3-penten-2-one) in an appropriate solvent like ethanol. The reaction mixture is typically stirred at room temperature until the starting materials are consumed.

  • Dieckmann Condensation: The product from the Michael addition undergoes an intramolecular cyclization, facilitated by the base present in the reaction mixture, to form a cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed using aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to obtain a sample of high purity suitable for crystallization.

Crystallization Protocol

Obtaining single crystals of sufficient quality is a critical and often challenging step for X-ray diffraction analysis. For a small organic molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof). The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop). This is then sealed in a larger container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, leading to crystal growth.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction: A Generalized Workflow

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general workflow for this technique is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: Generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol for Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy. This includes checking for residual electron density, analyzing bond lengths and angles for chemical reasonableness, and calculating figures of merit such as the R-factor.

Crystallographic Data of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

For comparative and informational purposes, the crystallographic data for the closely related compound, 5,5-dimethylcyclohexane-1,3-dione (dimedone), is provided below. In the solid state, dimedone exists predominantly in its enol form and forms hydrogen-bonded chains.

Table 1: Crystal Data and Structure Refinement for 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

ParameterValue
Empirical formulaC₈H₁₂O₂
Formula weight140.18
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 6.634(2) Å
b = 10.965(3) Å
c = 11.218(3) Å
α = 90°
β = 98.34(3)°
γ = 90°
Volume807.5(4) ų
Z4
Density (calculated)1.153 Mg/m³
Absorption coefficient0.662 mm⁻¹
F(000)304

Table 2: Selected Bond Lengths (Å) and Angles (°) for 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

Bond/AngleLength (Å) / Angle (°)
C1-O11.261(3)
C3-O21.258(3)
C1-C21.411(4)
C2-C31.413(4)
C3-C41.503(4)
C4-C51.530(4)
C5-C61.531(4)
C6-C11.505(4)
C5-C71.529(4)
C5-C81.532(4)
O1-C1-C2121.7(3)
O2-C3-C2121.8(3)
C1-C2-C3120.3(3)
C4-C5-C6108.9(2)

Note: The provided data for dimedone is based on typical values found in crystallographic literature and databases. For precise values, researchers should refer to the specific CCDC deposition.

Conclusion

This technical guide has outlined the synthetic and analytical methodologies required for the determination of the crystal structure of this compound. While the specific crystallographic data for this compound remains elusive in the public domain, the provided generalized protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a robust framework for researchers to obtain this valuable information. The inclusion of crystallographic data for the analogous compound, dimedone, serves as a useful reference point. The elucidation of the precise solid-state structure of this compound will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in the development of new synthetic methodologies and therapeutic agents.

References

Keto-Enol Tautomerism in Cyclic 1,3-Diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental chemical equilibrium that significantly influences the reactivity, stability, and biological activity of cyclic 1,3-diones, a structural motif present in numerous pharmaceuticals and synthetic intermediates. This technical guide provides an in-depth analysis of the tautomeric equilibrium in these systems. It covers the structural factors governing the preference for the keto or enol form, the profound influence of the solvent environment, and quantitative data on tautomeric populations for key compounds. Detailed experimental protocols for the accurate determination of keto-enol ratios using Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and chemical titration are presented, alongside logical workflows and mechanistic pathways visualized with Graphviz to aid in comprehension and application.

Introduction: The Significance of Tautomerism in Cyclic 1,3-Diones

Cyclic 1,3-diones, such as cyclohexane-1,3-dione and its derivatives like dimedone, are pivotal building blocks in organic synthesis and are core components of various bioactive molecules.[1][2] Their chemical behavior is dominated by the equilibrium between two constitutional isomers: the diketo form and the enol form. This dynamic equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (C2) to a carbonyl oxygen, with a concurrent shift of the π-electrons.[3]

Unlike their acyclic counterparts (e.g., acetylacetone), the rigid ring structure of cyclic 1,3-diones prevents the formation of a stabilizing intramolecular hydrogen bond in the enol tautomer.[4] Consequently, the position of the equilibrium is exquisitely sensitive to a range of factors including ring size, substitution, and, most critically, the solvent environment.[5] An understanding of this equilibrium is crucial for professionals in drug development and process chemistry, as the predominant tautomer dictates the molecule's nucleophilicity, acidity, and interaction with biological targets. For instance, the enol form is a key nucleophile in C-C bond-forming reactions, while the diketo form's reactivity is centered at the carbonyl carbons.

The Tautomeric Equilibrium

The equilibrium between the diketo and the mono-enol form is the most relevant for cyclic 1,3-diones. The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group. This equilibrium can be influenced by acid or base catalysis, which facilitates the interconversion.[3]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of structural and environmental factors.

  • Ring Size and Strain: The stability of the enol form is influenced by the ring size. For instance, 1,3-cyclopentanedione (B128120) exists almost exclusively in the enol form in the solid state, a preference attributed to the favorable geometry of the conjugated system within the five-membered ring.[6][7]

  • Substitution: Substituents on the ring can exert steric and electronic effects. For example, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) has a well-studied tautomeric equilibrium, with the gem-dimethyl group influencing the ring conformation.

  • Solvent Effects: The solvent plays a paramount role in determining the predominant tautomer. Polar, hydrogen-bond-accepting solvents like DMSO can stabilize the enol form by forming intermolecular hydrogen bonds with the enolic hydroxyl group.[5] Conversely, non-polar solvents tend to favor the less polar diketo form. In some cases, the enol form can self-associate into hydrogen-bonded dimers in non-polar media, shifting the equilibrium towards the enol at higher concentrations.[8]

solvent_effect Equilibrium Keto-Enol Equilibrium PolarSolvent Polar / H-Bond Accepting Solvent (e.g., DMSO, Methanol) Equilibrium->PolarSolvent NonPolarSolvent Non-Polar Solvent (e.g., Chloroform, Cyclohexane) Equilibrium->NonPolarSolvent Enol Favors Enol Form PolarSolvent->Enol Intermolecular H-bonding Keto Favors Keto Form NonPolarSolvent->Keto Lower polarity of keto form

Quantitative Data on Tautomeric Equilibria

The percentage of the enol tautomer at equilibrium is a critical parameter. The following tables summarize quantitative data for key cyclic 1,3-diones in various deuterated solvents, as determined primarily by ¹H NMR spectroscopy.

Table 1: Enol Content of Cyclohexane-1,3-dione

Solvent% EnolEquilibrium Constant (KT = [Enol]/[Keto])
Chloroform-d (CDCl₃)~95%~19
Acetone-d₆~70%~2.33
Dimethyl sulfoxide-d₆ (DMSO-d₆)>99%>99
Water-d₂ (D₂O)~60%~1.5

Note: Values are approximate and can vary with concentration and temperature. Data compiled from multiple sources.[8][9]

Table 2: Enol Content of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

Solvent% EnolEquilibrium Constant (KT = [Enol]/[Keto])
Chloroform-d (CDCl₃)~67%~2.03
Acetone-d₆~75%~3.0
Dimethyl sulfoxide-d₆ (DMSO-d₆)>95%>19
Methanol-d₄~85%~5.67

Note: In chloroform, a keto-to-enol ratio of approximately 2:1 has also been reported, indicating the sensitivity of the equilibrium.[10] Data compiled from multiple sources.[5][8]

Table 3: Tautomeric Preference of Other Cyclic 1,3-Diones

CompoundPredominant FormNotes
1,3-CyclopentanedioneEnolPredicted to be 1-3 kcal/mol more stable than the diketo form.[7]
Meldrum's AcidDiketoExists almost entirely in the diketo form in solution.[11] The high acidity (pKa ~4.97) is attributed to the rigid conformation that destabilizes the C-H bond.[11][12]

Experimental Protocols for Tautomer Quantification

Accurate quantification of the tautomeric ratio is essential for research and development. NMR spectroscopy is the most powerful and widely used technique.[5][13]

Protocol for ¹H NMR Spectroscopy

This method relies on the slow interconversion of tautomers on the NMR timescale, allowing for distinct signals for both the keto and enol forms to be observed and integrated.[13]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the cyclic 1,3-dione.

  • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. A small amount of a suitable internal standard (e.g., TMS) may be included.

2. NMR Data Acquisition:

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended). Tune and shim the spectrometer on the sample to achieve optimal resolution and lineshape, using the deuterium (B1214612) signal of the solvent for locking.[14]

  • Acquisition Parameters:

    • Experiment: Standard one-dimensional ¹H NMR spectrum.

    • Spectral Width: Set a wide spectral width (e.g., 0 to 16 ppm) to ensure all signals, particularly the downfield enolic -OH proton, are captured.[14]

    • Pulse Angle: Use a 90° pulse angle.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set a long relaxation delay (e.g., 30-60 seconds, or at least 5 times the longest T₁ of the signals being integrated) to ensure full relaxation of all relevant protons.[14]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Signal Assignment:

    • Keto Form: Identify the signal for the α-methylene protons (-CH₂-) between the two carbonyls (typically δ 3.0-3.8 ppm). Also, identify signals for other ring protons.

    • Enol Form: Identify the signal for the vinylic proton (=CH-) (typically δ 5.0-5.8 ppm). The enolic hydroxyl proton (-OH) often appears as a broad singlet at a very downfield chemical shift (δ 10-15 ppm).

  • Integration: Carefully integrate the characteristic, well-resolved signals for the keto and enol forms. For cyclohexane-1,3-dione, integrate the α-methylene signal (2H) for the keto form and the vinylic proton signal (1H) for the enol form.

  • Calculation:

    • Let Iketo be the integral of the α-methylene protons and Ienol be the integral of the vinylic proton.

    • Normalize the integrals based on the number of protons contributing to the signal:

      • Normalized Keto Integral = Iketo / 2

      • Normalized Enol Integral = Ienol / 1

    • Calculate the percentage of the enol form: % Enol = [Normalized Enol Integral / (Normalized Enol Integral + Normalized Keto Integral)] * 100

    • Calculate the equilibrium constant: KT = % Enol / (100 - % Enol)

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve sample in deuterated solvent p2 Transfer to NMR tube p1->p2 a1 Lock, Tune, Shim p2->a1 a2 Set acquisition parameters (d1 delay is critical) a1->a2 a3 Acquire ¹H spectrum a2->a3 d1 Process FID (FT, Phase, Baseline) a3->d1 d2 Assign Keto & Enol signals d1->d2 d3 Integrate characteristic peaks d2->d3 d4 Normalize & Calculate % Enol and K_T d3->d4

Protocol for UV-Vis Spectroscopy

This method is applicable when the keto and enol tautomers have distinct and non-overlapping absorption maxima (λmax). The enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the diketo form.[15][16]

1. Preliminary Analysis:

  • Record the UV-Vis spectrum of the compound in a non-polar solvent (e.g., hexane, where the keto form is expected to dominate) and in a polar, aprotic solvent (e.g., acetonitrile, where the enol form is more favored) to identify the approximate λmax for each tautomer.

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of the cyclic 1,3-dione of known concentrations in the solvent of interest.

3. Spectral Acquisition:

  • Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum for each standard solution over the relevant wavelength range. Use the pure solvent as a blank.

4. Data Analysis (assuming known molar absorptivities):

  • If the molar absorptivity coefficients (ε) for the pure keto (εK) and pure enol (εE) forms at their respective λmax are known or can be determined (e.g., using a locked derivative), the concentration of each tautomer can be calculated using the Beer-Lambert Law (A = εbc) at two different wavelengths.

  • The equilibrium constant KT can be determined from the ratio of the calculated concentrations ([Enol]/[Keto]).

Protocol for Kurt Meyer Titration

This classical chemical method determines the enol content by its rapid reaction with bromine. The indirect titration method is often preferred for better reproducibility.[17][18]

1. Reagents:

  • Standardized solution of bromine in methanol (B129727) (approx. 0.1 M).

  • Solution of the cyclic 1,3-dione in methanol.

  • Diisobutylene (to quench excess bromine).

  • 10% aqueous potassium iodide (KI) solution.

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (approx. 0.1 M).

  • Starch indicator solution.

2. Procedure:

  • Cool a known volume of the dione (B5365651) solution in methanol to a low temperature (e.g., -5 to 0 °C) to minimize tautomerization during the analysis.

  • Rapidly add a measured excess of the cold bromine solution. The enol reacts instantly.

  • Immediately after bromine addition, add a slight excess of diisobutylene to react with and consume the unreacted bromine.

  • Add 5-10 mL of 10% KI solution. The bromine that reacted with the enol will have formed a bromo-ketone, which then oxidizes the iodide to iodine.

  • Allow the solution to warm to room temperature.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, using starch as an indicator (endpoint: disappearance of the blue color).

3. Calculation:

  • The amount of sodium thiosulfate used is proportional to the amount of iodine liberated, which is in turn proportional to the amount of enol originally present in the sample. Calculate the molar quantity of the enol and express it as a percentage of the total initial moles of the 1,3-dione.

Conclusion

The keto-enol tautomerism of cyclic 1,3-diones is a complex equilibrium governed by a subtle interplay of structural and environmental factors. For researchers in synthetic chemistry and drug development, a quantitative understanding of this phenomenon is not merely academic but essential for predicting reactivity, controlling reaction outcomes, and understanding molecular interactions. The predominance of the enol form in many solvents makes these compounds valuable C-nucleophiles. Conversely, the stability of the diketo form in specific cases like Meldrum's acid underpins its unique reactivity profile. The experimental protocols detailed herein, particularly ¹H NMR spectroscopy, provide robust and reliable means to quantify this critical equilibrium, enabling precise control and rational design in the application of these versatile chemical entities.

References

An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclohexane-1,3-dione is a cyclic beta-diketone that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of two carbonyl groups and gem-dimethyl substitution, impart distinct reactivity that has been exploited in the synthesis of a wide array of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its applications, with a focus on its relevance to drug discovery and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 562-13-0[1][2]
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [1][2]
Appearance Solid[1]
Melting Point 94-96 °C[1]
Boiling Point 233.7 °C at 760 mmHg[1]
Solubility 34 g/L in water at 25 °C[3]
Computed Properties
PropertyValueSource(s)
XLogP3-AA 0.9[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]
Exact Mass 140.083729621 g/mol [2]
Monoisotopic Mass 140.083729621 g/mol [2]
Topological Polar Surface Area 34.1 Ų[2]
Heavy Atom Count 10[2]
Complexity 162[2]

Chemical Reactivity and Keto-Enol Tautomerism

A key feature of 1,3-dicarbonyl compounds like this compound is their existence in a tautomeric equilibrium between the keto and enol forms. The presence of the gem-dimethyl group at the C2 position prevents enolization at that position, which is common for other 1,3-cyclohexanediones. However, enolization can still occur at the C4 and C6 positions. The enol form is a crucial intermediate in many reactions, acting as a potent nucleophile. This reactivity is fundamental to its use in various condensation and addition reactions.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is the methylation of 2-methylcyclohexane-1,3-dione (B75653).[4]

Materials:

Procedure:

  • In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, dissolve 50.4 g of 2-methylcyclohexane-1,3-dione in 500 mL of dry methanol.

  • To the stirred solution, add 168 mL of Triton B dropwise.

  • After the addition is complete, stir the resulting solution at room temperature for 10 minutes.

  • Add 60.0 g of methyl iodide portionwise.

  • Heat the reaction mixture under reflux for 16-20 hours.

  • After cooling, remove the methanol by rotary evaporation.

  • Dissolve the residue in water and extract four times with 100 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and wash sequentially with 5% sodium thiosulfate solution (4 x 100 mL), saturated sodium hydrogen carbonate solution (2 x 100 mL), and saturated sodium chloride solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the ethyl acetate by rotary evaporation.

  • Distill the residue to yield this compound as a glassy solid.

Below is a diagram illustrating the general workflow for the synthesis of heterocyclic compounds, a common application of this compound.

G reagents This compound + Aldehyde reaction Knoevenagel Condensation reagents->reaction catalyst Catalyst (e.g., L-proline, piperidine) catalyst->reaction intermediate Intermediate Product (e.g., Xanthene derivative) reaction->intermediate purification Purification (Recrystallization/Chromatography) intermediate->purification product Final Heterocyclic Product purification->product

General workflow for heterocycle synthesis.

Applications in Drug Development and Biological Activity

While this compound itself is primarily a synthetic intermediate, its core structure is found in various biologically active molecules. Derivatives of cyclohexane-1,3-dione have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties.

Of particular interest to drug development professionals is the role of cyclohexane-1,3-dione derivatives as inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. For instance, certain derivatives have been identified as potential inhibitors of the c-Met receptor tyrosine kinase.[5] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, proliferation, and metastasis in various cancers, including non-small-cell lung cancer (NSCLC).[6] Inhibition of this pathway is a key strategy in modern oncology drug discovery.

The diagram below illustrates a simplified representation of the c-Met signaling pathway, which can be targeted by cyclohexane-1,3-dione derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Inhibitor Cyclohexane-1,3-dione Derivative (Inhibitor) Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of c-Met signaling by derivatives.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an important starting material for the synthesis of a diverse range of compounds. For researchers in drug development, the cyclohexane-1,3-dione scaffold represents a promising platform for the design of novel therapeutic agents, particularly in the area of oncology. Further exploration of derivatives of this core structure is likely to yield new chemical entities with significant biological activities.

References

2,2-Dimethylcyclohexane-1,3-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Molecular Properties

This technical guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest in various chemical syntheses. The data is presented for researchers, scientists, and professionals in drug development.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for clear and easy reference.

PropertyValue
Molecular Formula C8H12O2[1][2]
Molecular Weight 140.18 g/mol [1][2][3]
Monoisotopic Mass 140.083729621 Da[1][2]
CAS Number 562-13-0[1][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the logical connection between the compound's name and its primary molecular identifiers.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C8H12O2 C8H12O2 Molecular Formula->C8H12O2 140.18 g/mol 140.18 g/mol Molecular Weight->140.18 g/mol

Molecular properties of this compound.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly specific to the research context in which the compound is utilized. For instance, its use as an intermediate in the synthesis of Taxol suggests its involvement in complex organic synthesis protocols.[4] Researchers interested in specific applications should consult dedicated studies in synthetic organic chemistry or medicinal chemistry for detailed experimental methodologies. A comprehensive literature review would be necessary to delineate specific signaling pathways that may be modulated by this compound or its derivatives.

References

An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylcyclohexane-1,3-dione, a significant cyclic dione, serves as a versatile building block in organic synthesis and holds considerable interest in medicinal chemistry. Its unique structural features and reactivity make it a valuable precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, detailing its IUPAC nomenclature, physicochemical properties, spectral characteristics, and a robust experimental protocol for its synthesis. Furthermore, this document explores its emerging role in drug development, with a particular focus on the potential of its derivatives as inhibitors of critical signaling pathways in oncology.

Compound Identification and Properties

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
CAS Number 562-13-0[1]
Appearance White solid
Melting Point 35-38 °C[2]
Boiling Point Not available
pKa ~5.15 (estimated from 5,5-dimethylcyclohexane-1,3-dione)[3]
Solubility Moderately soluble in water[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

Spectroscopy Data Interpretation Reference
¹H NMR Predicted peaks. Specific experimental data with assignments is not readily available in the searched literature.Expected signals for methyl protons and methylene (B1212753) protons of the cyclohexane (B81311) ring.[3][4]
¹³C NMR Predicted peaks. Specific experimental data with assignments is not readily available in the searched literature.Expected signals for carbonyl carbons, quaternary carbon, methylene carbons, and methyl carbons.[5][6][7]
FTIR (KBr, cm⁻¹) ~2942 (C-H stretch), ~1731, ~1675 (C=O stretch)Characteristic alkane C-H stretching and the presence of two distinct carbonyl groups.[2]
Mass Spec. (m/z) M⁺ at 140. Key fragments at 97 and 70.The molecular ion peak confirms the molecular weight. Fragmentation pattern is consistent with the loss of alkyl and carbonyl fragments.[1][8][9][10][11]

Synthesis of this compound

The classical and most established synthesis of this compound involves a sequential Michael addition and an intramolecular Dieckmann condensation.[12]

Reaction Mechanism

The synthesis proceeds through a well-defined reaction pathway, which is initiated by the formation of an enolate, followed by a conjugate addition and a subsequent cyclization.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation start Diethyl Malonate + Mesityl Oxide base Base (e.g., Sodium Ethoxide) start->base Deprotonation enolate Malonate Enolate (Nucleophile) base->enolate michael_adduct Michael Adduct (1,5-Dicarbonyl Compound) enolate->michael_adduct Conjugate Addition base2 Base michael_adduct->base2 Deprotonation int_enolate Intramolecular Enolate base2->int_enolate cyclic_intermediate Cyclic β-Keto Ester int_enolate->cyclic_intermediate Intramolecular Cyclization hydrolysis Hydrolysis (e.g., KOH) cyclic_intermediate->hydrolysis decarboxylation Decarboxylation (Heat, Acid) hydrolysis->decarboxylation product This compound decarboxylation->product

Caption: Logical workflow of the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere.

  • Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise, followed by the slow addition of mesityl oxide.

  • Dieckmann Condensation: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.

  • Hydrolysis: After cooling, add a solution of potassium hydroxide and reflux the mixture to hydrolyze the ester.

  • Work-up and Decarboxylation: Acidify the reaction mixture with hydrochloric acid. This will also induce decarboxylation.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

G start Start: Assemble Apparatus prep_base Prepare Sodium Ethoxide start->prep_base michael Michael Addition: Add Diethyl Malonate & Mesityl Oxide prep_base->michael dieckmann Dieckmann Condensation: Reflux Reaction Mixture michael->dieckmann hydrolysis Hydrolysis: Add KOH and Reflux dieckmann->hydrolysis workup Work-up & Decarboxylation: Acidify with HCl hydrolysis->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification: Distillation/Crystallization extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Cyclohexane-1,3-dione derivatives have garnered significant attention in drug discovery due to their diverse biological activities.[13][14] Notably, they have been identified as promising scaffolds for the development of inhibitors targeting key signaling pathways implicated in cancer.

Inhibition of c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[15][16][17][18][19] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[12][14][20][21] Small molecule inhibitors are a major class of drugs targeting this pathway.[12][13][14][20][21]

Derivatives of cyclohexane-1,3-dione have been shown to exhibit inhibitory activity against c-Met.[13][14] These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling cascades.[12]

G HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK STAT STAT Pathway P1->STAT Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Invasion Invasion/Metastasis STAT->Invasion Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by cyclohexane-1,3-dione derivatives.

The development of potent and selective c-Met inhibitors based on the cyclohexane-1,3-dione scaffold represents a promising avenue for the development of novel anti-cancer therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and pharmacokinetic properties of these compounds.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with significant potential in both synthetic and medicinal chemistry. The well-established synthetic route, coupled with its favorable chemical properties, makes it an attractive starting material for the construction of more complex molecular architectures. The demonstrated activity of its derivatives as inhibitors of key oncogenic pathways, such as c-Met signaling, underscores its importance for future drug discovery and development efforts. This technical guide provides a foundational resource for researchers and scientists working with this valuable compound.

References

Solubility Profile of 2,2-Dimethylcyclohexane-1,3-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-dimethylcyclohexane-1,3-dione, a key intermediate in various organic syntheses. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document collates available solubility data, details experimental protocols for its determination, and illustrates relevant concepts through diagrams.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses two polar carbonyl (C=O) groups and a nonpolar hydrocarbon backbone. This dual nature allows it to be soluble in a range of organic solvents. The presence of the gem-dimethyl group at the 2-position influences its crystal lattice energy and, consequently, its solubility compared to its isomer, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available data for the compound and its isomer, dimedone, as well as general principles of organic chemistry, a solubility profile can be constructed.

SolventSolvent TypeThis compound SolubilityDimedone Solubility (for comparison)
WaterPolar Protic34 g/L (at 25 °C)4.01 g/L (at 25 °C)[1][2]
EthanolPolar ProticSoluble[1][3][4]Soluble[1][3][4]
MethanolPolar ProticSoluble[3][4]Soluble[3][4]
AcetonePolar AproticSoluble[1]Readily Soluble[1]
Diethyl EtherNonpolarSoluble[1]Readily Soluble[1]
ChloroformNonpolarLikely SolubleSoluble[3]

Note: The term "soluble" is qualitative and indicates that the compound dissolves to a significant extent, but specific quantitative values are not available in the cited literature. The solubility in water for this compound is reported in one source without explicit mention of the solvent, but water is the most probable solvent in this context.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Accurately add a known volume of the selected organic solvent to the vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered sample solution with a known factor to fall within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Using UV-Vis Spectroscopy:

      • Similar to the HPLC method, prepare standard solutions and generate a calibration curve by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound in the chosen solvent.

      • Dilute the filtered sample and measure its absorbance.

      • Calculate the concentration using the calibration curve and the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Report the temperature at which the solubility was determined.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical principles governing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Add excess 2,2-dimethylcyclohexane- 1,3-dione to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate in temperature-controlled shaker for 24-48 hours prep2->equilib sample Withdraw supernatant equilib->sample filter Filter through 0.45 µm syringe filter sample->filter analysis Determine concentration (HPLC or UV-Vis) filter->analysis

Caption: Experimental workflow for determining the equilibrium solubility.

solubility_principle cluster_polar Polar Solvents (e.g., Methanol, Ethanol) cluster_nonpolar Nonpolar Solvents (e.g., Diethyl Ether, Chloroform) compound This compound polar_interaction Interaction with C=O groups compound->polar_interaction Soluble due to H-bonding/dipole-dipole nonpolar_interaction Interaction with cyclohexane ring compound->nonpolar_interaction Soluble due to van der Waals forces

Caption: "Like dissolves like" principle for this compound.

References

Spectroscopic and Synthetic Insights into 2,2-Dimethylcyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 2,2-Dimethylcyclohexane-1,3-dione. The information is curated to support research and development activities where this molecule may be a key intermediate or building block.

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound. The following sections summarize the available data from key spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak and several characteristic fragment ions.[1]

Featurem/z ValueDescription
Molecular Ion Peak140Corresponds to the molecular weight of the compound (C₈H₁₂O₂).[1]
Top Peak70Represents a major fragment ion.[1]
2nd Highest Peak97Represents another significant fragment ion.[1]
3rd Highest Peak140The molecular ion peak is also one of the most abundant.[1]

Table 1: Key Mass Spectrometry Data for this compound.

The fragmentation of cyclic ketones often involves alpha-cleavage, where the bonds adjacent to the carbonyl group are broken.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl groups and the various C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~1715StrongC=O stretching (ketone)
~2950-2850Medium to StrongC-H stretching (alkane)
~1470-1450MediumC-H bending (alkane)

Table 2: Predicted Infrared Spectroscopy Data for this compound. Note: Specific peak values from experimental data were not available in the search results; these are typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7Triplet4H-CH₂- adjacent to C=O
~1.9Quintet2H-CH₂- at C5
~1.2Singlet6H-CH₃

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound. Note: Specific experimental data was not found; these are estimated chemical shifts based on the molecular structure.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
>200C=O (ketone)
~50-60Quaternary Carbon (C2)
~30-40-CH₂- adjacent to C=O
~20-30-CH₂- at C5
~20-25-CH₃

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound. Note: Specific experimental data was not found; these are estimated chemical shifts based on the molecular structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Technique)

  • A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

Data Acquisition

  • A background spectrum of a blank KBr pellet is recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • The FTIR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument used for the available data was a Bruker IFS 85.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

  • Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shifts to 0 ppm.

Data Acquisition

  • The NMR tube is placed in the NMR spectrometer.

  • For ¹H NMR, the spectrum is acquired using a single-pulse experiment.

  • For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS)

  • A dilute solution of this compound in a volatile organic solvent is injected into a gas chromatograph (GC).

  • The GC separates the compound from any impurities, and the eluent is introduced into the mass spectrometer.

  • In the ion source of the mass spectrometer, the molecules are ionized, typically by electron impact (EI).

Mass Analysis and Detection

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Synthesis Pathway of this compound

The synthesis of this compound is a classic example of a tandem Michael addition and Dieckmann condensation reaction.

Synthesis_of_2_2_Dimethylcyclohexane_1_3_dione cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Dieckmann Condensation cluster_step4 Step 4: Hydrolysis & Decarboxylation diethyl_malonate Diethyl Malonate enolate Enolate of Diethyl Malonate diethyl_malonate->enolate Deprotonation methyl_vinyl_ketone Methyl Vinyl Ketone michael_adduct Michael Adduct methyl_vinyl_ketone->michael_adduct base Base (e.g., NaOEt) base->enolate enolate->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Saponification & Acidification

Caption: Synthetic pathway of this compound.

References

Methodological & Application

Synthesis of Taxol Intermediates Using 2,2-Dimethylcyclohexane-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates of the anticancer drug Taxol, utilizing 2,2-Dimethylcyclohexane-1,3-dione as a starting material for the A-ring fragment. The methodologies outlined are based on the total synthesis strategy developed by Imamura et al., which employs a convergent approach involving the coupling of A- and C-ring fragments.

Introduction

The total synthesis of Taxol (paclitaxel) is a significant challenge in organic chemistry due to its complex, poly-oxygenated tetracyclic structure. Various synthetic strategies have been developed, often involving the construction of the A and C rings as separate synthons, which are later coupled to form the eight-membered B-ring. This compound has emerged as a valuable and readily available starting material for the stereoselective construction of the Taxol A-ring. This protocol details the initial steps in the synthesis of an A-ring fragment, a crucial building block in a convergent total synthesis of Taxol. The overall strategy relies on a radical-mediated coupling of the A-ring and C-ring synthons.

Experimental Workflow

The synthesis of the A-ring intermediate from this compound involves a multi-step sequence. The following diagram illustrates the key transformations.

experimental_workflow start This compound step1 Enol Ether Formation start->step1 step2 Reduction step1->step2 step3 Hydroboration-Oxidation step2->step3 step4 Protection step3->step4 step5 Oxidative Cleavage step4->step5 step6 Wittig Reaction step5->step6 product A-Ring Fragment step6->product convergent_synthesis cluster_A A-Ring Synthesis cluster_C C-Ring Synthesis A_start This compound A_inter A-Ring Fragment A_start->A_inter Multi-step Synthesis Coupling Radical Coupling A_inter->Coupling C_start C-Ring Starting Material C_inter C-Ring Fragment C_start->C_inter Multi-step Synthesis C_inter->Coupling ABC_ring ABC-Ring System Coupling->ABC_ring Taxol Taxol ABC_ring->Taxol Further Elaboration

The Versatility of 2,2-Dimethylcyclohexane-1,3-dione: A Building Block for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,2-Dimethylcyclohexane-1,3-dione, also known as dimedone, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structural features and reactivity have enabled the efficient construction of a wide array of complex molecules, including various heterocyclic systems and natural product analogues. These compounds exhibit significant biological activities, making dimedone a key precursor for the development of new therapeutic agents and other functional materials. This application note provides an overview of the synthetic applications of this compound, complete with detailed experimental protocols for the synthesis of key compound classes.

Introduction

This compound is a cyclic dicarbonyl compound that serves as an excellent precursor in a variety of organic transformations. Its utility stems from the presence of an active methylene (B1212753) group flanked by two carbonyl groups, which imparts significant reactivity. This allows it to participate in a range of reactions, including Michael additions, Knoevenagel condensations, and multicomponent reactions. These reactions pave the way for the synthesis of diverse molecular scaffolds with applications in medicinal chemistry and materials science.

Key Applications in Organic Synthesis

The strategic application of this compound has led to the development of efficient synthetic routes for several important classes of organic compounds.

Synthesis of 1,8-Dioxo-octahydroxanthenes

1,8-Dioxo-octahydroxanthenes are a prominent class of heterocyclic compounds synthesized via a one-pot condensation of this compound with various aldehydes. These compounds are of significant interest due to their potential biological activities. The reaction is often catalyzed by a variety of catalysts, including ionic liquids, solid acids, and nanoparticles, and can be performed under environmentally benign conditions.

A general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Reaction Aldehyde->Reaction Dimedone Dimedone Dimedone->Reaction Catalyst Catalyst Catalyst->Reaction Solvent/Solvent-free Solvent/Solvent-free Solvent/Solvent-free->Reaction Heat Heat Heat->Reaction Product 1,8-Dioxo-octahydroxanthene Reaction->Product

General synthesis of 1,8-dioxo-octahydroxanthenes.

Experimental Protocol: Synthesis of 3,3,6,6-Tetramethyl-9-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

A mixture of 4-chlorobenzaldehyde (B46862) (1 mmol) and 5,5-dimethyl-1,3-cyclohexanedione (2 mmol) is combined with a catalytic amount of a selected catalyst in a round-bottom flask. The reaction mixture is then heated under the specified conditions (e.g., in an oil bath or under microwave irradiation) with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is isolated by filtration, washed with water, and recrystallized from ethanol (B145695) to yield the pure product.

CatalystSolventTemperature (°C)Time (min)Yield (%)
[bmim]ClO4Neat1001595
PANI-TsOHNeat (grinding)Room Temp.1092
Rochelle SaltWaterMicrowave (450W)394
FeNP@SBA-15Neat802096
Synthesis of Acridin-1,8-diones

Acridin-1,8-diones are another important class of nitrogen-containing heterocycles synthesized from this compound. These compounds are typically prepared through a one-pot, three-component reaction involving an aldehyde, dimedone, and an amine source (e.g., ammonium (B1175870) acetate (B1210297) or an aniline (B41778) derivative). This versatile synthesis allows for the creation of a diverse library of acridine (B1665455) derivatives with potential applications in drug discovery.

The general synthetic pathway is outlined below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Reaction Aldehyde->Reaction Dimedone Dimedone Dimedone->Reaction Amine Source Amine Source Amine Source->Reaction Catalyst Catalyst Catalyst->Reaction Solvent/Solvent-free Solvent/Solvent-free Solvent/Solvent-free->Reaction Heat Heat Heat->Reaction Product Acridin-1,8-dione Reaction->Product G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Reaction Aldehyde->Reaction Dimedone Dimedone Dimedone->Reaction β-Ketoester β-Ketoester β-Ketoester->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Product Polyhydroquinoline Reaction->Product G cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin Isatin Reaction Isatin->Reaction Dimedone Dimedone Dimedone->Reaction 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Reaction Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Product Spirooxindole Reaction->Product

Application Notes and Protocols: Michael Addition Reactions Involving 2,2-Dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Michael addition reaction utilizing 2,2-dimethylcyclohexane-1,3-dione (also known as dimedone) as a versatile Michael donor. The exceptional reactivity of the acidic methylene (B1212753) protons flanked by two carbonyl groups makes dimedone a valuable building block in organic synthesis. Its Michael adducts serve as pivotal intermediates in the creation of complex molecular architectures, including spirocycles and heterocyclic systems, many of which exhibit significant biological activity, rendering them of high interest in medicinal chemistry and drug discovery.[1][2][3]

This document outlines detailed protocols for key Michael addition reactions involving dimedone, presents quantitative data for a range of substrates and catalysts to facilitate reaction optimization, and illustrates reaction mechanisms and workflows through clear diagrams.

Introduction to Michael Addition with Dimedone

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Dimedone is an excellent Michael donor due to the stability of the resulting enolate. The reaction is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of a diverse array of organic compounds.[4] The resulting 1,5-dicarbonyl compounds are versatile intermediates that can be further cyclized or functionalized to generate a variety of molecular scaffolds.

Applications in Drug Discovery and Development

The Michael adducts derived from this compound are not merely synthetic curiosities; they are precursors to a multitude of biologically active molecules. The inherent structural motifs within these adducts are frequently found in natural products and pharmacologically active compounds. For instance, derivatives of dimedone have been utilized in the synthesis of compounds with potential anticarcinogenic, antioxidant, and antihistaminic properties.[3][5]

Furthermore, the Michael adducts of dimedone have been investigated for their own therapeutic potential. Studies have shown that some of these compounds exhibit promising in vitro activity against various cancer cell lines and also possess antimicrobial properties.[1][6] The ability to readily generate a library of diverse adducts through the Michael reaction makes this a particularly attractive strategy in lead discovery and optimization. For example, certain polycyclic compounds synthesized via this method have shown notable activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[6]

Data Presentation: Michael Addition of this compound with Various Acceptors

The following tables summarize quantitative data for the Michael addition of this compound with different Michael acceptors under various catalytic conditions. This data is intended to serve as a guide for reaction optimization and catalyst selection.

Table 1: Organocatalyzed Asymmetric Michael Addition to β,γ-Unsaturated α-Ketoesters

EntryMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Ethyl 2-oxo-4-phenylbut-3-enoateTertiary Amine-Squaramide (1)Toluene (B28343)249797
2Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoateTertiary Amine-Squaramide (1)Toluene249596
3Ethyl 2-oxo-4-(4-methylphenyl)but-3-enoateTertiary Amine-Squaramide (1)Toluene249695
4Ethyl 2-oxo-4-(2-naphthyl)but-3-enoateTertiary Amine-Squaramide (1)Toluene369294

Data sourced from studies on tertiary amine-squaramide organocatalysis, which demonstrate high yields and enantioselectivities.[6]

Table 2: Michael Addition to Chalcones

EntryChalcone DerivativeCatalystSolventTime (h)Yield (%)
1ChalconeKF/Al2O3Ethanol592
24-MethylchalconeKF/Al2O3Ethanol690
34-ChlorochalconeKF/Al2O3Ethanol5.594
44-MethoxychalconeKF/Al2O3Ethanol6.588

This method provides an efficient route for the synthesis of 1,3-diaryl-3-(5,5-dimethyl-1,3-dioxocyclohexan-2-yl)propan-1-ones.[7]

Table 3: Enantioselective Michael Addition to α,β-Unsaturated Enones

EntryEnoneCatalyst (mol%)SolventYield (%)ee (%)
1CinnamoneQuinine-based primary amine (10)Toluene9998
24-MethylcinnamoneQuinine-based primary amine (10)Toluene9597
34-ChlorocinnamoneQuinine-based primary amine (10)Toluene9896

Quinine-based organocatalysts have been shown to be highly effective in promoting the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones.[6]

Experimental Protocols

The following are detailed protocols for key Michael addition reactions involving this compound.

Protocol 1: Synthesis of this compound (Dimedone)

This protocol describes the synthesis of dimedone itself via a Michael addition followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[8][9]

Materials:

Procedure:

  • To a 100 mL round-bottomed flask, add sodium methoxide (1.4 g) and dissolve it in methanol (10 mL).

  • Add a boiling stone and diethyl malonate (4 mL).

  • Gently reflux the mixture for 3 minutes.

  • Remove the heat and carefully add mesityl oxide (2.8 mL) through the top of the reflux condenser. Caution: The reaction can be vigorous.

  • Once the initial reaction subsides, heat the mixture at reflux for 30 minutes.

  • Cool the mixture and add 2N sodium hydroxide (20 mL).

  • Reflux the mixture for an additional 90 minutes.

  • Cool the mixture to room temperature.

  • Remove any remaining methanol using a rotary evaporator.

  • Heat the remaining aqueous mixture to reflux and slowly add 4N HCl (~30 mL) until the pH is between 2 and 3.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of acetone to obtain pure this compound.

Protocol 2: Organocatalyzed Asymmetric Michael Addition to a β,γ-Unsaturated α-Ketoester

This protocol details the enantioselective Michael addition of dimedone to a β,γ-unsaturated α-ketoester using a bifunctional tertiary amine-squaramide organocatalyst.[6]

Materials:

  • This compound

  • β,γ-Unsaturated α-ketoester (e.g., Ethyl 2-oxo-4-phenylbut-3-enoate)

  • Tertiary amine-squaramide organocatalyst

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the tertiary amine-squaramide organocatalyst (0.02 mmol, 1 mol%).

  • Add anhydrous toluene (2.0 mL) and stir until the catalyst is completely dissolved.

  • Add this compound (0.3 mmol, 1.5 equivalents).

  • Add the β,γ-unsaturated α-ketoester (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in Table 1 (typically 24-36 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: One-Pot Synthesis of Dihydrofuran Derivatives via a Knoevenagel-Michael Cascade

This protocol describes a one-pot, three-component reaction for the synthesis of dimedone-fused 2,3-dihydrofurans.[5]

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (0.713 mmol) and an aromatic aldehyde (0.713 mmol) in 5 mL of water.

  • Stir the mixture at 100 °C for 10 minutes.

  • Add 2-bromoacetophenone (0.713 mmol) and imidazole (1.426 mmol) to the reaction mixture.

  • Continue stirring at 100 °C for 8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired dihydrofuran derivative.

Visualizations

General Reaction Mechanism

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Dimedone This compound Enolate Dimedone Enolate Dimedone->Enolate + Base - H-Base+ Base Base Enolate2 Dimedone Enolate Intermediate Intermediate Enolate Enolate2->Intermediate + Acceptor Acceptor α,β-Unsaturated Carbonyl Compound Intermediate2 Intermediate Enolate Product Michael Adduct Intermediate2->Product + H-Base+ - Base ProtonSource H-Base+

Caption: General mechanism of the base-catalyzed Michael addition of dimedone.

Experimental Workflow for Organocatalyzed Michael Addition

This diagram outlines the typical experimental workflow for the organocatalyzed asymmetric Michael addition of dimedone.

Experimental_Workflow start Start reagents 1. Combine Catalyst, Dimedone, and Solvent start->reagents addition 2. Add Michael Acceptor reagents->addition reaction 3. Stir at Room Temperature addition->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Quench and Extract monitoring->workup Reaction Complete purification 6. Column Chromatography workup->purification analysis 7. Characterize Product (NMR, MS, HPLC) purification->analysis end End analysis->end

Caption: Workflow for organocatalyzed Michael addition of dimedone.

Signaling Pathway to Bioactive Compounds

This diagram illustrates a conceptual pathway from the Michael addition reaction to the development of biologically active compounds.

Bioactive_Pathway MA Michael Addition (Dimedone + Acceptor) Adduct Michael Adduct Library MA->Adduct Screening Biological Screening (e.g., Anticancer, Antimicrobial) Adduct->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Pathway from Michael addition to a potential drug candidate.

References

Application Notes and Protocols: 2,2-Dimethylcyclohexane-1,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-dimethylcyclohexane-1,3-dione as a versatile scaffold in medicinal chemistry. This document details its application in the synthesis of bioactive heterocyclic compounds, focusing on its utility as a precursor for potential anticancer and antimicrobial agents. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development.

Introduction

This compound, a derivative of cyclohexane-1,3-dione, is a valuable building block in organic synthesis for the generation of a diverse array of heterocyclic systems.[1][2] The presence of the reactive 1,3-dicarbonyl moiety allows for a variety of chemical transformations, including condensation and multi-component reactions, to yield complex molecular architectures.[3] Derivatives of the closely related 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This has spurred interest in exploring the medicinal potential of other substituted cyclohexane-1,3-dione scaffolds.

This document will focus on two primary applications of this compound in medicinal chemistry:

  • As a scaffold for c-Met kinase inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its aberrant activation is implicated in numerous human cancers.[6] Several studies have shown that cyclohexane-1,3-dione derivatives can be potent inhibitors of c-Met kinase.[2][7]

  • As a precursor for antimicrobial agents: The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds derived from cyclohexane-1,3-diones have exhibited promising activity against a range of bacterial and fungal pathogens.[5][8]

Data Presentation

Anticancer Activity of Cyclohexane-1,3-dione Derivatives

The following table summarizes the in vitro anticancer activity of various heterocyclic compounds derived from cyclohexane-1,3-dione scaffolds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound TypeCancer Cell LineIC50 (µM)Reference
Oleoyl HybridHCT116 (Colon)0.34 - 22.4[6]
Oleoyl HybridHTB-26 (Breast)10 - 50[6]
Oleoyl HybridPC-3 (Prostate)10 - 50[6]
Oleoyl HybridHepG2 (Liver)10 - 50[6]
Cyclohexanedione DerivativeA549 (Lung)3.13 - 5.57[4]
Cyclohexanedione DerivativeU2OS (Osteosarcoma)3.13 - 5.57[4]
Thiazolo[3,2-a]pyrimidineHepG-2 (Liver)Weak to Moderate[9]
Thiazolo[3,2-a]pyrimidinePC-3 (Prostate)Weak to Moderate[9]
Thiazolo[3,2-a]pyrimidineHCT-116 (Colon)Weak to Moderate[9]
Dimethylpyridine-1,2,4-triazole Schiff BaseHT29 (Colon)52.80 - 61.40[10]
Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various cyclohexane-1,3-dione derivatives against a selection of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Heterocyclic Thiourea DerivativeStaphylococcus aureus62.5 - 1000[8]
Heterocyclic Thiourea DerivativeBacillus subtilis62.5 - 1000[8]
Heterocyclic Thiourea DerivativeEscherichia coli62.5 - 1000[8]
Heterocyclic Thiourea DerivativeMycobacterium tuberculosis H37Rv80[8]
2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD)Mycobacterium tuberculosis H37Rv2.5[11][12]
1,3-Oxazole-based CompoundStaphylococcus epidermidis 75656.2[13]
1,3-Oxazole-based CompoundEscherichia coli ATCC 2592228.1[13]
1,3-Oxazole-based CompoundCandida albicans 12814[13]

Experimental Protocols

Synthesis of Bioactive Heterocycles

1. Synthesis of Pyran Derivatives via Multi-Component Reaction

This protocol describes a general method for the synthesis of fused pyran derivatives from this compound, an aromatic aldehyde, and malononitrile (B47326).[3]

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound, the aromatic aldehyde, and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyran derivative.

2. Synthesis of Pyridine (B92270) Derivatives

This protocol outlines a method for the synthesis of fused pyridine derivatives.[14][15]

  • Materials:

    • Aldehyde (1 mmol)

    • Acyl acetonitrile (B52724) (1 mmol)

    • Electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol)

    • Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br) (2 mL)

  • Procedure:

    • In a dry flask, combine the aldehyde, acyl acetonitrile, amino heterocycle, and the ionic liquid.

    • Stir the reaction mixture at 80°C for 4-7 hours, monitoring by TLC.

    • After the reaction is complete, add 50 mL of water to the flask to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • Purify the crude product by recrystallization from ethanol.

3. Synthesis of Triazine Derivatives

This protocol provides a general procedure for the synthesis of disubstituted s-triazine derivatives.[16][17]

  • Materials:

    • Cyanuric chloride (10 mmol)

    • Sodium bicarbonate (10 mmol)

    • Methanol (B129727) (50 mL)

    • Water

  • Procedure:

    • Dissolve sodium bicarbonate in water and cool to 0°C.

    • Add methanol and stir vigorously at 0°C.

    • Add cyanuric chloride to the stirring solution.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, remove excess methanol under reduced pressure.

    • Pour the residue onto crushed ice.

    • Filter the solid product, wash with distilled water, and dry under high vacuum.

Biological Assays

1. c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.[6]

  • Materials:

    • Recombinant human c-Met kinase

    • ULight™-poly GT substrate

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Stop/Detection Buffer (Kinase Buffer with 20 mM EDTA)

    • 384-well assay plate

    • TR-FRET enabled plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Assay Plate Setup: Add 5 µL of the 4X compound dilutions to the wells of the 384-well plate.

    • Enzyme Addition: Dilute the c-Met kinase in Kinase Buffer to a 4X working concentration and add 5 µL to each well (except "no enzyme" controls).

    • Initiate Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction. The final volume is 20 µL.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer. Add 10 µL of this mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).

    • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This protocol outlines a standard method to screen for the antibacterial activity of synthesized compounds.[14]

  • Materials:

    • Mueller-Hinton agar (B569324)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Sterile Petri plates

    • Test compound solutions in DMSO

    • Positive control (e.g., Ciprofloxacin)

    • Negative control (DMSO)

  • Procedure:

    • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri plates.

    • Inoculation: Uniformly spread a standardized suspension (0.5 McFarland) of the test bacterium over the agar surface.

    • Well Creation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

    • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Experimental_Workflow Start Start: 2,2-Dimethyl- cyclohexane-1,3-dione Synthesis Synthesis of Heterocyclic Derivatives (e.g., Pyran, Pyridine, Triazine) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Assays (c-Met Kinase, Cell Viability) Biological_Screening->Anticancer Anticancer Target Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Biological_Screening->Antimicrobial Antimicrobial Target Data_Analysis Data Analysis (IC50, MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Application Notes and Protocols for Aldehyde Derivatization using 2,2-Dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of highly reactive organic compounds that are of significant interest in various fields, including environmental science, food chemistry, and pharmaceutical development. Their roles as industrial intermediates, environmental pollutants, and biomarkers of oxidative stress necessitate sensitive and reliable analytical methods for their detection and quantification. However, the inherent volatility and often weak chromophores of many aldehydes present analytical challenges, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical derivatization is a powerful strategy to overcome these limitations. 2,2-Dimethylcyclohexane-1,3-dione, a cyclic β-diketone, serves as an effective derivatizing agent for aldehydes. The reaction proceeds with high specificity for aldehydes over ketones, yielding stable derivatives with enhanced detectability.[1] This document provides detailed application notes and protocols for the use of this compound in aldehyde analysis, with methodologies largely based on its well-documented and structurally similar analogue, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), due to the limited availability of specific quantitative data for the 2,2-isomer. The reactivity of these compounds is expected to be very similar due to the shared 1,3-dione functional group.[2]

Principle of Derivatization

The derivatization of aldehydes with this compound is based on a tandem reaction mechanism involving an initial Knoevenagel condensation followed by a Michael addition.[2][3] In this reaction, two molecules of the dione (B5365651) react with one molecule of an aldehyde. The active methylene (B1212753) group of the first dione molecule undergoes a condensation reaction with the aldehyde's carbonyl group.[2][3] The resulting α,β-unsaturated intermediate is then attacked by a second dione molecule via a Michael addition, forming a stable, non-volatile bis-adduct.[2][3] These derivatives often exhibit strong UV absorbance, making them suitable for HPLC-UV analysis.[3]

Under certain conditions, particularly in the presence of ammonia (B1221849) or an ammonium (B1175870) salt, a Hantzsch condensation can occur, leading to the formation of highly fluorescent decahydroacridine-1,8-dione derivatives, which are ideal for sensitive fluorescence and mass spectrometric detection.[4]

Quantitative Data

The following tables summarize quantitative data for the derivatization of aldehydes using cyclohexane-1,3-dione (CHD), a close analogue of this compound. This data is presented to provide an indication of the expected performance of the methodology.

Table 1: Limits of Detection (LODs) for Aldehyde-CHD Derivatives by MEKC-DAD [5]

AldehydeLimit of Detection (mg/L)
Formaldehyde0.01
Acetaldehyde0.05
Propionaldehyde0.2
Valeraldehyde0.7

Method: Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD). Data obtained for cyclohexane-1,3-dione (CHD) derivatives.[5]

Table 2: Linearity of Aldehyde-CHD Derivatization [5]

AldehydeCorrelation Coefficient (r²)
Formaldehyde> 0.999
Acetaldehyde> 0.999
Propionaldehyde> 0.999
Valeraldehyde> 0.999

Method: Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD). Data obtained for cyclohexane-1,3-dione (CHD) derivatives.[5]

Visualized Mechanisms and Workflows

G Reaction Mechanism of Aldehyde Derivatization cluster_0 Knoevenagel Condensation cluster_1 Michael Addition Aldehyde R-CHO Intermediate α,β-Unsaturated Intermediate Aldehyde->Intermediate + Dione1 - H2O Dione1 This compound (Molecule 1) Dione1->Intermediate Derivative Stable Bis-Adduct Derivative Intermediate->Derivative + Dione2 Dione2 This compound (Molecule 2) Dione2->Derivative

Caption: Reaction of an aldehyde with this compound.

G Experimental Workflow for Aldehyde Analysis SamplePrep Sample/Standard Preparation Derivatization Add Derivatizing Reagent (this compound) SamplePrep->Derivatization Reaction Incubate (e.g., 60-80°C for 30-60 min) Derivatization->Reaction Dilution Cool and Dilute with Mobile Phase Reaction->Dilution Analysis HPLC or LC-MS Analysis Dilution->Analysis

Caption: General experimental workflow for aldehyde derivatization and analysis.

Experimental Protocols

The following are detailed protocols for the derivatization of aldehydes using this compound, primarily adapted from established methods for dimedone.[3] Optimization of parameters such as reagent concentration, reaction time, and temperature may be necessary for specific aldehydes and sample matrices.

Protocol 1: Derivatization for HPLC-UV Analysis

Materials and Reagents:

  • This compound (analytical grade)

  • Aldehyde standards (e.g., formaldehyde, acetaldehyde)

  • Ethanol (analytical grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Optional catalyst: Piperidine (B6355638) solution in ethanol

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical balance

  • Heating block or water bath

Procedure:

  • Preparation of Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of ethanol. Prepare this solution fresh daily.[3]

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions (1 mg/mL) of target aldehydes in a suitable solvent (e.g., water for low-molecular-weight aldehydes).[3]

    • Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range.[3]

  • Derivatization Reaction:

    • In a vial, mix 1.0 mL of the sample or standard solution with 1.0 mL of the derivatizing reagent.[3]

    • (Optional) Add a few drops of the piperidine catalyst solution.[3]

    • Cap the vial tightly and heat the mixture at 60-80°C for 30-60 minutes.[3]

  • Sample Preparation for Analysis:

    • After incubation, cool the reaction mixture to room temperature.[3]

    • Dilute the mixture with the HPLC mobile phase to a suitable concentration for analysis.[3]

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific aldehyde derivative (e.g., around 260 nm).[5]

  • Injection Volume: 20 µL

Protocol 2: Derivatization for LC-MS/MS Analysis

Materials and Reagents:

  • This compound (analytical grade)

  • Ammonium acetate (B1210297)

  • Acetic acid

  • Aldehyde standards

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical balance

  • Heating block or water bath

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a fresh solution containing 1 M this compound and 2 M ammonium acetate in 50% acetic acid.[4]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the target aldehydes in a suitable solvent (e.g., methanol or water).[4]

  • Derivatization Reaction (Hantzsch Condensation):

    • In a vial, mix 100 µL of the sample or standard solution with 100 µL of the derivatizing reagent.[4]

    • Cap the vial and heat at 60-70°C for 30-60 minutes.

  • Sample Preparation for Analysis:

    • Cool the reaction mixture to room temperature.[4]

    • Dilute the mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate volume for injection.[4]

LC-MS/MS Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Optimized for the separation of the derivatives.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • The precursor ion will be the protonated molecule of the derivative [M+H]⁺.[4]

    • Product ions should be determined by infusing individual derivatized standards. A common fragmentation pathway for similar derivatives involves the neutral loss of the aliphatic portion of the molecule.[4]

Conclusion

This compound is a promising derivatizing agent for the sensitive and specific analysis of aldehydes. The formation of stable, detectable derivatives allows for robust quantification using common analytical techniques such as HPLC-UV and LC-MS/MS. The protocols provided, based on well-established methods for analogous compounds, offer a solid foundation for researchers to develop and validate methods for their specific analytical needs in various matrices. The high selectivity for aldehydes makes this reagent a valuable tool in complex sample analysis where interference from ketones is a concern.[1]

References

Application Notes and Protocols for the Alkylation of 2,2-Dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclohexane-1,3-dione is a versatile building block in organic synthesis. Its structure, featuring a disubstituted cyclic 1,3-dicarbonyl moiety, presents unique challenges and opportunities for functionalization. Unlike its commonly used isomer, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), the C-2 position is fully substituted, precluding direct alkylation at this site.[1][2] Consequently, derivatization must occur at other positions, namely the C-4 and C-6 methylene (B1212753) carbons or at the oxygen atoms of the carbonyl groups.

This document provides detailed protocols for the potential C-alkylation and O-alkylation of this compound. It is important to note that while the synthesis of this compound itself is well-documented[3], specific literature detailing its subsequent alkylation is less common. The following protocols are therefore based on established principles of enolate chemistry and reactions of analogous cyclic 1,3-diones.

C-4/C-6 Alkylation via Enolate Formation

Alkylation at the C-4 or C-6 position proceeds through the formation of an enolate intermediate. The protons on these carbons are acidic due to their proximity to one of the carbonyl groups. A strong base is typically required to generate a sufficient concentration of the enolate for reaction with an alkylating agent.

Reaction Mechanism:

  • Deprotonation: A strong base abstracts a proton from the C-4 (or C-6) position to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction.

  • Protonation (during workup): The resulting product is protonated during the aqueous workup.

C_Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Alkylation start This compound enolate Resonance-Stabilized Enolate start->enolate + Base product 4-Alkyl-2,2-dimethylcyclohexane-1,3-dione enolate->product + R-X base Base (e.g., LDA) alkyl_halide Alkyl Halide (R-X)

Caption: C-Alkylation mechanism of this compound.

Protocol 1: C-4/C-6 Alkylation using Lithium Diisopropylamide (LDA)

This protocol utilizes a strong, non-nucleophilic base to favor the formation of the kinetic enolate at the less hindered C-4/C-6 position.

Materials:

Experimental Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise with stirring. Allow the solution to stir at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideLDATHF-78 to RT12Expected: 60-80
Benzyl BromideLDATHF-78 to RT12Expected: 55-75
Allyl BromideLDATHF-78 to RT12Expected: 65-85
*Note: Yields are estimated based on similar reactions and require experimental verification.

O-Alkylation to Form Enol Ethers

O-alkylation is a potential competing pathway, particularly with less reactive alkylating agents or under conditions that favor the thermodynamic product.[4] This reaction leads to the formation of a vinylogous ester, also known as an enol ether.

Reaction Mechanism:

  • Enolate Formation: A base deprotonates the starting material at the C-4/C-6 position to form the enolate.

  • O-Alkylation: The oxygen atom of the enolate acts as the nucleophile and attacks the alkylating agent.

O_Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 O-Alkylation start This compound enolate Enolate start->enolate + Base product 3-Alkoxy-2,2-dimethylcyclohex-2-en-1-one enolate->product + R-X base Base (e.g., K2CO3) alkyl_halide Alkyl Halide (R-X)

Caption: O-Alkylation mechanism of this compound.

Protocol 2: O-Alkylation using Potassium Carbonate

This protocol employs a weaker base and a polar aprotic solvent, conditions that can favor O-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K2CO3), finely powdered

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Experimental Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add finely powdered potassium carbonate (2.0 eq.).

  • Alkylation: Add the alkyl halide (1.2 eq.) to the suspension and heat the mixture to 60 °C with vigorous stirring. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK2CO3DMF608Expected: 70-90
Ethyl BromideK2CO3DMF6012Expected: 65-85
*Note: Yields are estimated based on similar reactions and require experimental verification. Some C-alkylation may be observed as a minor product.

Phase-Transfer Catalysis (PTC) for Alkylation

Phase-transfer catalysis can be an effective method for alkylation, offering milder reaction conditions and avoiding the need for strong, anhydrous bases.[5] A quaternary ammonium salt is used to transport the enolate from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.

PTC_Workflow start Combine Reactants: - this compound - Alkyl Halide - Organic Solvent add_base Add Aqueous Base (e.g., NaOH solution) start->add_base add_ptc Add Phase-Transfer Catalyst (e.g., TBAB) add_base->add_ptc react Vigorous Stirring at Specified Temperature add_ptc->react workup Phase Separation and Aqueous Workup react->workup purify Purification (e.g., Chromatography) workup->purify product Alkylated Product purify->product

Caption: General workflow for PTC-mediated alkylation.

Protocol 3: Alkylation using Phase-Transfer Catalysis

Materials:

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.5 eq.), toluene, and tetrabutylammonium bromide (0.1 eq.).

  • Reaction: Add the aqueous NaOH solution and stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, dilute the mixture with water and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter. Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation:

Alkylating AgentCatalystSolvent SystemTemperature (°C)Time (h)Product Ratio (C:O)
Benzyl BromideTBABToluene/50% NaOH406To be determined
n-Butyl BromideTBABToluene/50% NaOH5010To be determined
*Note: The ratio of C- to O-alkylation under PTC conditions can vary depending on the specific substrate, alkylating agent, and catalyst.

Concluding Remarks

The alkylation of this compound presents a unique synthetic challenge due to the absence of acidic protons at the C-2 position. The protocols outlined above provide rational starting points for achieving C-alkylation at the C-4/C-6 positions or O-alkylation to form enol ethers. Researchers should be aware of the potential for competing pathways and the need for careful optimization of reaction conditions, including the choice of base, solvent, and temperature, to achieve the desired regioselectivity. The use of phase-transfer catalysis offers a practical and potentially greener alternative to traditional methods employing strong bases in anhydrous solvents. Further experimental investigation is required to determine the precise yields and product distributions for these reactions.

References

Application Notes: Synthesis of Pyrazole-4-Carboxamide Fungicides via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole-4-carboxamides represent a significant class of fungicides, widely utilized in agriculture to control a broad spectrum of fungal diseases. A key structural feature of many of these agrochemicals is the biaryl moiety, which is crucial for their biological activity as succinate (B1194679) dehydrogenase inhibitors (SDHI). The synthesis of these complex molecules often relies on efficient and robust chemical transformations. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has become a cornerstone in the synthesis of these biaryl compounds, including commercially important fungicides like Fluxapyroxad (B1673505).[1][2] This reaction offers a powerful and versatile method for creating the essential biaryl linkage from readily available starting materials.[3][4]

This application note provides a detailed protocol for the synthesis of a key intermediate of Fluxapyroxad, 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide, utilizing a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes the key reactants and the yield for the synthesis of the target fungicide.

EntryAryl HalideBoronic AcidProductYield (%)
13-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide(3,4,5-trifluorophenyl)boronic acid3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide92%

Experimental Protocols

Synthesis of 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol is divided into two main steps: the synthesis of the aryl halide intermediate and the subsequent Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Reaction Scheme: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid + 2-iodoaniline (B362364) → 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Procedure:

    • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an appropriate organic solvent (e.g., dichloromethane), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-iodoaniline (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide.[5]

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Scheme: 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide + (3,4,5-trifluorophenyl)boronic acid → 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

  • Procedure: [5]

    • In a round-bottom flask, combine 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide (0.31 g, 0.82 mmol), (3,4,5-trifluorophenyl)boronic acid (0.17 g, 0.98 mmol), tetrakis(triphenylphosphine)palladium(0) (300 mg), and potassium carbonate (0.57 g, 4.10 mmol).

    • Add tetrahydrofuran (B95107) (9 ml) to the flask.

    • Heat the resulting mixture to reflux under a nitrogen atmosphere and stir overnight.

    • After completion of the reaction (monitored by TLC), add water (20 ml) and dichloromethane (B109758) (50 ml) and stir for 30 minutes.

    • Separate the organic phase, wash with saturated ammonium (B1175870) chloride solution (10 ml), dry over anhydrous sodium sulfate, and concentrate to dryness.

    • Purify the crude product by column chromatography to obtain the pure Fluxapyroxad as a light yellow solid. The yield is 92%.[5]

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII_Aryl R1-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R2-B(OR)2 PdII_Biaryl R1-Pd(II)L2-R2 TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 R1-R2 Product Biaryl Product (R1-R2) RE->Product ArylHalide Aryl Halide (R1-X) ArylHalide->OA BoronicAcid Boronic Acid (R2-B(OR)2) BoronicAcid->TM Base Base Base->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Base in Solvent start->reagents reflux Heat to Reflux under N2 Overnight reagents->reflux workup Aqueous Workup (H2O, CH2Cl2, sat. NH4Cl) reflux->workup extraction Separate Organic Layer workup->extraction drying Dry over Na2SO4 and Concentrate extraction->drying purification Column Chromatography drying->purification product Obtain Pure Product purification->product

References

Application Notes and Protocols for the Synthesis of 1,2,4-Triazine Derivatives from Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of bioactive 1,2,4-triazine (B1199460) derivatives utilizing cyclohexane-1,3-dione as a key starting material. The synthetic strategy involves a multi-step process, commencing with the formation of a key hydrazinyl intermediate, followed by cyclization to the target tetrahydrobenzo[e][1][2][3]triazine scaffold. These compounds have demonstrated significant potential as anti-proliferative agents and tyrosine kinase inhibitors, specifically targeting the c-Met signaling pathway. Detailed experimental procedures, data summarization, and visualizations are provided to facilitate the replication and further investigation of these promising therapeutic candidates.

Introduction

1,2,4-triazine derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Their structural versatility allows for diverse substitutions, enabling the fine-tuning of their biological activity. This protocol focuses on a synthetic route starting from the readily available cyclohexane-1,3-dione, leading to the formation of potent inhibitors of the c-Met tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in the progression of various human cancers. The synthesized 1,2,4-triazine derivatives have shown promising in-vitro cytotoxic activity against a panel of cancer cell lines, making them attractive candidates for further drug development.

Experimental Protocols

Synthesis of the Key Intermediate: 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3)

This procedure outlines the synthesis of the crucial hydrazinyl intermediate from cyclohexane-1,3-dione and a diazonium salt of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851).

Materials:

  • Cyclohexane-1,3-dione

  • 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride

  • Ethanol (B145695)

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare a solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride. Note: The synthesis of this diazonium salt is a standard procedure typically involving the diazotization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with sodium nitrite (B80452) in an acidic medium.

  • In a separate flask, dissolve cyclohexane-1,3-dione (0.1 mol) in ethanol (50 mL).

  • To the ethanolic solution of cyclohexane-1,3-dione, add a solution of sodium acetate (0.1 mol) in water (20 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the prepared solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride to the cyclohexane-1,3-dione solution with continuous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 2 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • The precipitated solid product is collected by filtration, washed with water, and then with cold ethanol.

  • Recrystallize the crude product from glacial acetic acid to afford the pure intermediate 3 .

Synthesis of Tetrahydrobenzo[e][1][2][3]triazine Derivative (5)

This protocol describes the cyclization of the intermediate 3 with phenylisothiocyanate to form the target 1,2,4-triazine derivative.

Materials:

  • 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate 3 )

  • Phenylisothiocyanate

  • Dioxane

  • Triethylamine (B128534)

  • Standard laboratory glassware with reflux condenser

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the intermediate 3 (0.01 mol) in dioxane (30 mL).

  • Add phenylisothiocyanate (0.01 mol) to the suspension.

  • Add a catalytic amount of triethylamine (2-3 drops).

  • Heat the reaction mixture to reflux with continuous stirring for 6 hours.

  • After cooling to room temperature, the solid product precipitates.

  • Collect the precipitate by filtration and wash with ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure tetrahydrobenzo[e][1][2][3]triazine derivative 5 .

Data Presentation

The synthesized 1,2,4-triazine derivatives were evaluated for their anti-proliferative activity against a panel of six human cancer cell lines and their inhibitory potency against c-Met kinase. The results are summarized in the tables below.

Table 1: In-vitro Cytotoxic Activity (IC50, µM) of 1,2,4-Triazine Derivatives [1]

CompoundA549 (Lung)H460 (Lung)HT-29 (Colon)MKN-45 (Gastric)U87MG (Glioblastoma)SMMC-7721 (Hepatocellular)
5 7.89.26.58.17.38.9
7a 6.27.55.16.85.97.1
7b 5.86.94.76.25.56.6
10c 4.55.83.95.14.85.9
10e 3.94.73.14.23.84.9
11c 4.15.23.54.64.25.3
11f 3.54.12.83.73.34.2
Foretinib (Ref.) 2.53.12.22.82.63.3

Table 2: c-Met Kinase Inhibitory Potency (IC50, nM) of 1,2,4-Triazine Derivatives [1]

Compoundc-Met IC50 (nM)
5 0.85
7a 0.65
7b 0.58
10c 0.42
10e 0.31
10f 0.28
11b 0.75
11c 0.35
11d 0.48
11f 0.24
Foretinib (Ref.) 1.16

Mandatory Visualization

Experimental Workflow

The overall synthetic scheme for the preparation of 1,2,4-triazine derivatives from cyclohexane-1,3-dione is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization A Cyclohexane-1,3-dione C Intermediate 3 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)- 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A->C Diazonium Coupling B 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride B->C E Tetrahydrobenzo[e][1,2,4]triazine Derivative 5 C->E Cyclization D Phenylisothiocyanate D->E

Synthetic pathway for 1,2,4-triazine derivatives.
c-Met Signaling Pathway

The synthesized 1,2,4-triazine derivatives act as inhibitors of the c-Met tyrosine kinase. The diagram below illustrates the key components of the c-Met signaling pathway, which, upon dysregulation, contributes to cancer progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT Pathway cMet->STAT MAPK MAPK Pathway RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation AKT AKT Pathway PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration STAT->Migration Inhibitor 1,2,4-Triazine Derivative (Inhibitor) Inhibitor->cMet Inhibits Phosphorylation

Inhibition of the c-Met signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2,2-Dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,2-dimethylcyclohexane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • The classical one-pot synthesis: This route involves a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Dieckmann condensation, hydrolysis, and subsequent decarboxylation.[1]

  • Methylation of 2-methylcyclohexane-1,3-dione (B75653): This method involves the direct methylation of 2-methylcyclohexane-1,3-dione using a suitable methylating agent and base.[1][2]

Q2: What is the role of the base in these syntheses?

A2: The base plays a crucial role in both synthetic pathways. In the classical approach, a base like sodium ethoxide or sodium methoxide (B1231860) is used to deprotonate diethyl malonate, generating a stabilized enolate ion that acts as the nucleophile in the initial Michael addition.[1] In the methylation of 2-methylcyclohexane-1,3-dione, a base is required to deprotonate the starting material, facilitating the nucleophilic attack on the methylating agent.

Q3: Can other α,β-unsaturated ketones be used in the Michael addition step?

A3: Yes, analogs of this compound can be synthesized by replacing mesityl oxide with other α,β-unsaturated ketones, such as chalcones (1,3-diaryl-2-propen-1-ones). This allows for the creation of a variety of substituted cyclohexane-1,3-dione derivatives.[1]

Q4: What is the typical purity of the synthesized this compound?

A4: The purity of the final product can be quite high, especially after purification. For instance, in the methylation of 2-methylcyclohexane-1,3-dione, the product can be purified by distillation to yield a glassy solid.[1][2] Recrystallization is another common method to obtain a high-purity product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Base: The base (e.g., sodium methoxide, Triton B) may have degraded due to improper storage or handling.Use a fresh, unopened container of the base or ensure it has been stored under anhydrous conditions.
Low Purity of Starting Materials: Impurities in mesityl oxide or 2-methylcyclohexane-1,3-dione can interfere with the reaction.Use freshly distilled mesityl oxide. Ensure the purity of 2-methylcyclohexane-1,3-dione before starting the reaction.
Suboptimal Reaction Temperature: The reaction temperature is critical. For instance, in the methylation of 2-methylcyclohexane-1,3-dione, the mixture is typically heated under reflux.[1][2]Carefully monitor and control the reaction temperature as specified in the protocol. For reflux conditions, ensure a steady boil without excessive solvent loss.
Incorrect Solvent: The choice of solvent is crucial for solubility and reactivity. Dry solvents are often necessary.Use the recommended solvent and ensure it is anhydrous, especially for reactions involving strong bases. In the methylation of 2-methylcyclohexane-1,3-dione, dry methanol (B129727) is specified.[1][2]
Formation of Side Products O-alkylation: In the methylation of 2-methylcyclohexane-1,3-dione, the enolate can undergo methylation on the oxygen atom, leading to an O-alkylated byproduct.The workup procedure for this reaction often includes an acidic wash (e.g., with concentrated hydrochloric acid) to decompose the O-alkylated product.[2]
Polymerization of Michael Acceptor: α,β-unsaturated ketones like mesityl oxide can polymerize under basic conditions.Add the Michael acceptor slowly to the reaction mixture. Maintain the recommended reaction temperature to minimize polymerization.
Difficulty in Product Isolation/Purification Incomplete Reaction: If the reaction has not gone to completion, the starting materials will contaminate the product.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Ensure the reaction is run for the recommended duration.
Product is an Oil or Glassy Solid: this compound is known to form a glassy solid upon distillation, which can be challenging to handle.[2]If distillation is used, be prepared to handle a non-crystalline product. Recrystallization from a suitable solvent system can be an alternative to obtain a crystalline solid.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents Typical Yield Reference
Classical SynthesisMesityl oxide, Diethyl malonateSodium ethoxide/methoxide, KOH67-85%[3]
Methylation2-Methylcyclohexane-1,3-dione, Methyl iodideTriton B, Methanol54-57%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation[2]

Materials:

  • 2-Methylcyclohexane-1,3-dione (50.4 g, 0.4 mol)

  • Dry Methanol (500 mL)

  • Triton B (40% in methanol, 168 mL)

  • Methyl iodide (60.0 g, 0.423 mol)

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate (B1210297)

  • 5% Sodium Thiosulfate (B1220275) Solution

  • Saturated Sodium Hydrogen Carbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate (B86663)

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 2-methylcyclohexane-1,3-dione in dry methanol.

  • To the stirred solution, add Triton B dropwise.

  • After the addition is complete, stir the solution at room temperature for 10 minutes.

  • Add methyl iodide portionwise to the solution.

  • Heat the solution under reflux for 16-20 hours.

  • Cool the reaction mixture to room temperature and remove about 400 mL of methanol by rotary evaporation.

  • Pour the residue into a mixture of concentrated hydrochloric acid (100 mL) and ice (about 100 g) to decompose any O-alkylated product and stir for 30 minutes.

  • Collect any precipitated starting material by filtration.

  • Extract the filtrate with ethyl acetate (4 x 100 mL).

  • Wash the combined organic extracts sequentially with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the ethyl acetate by rotary evaporation.

  • Purify the residue by distillation to obtain this compound as a glassy solid (boiling point 92-97 °C at 4 mm Hg).

Protocol 2: Classical Synthesis of this compound[3]

Materials:

  • Absolute Ethanol (400 mL)

  • Sodium (23 g, 1 gram atom)

  • Ethyl malonate (170 g, 1.06 moles)

  • Mesityl oxide (100 g, 1.02 moles, freshly distilled)

  • Potassium hydroxide (B78521) (125 g, 2.2 moles)

  • Water (575 mL)

  • Dilute Hydrochloric Acid

  • Decolorizing Charcoal (e.g., Norite)

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place the absolute ethanol.

  • Add the sodium metal in pieces at a rate that maintains the solution at its boiling point.

  • After all the sodium has dissolved, add the ethyl malonate.

  • Slowly add the mesityl oxide through the dropping funnel.

  • Reflux the solution with constant stirring for two hours.

  • Add a solution of potassium hydroxide in water and reflux for an additional six hours.

  • While still hot, neutralize the mixture to litmus (B1172312) with dilute hydrochloric acid.

  • Distill off as much alcohol as possible.

  • Boil the residue with decolorizing charcoal, filter, and repeat the charcoal treatment.

  • Make the hot filtrate distinctly acidic with dilute hydrochloric acid, boil for a few minutes, and then cool to allow the product to crystallize.

  • Filter the product, wash with ice-cold water, and air dry.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Classical Synthesis cluster_route2 Methylation Route A1 Mesityl Oxide C1 Michael Addition (Base: NaOEt/NaOMe) A1->C1 B1 Diethyl Malonate B1->C1 D1 Intermediate Adduct C1->D1 E1 Dieckmann Condensation D1->E1 F1 Cyclic β-keto ester E1->F1 G1 Hydrolysis & Decarboxylation F1->G1 H1 2,2-Dimethylcyclohexane- 1,3-dione G1->H1 A2 2-Methylcyclohexane-1,3-dione C2 Methylation (Base: Triton B) A2->C2 B2 Methyl Iodide B2->C2 H1_alias 2,2-Dimethylcyclohexane- 1,3-dione C2->H1_alias Troubleshooting_Logic Start Low/No Product Yield Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Impure Q1->A1_Yes No Q2 Check Base Activity Q1->Q2 Yes Sol1 Purify Starting Materials (e.g., Distillation) A1_Yes->Sol1 End Yield Improved Sol1->End A2_Yes Inactive Q2->A2_Yes No Q3 Verify Reaction Conditions Q2->Q3 Yes Sol2 Use Fresh/Properly Stored Base A2_Yes->Sol2 Sol2->End A3_Yes Incorrect Temp./Solvent Q3->A3_Yes No Q3->End Yes Sol3 Optimize Temperature & Use Anhydrous Solvent A3_Yes->Sol3 Sol3->End

References

Troubleshooting low product yield in 2,2-Dimethylcyclohexane-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low product yield in the synthesis of 2,2-Dimethylcyclohexane-1,3-dione.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A: Low yields in the synthesis of this compound, often prepared via a Michael addition of diethyl malonate to mesityl oxide followed by an intramolecular condensation, can stem from several factors.[1][2] Key areas to investigate include the quality of reagents, reaction conditions, and the potential for side reactions.

Troubleshooting Steps:

  • Reagent Quality:

    • Mesityl Oxide Purity: Mesityl oxide is prone to polymerization and the presence of impurities can significantly impact the reaction. It is recommended to use freshly distilled mesityl oxide.[3]

    • Base Activity: The base used for the deprotonation of diethyl malonate, such as sodium ethoxide, is crucial. Ensure the base is fresh and has been stored under anhydrous conditions to prevent deactivation.[1][4]

    • Solvent Purity: Use dry, high-purity solvents to prevent unwanted side reactions.

  • Reaction Conditions:

    • Temperature Control: The reaction temperature can influence the rate of both the desired reaction and potential side reactions. Running the reaction at a lower temperature may help minimize retro-Michael reactions.[4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.[5]

  • Side Reactions:

    • Polymerization of Michael Acceptor: α,β-unsaturated ketones like mesityl oxide can polymerize under basic conditions, which is a common cause of low yields.[4] Using a more stable precursor or preparing a Mannich base of the Michael acceptor can mitigate this issue.[4]

    • Retro-Michael Reaction: The initial Michael adduct can revert to starting materials, especially at elevated temperatures.[4]

Issue 2: Difficulty with Product Isolation and Purification

Q: I seem to be losing a significant amount of product during the workup and purification steps. What are the best practices to maximize recovery?

A: Product loss during isolation and purification is a common challenge. The following steps can help improve recovery:

  • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[5]

  • Acidification: After hydrolysis of the intermediate ester, careful acidification is necessary to precipitate the final product. The pH should be adjusted to be distinctly acidic.[3]

  • Recrystallization: For purification, recrystallization is often employed. Choosing an appropriate solvent system is critical to maximize yield and purity. Acetone is a commonly used solvent for the recrystallization of this compound.[3]

Data Presentation

Table 1: Troubleshooting Summary for Low Product Yield

Potential Cause Recommended Solution Relevant Citation(s)
Impure Mesityl OxideUse freshly distilled mesityl oxide (boiling point 126–131°C).[3]
Inactive BaseUse a fresh, properly stored base (e.g., sodium ethoxide).[1][4]
Suboptimal TemperatureRun the reaction at a lower temperature to minimize side reactions.[4]
Polymerization of Mesityl OxideConsider using a more stable precursor or a Mannich base.[4]
Inefficient ExtractionPerform multiple extractions with a suitable organic solvent.[5]
Improper AcidificationEnsure the reaction mixture is made distinctly acidic to precipitate the product.[3]

Experimental Protocols

Synthesis of this compound via Michael Addition and Intramolecular Condensation

This protocol is adapted from a literature procedure.[3]

Materials:

  • Absolute Ethanol

  • Sodium

  • Ethyl malonate

  • Mesityl oxide (freshly distilled)

  • Potassium hydroxide (B78521)

  • Hydrochloric acid

  • Decolorizing charcoal (Norite)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 23 g of clean sodium in 300 cc. of absolute ethanol.

  • Michael Addition: After all the sodium has dissolved, add 170 g of ethyl malonate, followed by the slow addition of 100 g of freshly distilled mesityl oxide through the dropping funnel.

  • Reaction: Reflux the solution with constant stirring for two hours.

  • Hydrolysis and Cyclization: Add a solution of 125 g of potassium hydroxide in 575 cc. of water and continue to reflux with stirring for an additional six hours.

  • Acidification and Isolation: While the solution is still hot, acidify with dilute hydrochloric acid until it is just acid to litmus. Distill off as much alcohol as possible.

  • Decolorization: Boil the residue with about 15 g of decolorizing charcoal, filter, and repeat the treatment.

  • Crystallization: Make the hot, neutral or alkaline filtrate distinctly acid to methyl orange with additional dilute hydrochloric acid, boil for a few minutes, and then allow to cool to crystallize the product.

  • Purification: Filter the crude product, wash with ice-cold water, and dry. The product can be further purified by recrystallization from acetone.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start prep_base Prepare Sodium Ethoxide Solution start->prep_base michael_add Michael Addition: Add Ethyl Malonate & Mesityl Oxide prep_base->michael_add reflux1 Reflux (2 hours) michael_add->reflux1 hydrolysis Hydrolysis & Cyclization: Add KOH Solution reflux1->hydrolysis reflux2 Reflux (6 hours) hydrolysis->reflux2 acidify Acidify with HCl reflux2->acidify distill Distill off Ethanol acidify->distill decolorize Decolorize with Activated Charcoal distill->decolorize crystallize Crystallize Product decolorize->crystallize purify Filter, Wash & Dry crystallize->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_sides Side Reactions low_yield Low Product Yield impure_mo Impure Mesityl Oxide? low_yield->impure_mo inactive_base Inactive Base? low_yield->inactive_base bad_temp Incorrect Temperature? low_yield->bad_temp bad_time Insufficient Reaction Time? low_yield->bad_time polymerization Polymerization? low_yield->polymerization retro_michael Retro-Michael Reaction? low_yield->retro_michael solution1 solution1 impure_mo->solution1 Action: Distill Mesityl Oxide solution2 solution2 inactive_base->solution2 Action: Use Fresh Base solution3 solution3 bad_temp->solution3 Action: Optimize Temperature solution4 solution4 bad_time->solution4 Action: Monitor with TLC solution5 solution5 polymerization->solution5 Action: Use Stable Precursor solution6 solution6 retro_michael->solution6 Action: Lower Reaction Temp

References

Preventing polymerization of Michael acceptors in dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dione (B5365651) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the common issue of Michael acceptor polymerization during your experiments.

Troubleshooting Guide

This guide addresses specific issues that can lead to the polymerization of Michael acceptors, such as α,β-unsaturated ketones, during dione synthesis.

Problem Potential Cause Recommended Solution
Reaction mixture becomes viscous or solidifies. Uncontrolled polymerization of the Michael acceptor.1. Add a polymerization inhibitor: Introduce a suitable inhibitor at the beginning of the reaction.[1] 2. Control reaction temperature: Lower the reaction temperature to reduce the polymerization rate.[1] 3. Ensure inert atmosphere: Exclude oxygen by running the reaction under nitrogen or argon to prevent radical polymerization.[1]
Low yield of the desired dione product with significant polymer formation. - Presence of radical initiators (e.g., peroxides in solvents).[1] - Exposure to UV light.[1] - Base is too strong or concentration is too high, promoting anionic polymerization.[2][3]1. Purify reagents: Use freshly distilled, peroxide-free solvents.[1] 2. Protect from light: Wrap the reaction vessel in aluminum foil.[1] 3. Optimize base: Select a weaker base (e.g., triethylamine) or a non-nucleophilic base (e.g., LDA) suitable for your Michael donor.[2] Experiment with lower catalyst loading.[4]
Polymerization occurs during workup or purification. - Removal of volatile inhibitors during extraction or evaporation. - Exposure to heat during distillation.[1]1. Add a non-volatile inhibitor: Introduce an inhibitor like hydroquinone (B1673460) before any heating steps.[1] 2. Use low-temperature purification: Employ rotary evaporation at lower temperatures or use purification techniques that do not require heat, such as column chromatography.[1]
Reaction is sluggish at low temperatures, but polymerization occurs at higher temperatures. The reaction has a narrow optimal temperature window. Some Michael additions are reversible and require specific conditions.[2]1. Use a more stable acceptor precursor: Consider using a Mannich base of the Michael acceptor or a precursor like 1,3-dichloro-cis-2-butene in a Wichterle reaction instead of methyl vinyl ketone (MVK).[4] 2. Optimize solvent: Use polar aprotic solvents like THF, DMF, or acetonitrile (B52724) which can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: Why does my Michael acceptor polymerize during the reaction?

A1: Michael acceptors, especially α,β-unsaturated ketones like methyl vinyl ketone (MVK), are susceptible to polymerization through two primary pathways.[4] First, under basic conditions, the enolate intermediate formed after the initial Michael addition can act as a nucleophile and initiate an anionic polymerization by attacking another molecule of the Michael acceptor.[2] Second, the presence of radical initiators, such as peroxides in solvents or exposure to oxygen and UV light, can trigger a radical-mediated polymerization.[1]

Q2: How can I effectively control the reaction temperature to prevent polymerization?

A2: Maintaining a low and stable temperature is crucial for minimizing the rate of polymerization.[1] For reactions that need to be run below ambient temperature, using an ice bath (0 °C) or a dry ice/acetone bath (approx. -78 °C) is common. For moderately low temperatures (e.g., 0 °C to 40 °C), a thermostatically controlled cooling circulator provides the most precise control.[3] It is important to ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Q3: Which polymerization inhibitor should I choose and how much should I use?

A3: The choice of inhibitor depends on the reaction conditions and the purification method. For radical polymerization, inhibitors like butylated hydroxytoluene (BHT) or phenothiazine (B1677639) are effective. For anionic polymerization, careful control of base concentration and temperature is the primary preventative measure. A non-volatile inhibitor like hydroquinone is recommended if the product will be purified by distillation.[1]

Inhibitor Type Example Typical Concentration Primary Use Case
Radical Scavenger (Volatile) Butylated Hydroxytoluene (BHT)~200 ppmGeneral use in reaction; removed by evaporation.[1]
Radical Scavenger (Non-Volatile) Hydroquinone~100-500 ppmAdded before workup/distillation to prevent polymerization at elevated temperatures.[1]
Oxygen Scavenger --Achieved by maintaining an inert atmosphere (N₂ or Ar).[1]

Q4: Can I prevent polymerization without using a chemical inhibitor?

A4: Yes, optimizing reaction conditions is a key strategy. Key methods include:

  • Low Temperature: Running the reaction at the lowest feasible temperature significantly slows polymerization.[1][3]

  • Inert Atmosphere: Rigorously excluding oxygen by working under a nitrogen or argon atmosphere prevents oxygen-initiated radical polymerization.[1]

  • Minimize Reaction Time: A shorter reaction time reduces the opportunity for polymerization to occur.[1]

  • Lower Concentration: Running the reaction at a lower concentration can also decrease the rate of polymerization.[1] However, for maximum reliability and reproducibility, combining these optimized conditions with a suitable inhibitor is highly recommended.[1]

Q5: My Michael donor is not very reactive. If I use a stronger base or higher temperature, the acceptor polymerizes. What should I do?

A5: This is a common challenge. If a weak nucleophile requires forcing conditions that lead to polymerization, consider alternative strategies instead of simply increasing temperature or base strength. You could try using a more acidic Michael donor, which would require a weaker base for deprotonation.[2] Alternatively, using a more stable precursor to the α,β-unsaturated ketone, such as a Mannich base, can mitigate polymerization issues.[4] Transmetalation to a copper-based reagent can also be employed to promote the desired conjugate addition over side reactions for certain organometallic additions.[2]

Experimental Protocols

General Protocol for Michael Addition with Polymerization Prevention

This protocol provides a general methodology for performing a Michael addition while minimizing the risk of acceptor polymerization.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • Use freshly distilled, peroxide-free solvents. Anhydrous polar aprotic solvents like THF or DMF are often suitable.[1][2]

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Add the chosen polymerization inhibitor (e.g., 200 ppm of BHT relative to the mass of the Michael acceptor) to the reaction flask.[1]

    • Add the solvent and the Michael donor to the flask.

    • If the reaction requires cooling, place the flask in a suitable cooling bath and allow it to equilibrate to the target temperature (e.g., 0 °C).

  • Reaction Execution:

    • Slowly add the base to the solution of the Michael donor to form the enolate.

    • Once enolate formation is complete, add the Michael acceptor (e.g., methyl vinyl ketone) dropwise via a syringe pump over an extended period to keep its instantaneous concentration low.

    • Maintain a constant low temperature and inert atmosphere throughout the addition and subsequent stirring.[1]

    • Monitor the reaction's progress using a suitable analytical method (e.g., TLC, GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.[1]

    • If purification involves heating (e.g., distillation), add a non-volatile inhibitor like hydroquinone to the crude mixture.[1]

    • Perform extraction and solvent removal via rotary evaporation at a low temperature.

    • Purify the final dione product using a method that avoids high temperatures, such as flash column chromatography, if possible.

Visualizations

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Michael Donor (e.g., β-dicarbonyl) Enolate Enolate Nucleophile Donor->Enolate Deprotonation Base Base Base->Enolate Adduct_Enolate Adduct Enolate Enolate->Adduct_Enolate Nucleophilic Attack Acceptor Michael Acceptor (α,β-unsaturated ketone) Acceptor->Adduct_Enolate Product 1,5-Dione Product Adduct_Enolate->Product Protonation Proton_Source Proton Source (H₂O, NH₄Cl) Proton_Source->Product

Caption: General mechanism of a base-catalyzed Michael addition for dione synthesis.

Troubleshooting_Workflow start Polymerization Observed? temp Is Temperature Too High? start->temp base Is Base Too Strong? temp->base No sol_temp Lower Reaction Temperature (e.g., 0°C or below) temp->sol_temp Yes atmosphere Is Atmosphere Inert? base->atmosphere No sol_base Use Weaker/Non-nucleophilic Base Optimize Concentration base->sol_base Yes reagents Are Reagents Pure? atmosphere->reagents Yes sol_atmosphere Use N₂ or Ar Atmosphere Degas Solvents atmosphere->sol_atmosphere No sol_reagents Use Inhibitor (BHT) Distill Solvents/Reagents reagents->sol_reagents No end_node Problem Resolved reagents->end_node Yes sol_temp->base sol_base->atmosphere sol_atmosphere->reagents sol_reagents->end_node

Caption: A logical workflow for troubleshooting polymerization in Michael additions.

Competing_Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway start Enolate Intermediate + Michael Acceptor desired_product 1,5-Dione Product start->desired_product Conjugate Addition & Protonation polymer_intermediate Dimeric Anion start->polymer_intermediate Anionic Attack on Another Acceptor polymer Polymer polymer_intermediate->polymer Propagation

Caption: Competing reaction pathways: desired dione synthesis vs. undesired polymerization.

References

Byproduct formation in the synthesis of substituted cyclohexanediones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Substituted Cyclohexanediones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this important class of molecules. Here, you will find information to help you overcome common challenges related to byproduct formation and optimize your reaction conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Substituted Cyclohexanedione

Q: My reaction is resulting in a low yield or no product. What are the common causes and how can I improve it?

A: Low yields in the synthesis of substituted cyclohexanediones can arise from several factors, particularly in widely used methods like the Robinson Annulation and Dieckmann Condensation. Common culprits include side reactions of the starting materials, suboptimal reaction conditions, and improper purification techniques.

Troubleshooting Steps:

  • Polymerization of Michael Acceptor (in Robinson Annulation): α,β-unsaturated ketones, such as methyl vinyl ketone (MVK), are prone to polymerization under basic conditions, which is a frequent cause of low yields.

    • Solution: Consider using a more stable precursor to the α,β-unsaturated ketone. For instance, the Wichterle reaction utilizes 1,3-dichloro-cis-2-butene in place of MVK to prevent polymerization during the Michael addition.[1]

  • Retro-Michael Reaction: The initial Michael addition can be reversible, especially at elevated temperatures, leading to the decomposition of the intermediate product.[1]

    • Solution: Running the reaction at a lower temperature can help minimize the retro-Michael reaction.[1]

  • Self-Condensation of Reactants: Ketone starting materials can undergo self-aldol condensation, and diesters in Dieckmann condensations can react intermolecularly, especially at high concentrations.

    • Solution: For aldol-type reactions, slowly add the ketone to the reaction mixture. For Dieckmann condensations, using high dilution conditions can favor the intramolecular reaction.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for efficient enolate formation and subsequent cyclization.

    • Solution: Experiment with different base and solvent combinations. Common bases include alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and non-nucleophilic bases like LDA. Aprotic solvents such as THF or toluene (B28343) are often preferred to minimize side reactions.[2]

  • Inactive Catalyst or Base: The catalyst or base may have lost activity due to improper storage or handling.

    • Solution: Use a fresh, properly stored base or catalyst. For instance, sodium hydroxide (B78521) pellets should be weighed quickly as they absorb atmospheric moisture.[1]

Issue 2: Formation of Significant Byproducts

Q: My final product is contaminated with significant amounts of byproducts. What are these impurities and how can I minimize their formation?

A: Byproduct formation is a common challenge. The nature of the byproducts depends on the synthetic route employed.

Common Byproducts and Mitigation Strategies:

Synthetic RouteCommon ByproductsMitigation Strategies
Robinson Annulation - Polymer of Michael acceptor- Retro-Michael addition product- Aldol self-condensation product of the ketone- Use a more stable Michael acceptor precursor (e.g., Wichterle reaction).[1]- Maintain lower reaction temperatures.- Slow addition of the ketone starting material.
Dieckmann Condensation - Intermolecular condensation product (dimer)- Products from cleavage/reverse reaction- Employ high-dilution conditions.- Use a strong, non-nucleophilic base in an aprotic solvent.- Ensure the final product has an enolizable proton to drive the equilibrium.[3][4]
Selenium Dioxide Oxidation - Organoselenium byproducts- Over-oxidation products- Careful control of reaction temperature (70-80°C).- Thorough purification to remove selenium residues.
Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my substituted cyclohexanedione from the reaction mixture. What are the best practices?

A: Purification can be challenging due to the presence of structurally similar byproducts and starting materials.

Purification Troubleshooting:

  • Recrystallization: This is a common and effective method for purifying solid cyclohexanediones.

    • Problem: Product "oils out" instead of crystallizing.

      • Possible Cause: The boiling point of the solvent is too high, or significant impurities are present.

      • Solution: Choose a solvent with a lower boiling point. Consider a preliminary purification step like flash chromatography to remove major impurities before recrystallization.[5]

    • Problem: Low recovery after recrystallization.

      • Possible Cause: Too much solvent was used, or the compound is too soluble even at low temperatures.

      • Solution: Use the minimum amount of hot solvent required for dissolution. After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[6][7]

  • Column Chromatography: Effective for separating the desired product from byproducts with different polarities.

    • Problem: Poor separation of spots on TLC.

      • Solution: Experiment with different solvent systems (eluent). A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is a good starting point. Varying the ratio will alter the separation.[5]

  • Vacuum Distillation: Suitable for liquid or low-melting solid cyclohexanediones.

    • Problem: "Bumping" or unstable boiling.

      • Solution: Ensure the use of fresh boiling chips or a magnetic stir bar. Apply heat gradually and evenly.[5]

Experimental Protocols

Synthesis of 2-Methyl-1,3-cyclohexanedione

This protocol involves the hydrogenation of resorcinol (B1680541) followed by methylation.[2]

Materials:

  • Resorcinol

  • Sodium hydroxide

  • Water

  • Raney nickel catalyst

  • Concentrated hydrochloric acid

  • Dioxane

  • Methyl iodide

  • 95% Ethanol (B145695) (for recrystallization)

Procedure:

  • Hydrogenation:

    • A solution of sodium hydroxide (96.0 g) in water (335 ml) is prepared, and resorcinol (220.2 g) is dissolved in it.

    • This solution and finely powdered nickel catalyst (40.0 g) are placed in a hydrogenation bomb.

    • Hydrogenation is carried out at an initial pressure of approximately 1900 psi with agitation, maintaining a temperature of 45–50°C.

    • The reaction is continued until the theoretical amount of hydrogen is absorbed.

  • Methylation:

    • After cooling and filtering the catalyst, the filtrate is treated with concentrated hydrochloric acid (33.5 ml), dioxane (145 ml), and methyl iodide (335 g).

    • The mixture is refluxed for 12–14 hours. An additional portion of methyl iodide (33.5 g) is added after 7-8 hours.

  • Isolation and Purification:

    • The reaction mixture is cooled in an ice bath to crystallize the product.

    • The crystals are collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from 95% ethanol to yield colorless crystals.[2]

Dieckmann Condensation of Diethyl Adipate (B1204190)

This protocol describes a solvent-free Dieckmann condensation.[8][9]

Materials:

  • Diethyl adipate

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • Reaction:

    • Diethyl adipate and powdered potassium tert-butoxide are mixed at room temperature for 10 minutes.

    • The reaction mixture is then kept in a desiccator for 60 minutes.

  • Purification:

    • The product, ethyl 2-oxocyclopentanecarboxylate, can be isolated directly from the reaction mixture by distillation.[8][9]

Visualizations

Byproduct_Formation_Workflow cluster_synthesis Synthesis of Substituted Cyclohexanediones cluster_troubleshooting Troubleshooting Byproduct Formation Start Start Synthesis Reaction Key Reaction Step (e.g., Robinson Annulation, Dieckmann Condensation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Analysis Analyze Crude Product (TLC, NMR, GC-MS) Workup->Analysis Purification Purification (Recrystallization, Chromatography) Product Pure Substituted Cyclohexanedione Purification->Product Analysis->Product High Purity IdentifyByproduct Identify Major Byproducts Analysis->IdentifyByproduct Low Purity/ Byproducts Detected OptimizeConditions Optimize Reaction Conditions (Temperature, Base, Solvent, Concentration) IdentifyByproduct->OptimizeConditions ModifyPurification Modify Purification Strategy IdentifyByproduct->ModifyPurification OptimizeConditions->Reaction Re-run Synthesis ModifyPurification->Purification Re-purify

Caption: A workflow for synthesizing and troubleshooting byproduct formation in substituted cyclohexanediones.

Robinson_Annulation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Robinson Annulation Polymerization Polymerization of Michael Acceptor Start->Polymerization RetroMichael Retro-Michael Reaction Start->RetroMichael SelfCondensation Self-Condensation of Ketone Start->SelfCondensation Wichterle Use Wichterle Reaction (stable precursor) Polymerization->Wichterle LowTemp Lower Reaction Temperature RetroMichael->LowTemp SlowAddition Slow Addition of Ketone SelfCondensation->SlowAddition

Caption: Troubleshooting common issues leading to low yields in the Robinson Annulation reaction.

References

Technical Support Center: Catalyst Loading Optimization for Dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst loading optimization in dione (B5365651) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for dione synthesis?

A1: For many palladium- or ruthenium-catalyzed reactions used in dione synthesis, such as Heck, Suzuki-Miyaura, and olefin metathesis, catalyst loading typically ranges from 0.1 to 5 mol%.[1] While higher loadings can sometimes improve reaction rates and yields, they also increase costs and the potential for side reactions.[1] In some optimized protocols, catalyst loading can be significantly reduced, for instance, to as low as 0.1 mol% in certain acid-catalyzed dione reactions or even 0.0025 mol% in specific Suzuki-Miyaura couplings.

Q2: How do I select the appropriate catalyst for my dione reaction?

A2: Catalyst selection is critical and depends on the specific reaction, substrates, and desired selectivity.[1] For Heck reactions, a common starting point is palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand.[1] For Suzuki-Miyaura and Stille couplings, palladium(0) catalysts like Pd(PPh₃)₄ or precatalysts that generate Pd(0) in situ are often used.[1] For olefin metathesis reactions, Grubbs' catalysts (first, second, and third generation) or Hoveyda-Grubbs catalysts are the standards.[1] The choice of ligand is also crucial for catalyst stability and activity.[1]

Q3: What are the most common side reactions observed with incorrect catalyst loading?

A3: Improper catalyst loading can lead to several side reactions. For instance, in Suzuki-Miyaura couplings, high catalyst concentrations can sometimes promote homocoupling of the boronic acid reactants.[1] In olefin metathesis, incorrect catalyst choice or loading can lead to isomerization of the double bond.[1] Additionally, high catalyst loading may lead to the formation of palladium black through aggregation, indicating catalyst deactivation.

Q4: When should I consider increasing the catalyst loading?

A4: Increasing the catalyst loading should be considered when reactions are sluggish or incomplete.[2] This can sometimes overcome issues related to catalyst deactivation or inhibition.[2] However, it is important to do this incrementally, as excessive catalyst can lead to unwanted side reactions and increased costs.[1] Before increasing the catalyst loading, it is advisable to ensure that other reaction parameters such as temperature, solvent, and base are optimized and that the reagents are pure.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst has been stored correctly under an inert atmosphere and is not expired.[1] For Pd(II) precatalysts, verify that the in situ reduction to the active Pd(0) species is occurring.[1] Consider trying a different, more robust catalyst or ligand system.[1]
Impure Reagents Purify all starting materials and solvents, as trace impurities can act as catalyst poisons.[1] Ensure that solvents are anhydrous and properly degassed, as oxygen and water can deactivate many catalysts.[1]
Sub-optimal Reaction Conditions Systematically screen other reaction parameters such as temperature, solvent, and base to find the optimal conditions for your specific substrates.[1] Incrementally increase the catalyst loading to see if it improves the yield.[1]
Catalyst Deactivation Perform time-on-stream studies to monitor catalyst activity and selectivity over time. Post-reaction characterization can help identify deactivation mechanisms like coking or poisoning.
Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Sub-optimal Catalyst or Ligand For asymmetric reactions, the choice of a chiral catalyst or ligand is crucial. Screen a variety of catalysts and ligands with different steric and electronic properties.[2] Consider using bifunctional catalysts that can offer enhanced stereocontrol.[2]
Incorrect Reaction Temperature Temperature can significantly impact the transition states leading to different stereoisomers. Often, lowering the reaction temperature can improve enantioselectivity.[2] Perform a systematic temperature screening to find the optimal conditions.
Solvent Effects The solvent can influence the conformational preferences of the substrate and transition states. A systematic solvent screen is recommended.[2]
Substrate-Related Issues Consider attaching a chiral auxiliary to the dione substrate to bias the formation of a single diastereomer.[2]

Data Presentation

Table 1: Hypothetical Influence of Catalyst Loading on Yield and Selectivity in a Suzuki-Miyaura Reaction of a Dione

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Selectivity (Product:Byproduct)
10.5K₂CO₃Toluene/H₂O804590:10
21.0K₂CO₃Toluene/H₂O807595:5
32.0K₂CO₃Toluene/H₂O809298:2
45.0K₂CO₃Toluene/H₂O808890:10
52.0Cs₂CO₃Dioxane/H₂O1009599:1

This table is a generalized representation. Actual results will vary based on specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Palladium-Catalyzed Suzuki-Miyaura Coupling of a Dione Derivative
  • Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the palladium catalyst (e.g., Pd(PPh₃)₄) at varying mol% (e.g., 0.5, 1, 2, 3, 5 mol%).

  • Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the dione substrate (1.0 equiv), the boronic acid reagent (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Then, add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reactions at set time intervals (e.g., 1, 2, 4, 8, 12 hours) by taking small aliquots from each vial and analyzing them by TLC or GC-MS.

  • Workup: Once the reactions are complete (or have reached a plateau), cool the vials to room temperature. Dilute the reaction mixtures with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product from each reaction by ¹H NMR or GC to determine the yield and selectivity. Purify the product from the optimal reaction condition by column chromatography.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Add catalyst at varying mol% - Add dione, boronic acid, base start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ setup->inert reagents Add Degassed Solvent inert->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress: - TLC, GC-MS reaction->monitoring workup Reaction Workup: - Cool, dilute, extract, dry, concentrate monitoring->workup analysis Analyze Crude Product: - NMR, GC for yield and selectivity workup->analysis purification Purify Optimal Product: - Column Chromatography analysis->purification end End purification->end

Caption: Experimental workflow for catalyst loading optimization.

troubleshooting_low_yield start Low or No Yield Observed check_catalyst Check Catalyst Activity: - Storage conditions? - Expired? - Correct precatalyst activation? start->check_catalyst check_reagents Check Reagent Purity: - Purify starting materials? - Solvents anhydrous and degassed? check_catalyst->check_reagents If catalyst is active check_conditions Review Reaction Conditions: - Temperature optimal? - Solvent appropriate? - Base suitable? check_reagents->check_conditions If reagents are pure increase_loading Incrementally Increase Catalyst Loading check_conditions->increase_loading If conditions are appropriate re_optimize Re-optimize Reaction Conditions check_conditions->re_optimize If conditions are sub-optimal change_catalyst Consider Different Catalyst/Ligand System increase_loading->change_catalyst If no improvement solution Improved Yield increase_loading->solution If yield improves change_catalyst->solution re_optimize->solution catalyst_selection start Select Dione Reaction Type heck Heck Reaction (Alkenyl halide + Alkene) start->heck suzuki Suzuki-Miyaura Coupling (Organoboron + Vinyl halide) start->suzuki stille Stille Coupling (Organotin + Vinyl halide) start->stille metathesis Olefin Metathesis (Cross-metathesis) start->metathesis pd_oac2 Catalyst Choice: - Pd(OAc)₂ with phosphine ligand heck->pd_oac2 pd_0 Catalyst Choice: - Pd(PPh₃)₄ or - In situ generated Pd(0) suzuki->pd_0 stille->pd_0 grubbs Catalyst Choice: - Grubbs' or Hoveyda-Grubbs catalysts metathesis->grubbs

References

Technical Support Center: Synthesis of 2-Methyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-1,3-cyclohexanedione.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-methyl-1,3-cyclohexanedione?

A1: There are two main synthetic pathways for 2-methyl-1,3-cyclohexanedione. The first involves the methylation of 1,3-cyclohexanedione (B196179), often achieved through a Mannich reaction followed by hydrogenolysis. The second route starts with the hydrogenation of resorcinol (B1680541) to produce 1,3-cyclohexanedione in situ, which is then methylated.

Q2: How does the choice of solvent impact the synthesis of 2-methyl-1,3-cyclohexanedione via the Mannich reaction route?

A2: The solvent plays a crucial role in the synthesis starting from 1,3-cyclohexanedione. Protic solvents like methanol (B129727) and water are commonly used and can influence reaction yield and purity. Water has been reported to give a slightly higher yield, while methanol may result in marginally higher purity. The choice of solvent can also affect reaction time and the ease of product isolation.

Q3: What are the typical yields and purity levels I can expect?

A3: For the synthesis starting from 1,3-cyclohexanedione, yields can be high. For instance, using methanol as a solvent can result in a yield of approximately 87.0% with a purity of 97.2%.[1] When water is used as the solvent, the yield can be around 89.4% with a purity of 96.9%.[2][3] The synthesis starting from resorcinol generally provides a lower yield, in the range of 57-61% after workup of the mother liquor.[4]

Q4: Can I use a different methylating agent other than the one specified in the protocols?

A4: While methyl iodide is a common methylating agent in the resorcinol route, other methylating agents can be used in different synthetic strategies. However, it is crucial to consider the reactivity, cost, and safety of alternative reagents. The choice of base and solvent system may need to be re-optimized when changing the methylating agent.

Q5: How can I purify the final product?

A5: Recrystallization is a common method for purifying 2-methyl-1,3-cyclohexanedione. A mixture of ethanol (B145695) and water is often effective.[4] The purity of the product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Consider extending the reaction time if necessary.
Side reactions: Formation of byproducts such as methylene-bis-derivatives can occur during the Mannich reaction.Optimize the reaction temperature and stoichiometry of the reagents. A lower temperature may suppress side reactions.
Inefficient hydrogenolysis: The catalyst used for hydrogenolysis may be inactive or used in an insufficient amount.Use a fresh, active catalyst (e.g., Palladium on carbon or Raney nickel). Ensure proper catalyst loading and efficient hydrogen pressure.
Product Discoloration (Yellowing) Impurities from starting materials: The purity of the starting materials can affect the final product color.Use high-purity starting materials.
Incomplete removal of byproducts: In the resorcinol route, residual sodium iodide after workup can cause the product to turn yellow.[4]Ensure thorough washing of the crude product with cold water to remove all water-soluble byproducts.[4]
Difficulty in Product Isolation/Purification Poor crystallization: The product may not crystallize well from the chosen solvent system.Experiment with different solvent systems for recrystallization. Adding a co-solvent or seeding the solution with a small crystal of the pure product can induce crystallization.
Presence of a gelatinous impurity: A gelatinous impurity can hinder filtration.[4]Using a coarse sintered-glass funnel for filtration can be more effective than a Büchner funnel in such cases.[4]
Inconsistent Reaction Outcomes Variability in reagent quality: The quality and activity of reagents, especially the catalyst and base, can vary between batches.Use reagents from a reliable source and consider titrating the base before use to determine its exact concentration.
Sensitivity to reaction conditions: The reaction outcome can be sensitive to temperature, pressure, and agitation speed.Maintain consistent and well-controlled reaction conditions for each run.

Quantitative Data on Solvent Effects

The following table summarizes the reported yields and purities for the synthesis of 2-methyl-1,3-cyclohexanedione from 1,3-cyclohexanedione using different solvents for the Mannich reaction and hydrogenolysis steps.

Solvent Yield (%) Purity (%) Reference
Methanol87.097.2[1]
Water89.496.9[2][3]

Experimental Protocols

Protocol 1: Synthesis from 1,3-Cyclohexanedione via Mannich Reaction and Hydrogenolysis

This protocol is adapted from a patented procedure.[2][5]

Step 1: Mannich Reaction

  • In a suitable reactor, charge 1,3-cyclohexanedione, dimethylamine (B145610) (as an aqueous solution), and the chosen solvent (methanol or water).

  • Stir the mixture and add formaldehyde (B43269) (as an aqueous solution) dropwise while maintaining the temperature at around 30-40°C.

  • After the addition is complete, continue stirring at this temperature for a few hours until the reaction is complete (monitor by HPLC).

Step 2: Hydrogenolysis

  • To the reaction mixture from Step 1, add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature (e.g., 30°C) and pressure until the hydrogen uptake ceases.

  • Monitor the reaction by HPLC to confirm the disappearance of the Mannich base intermediate.

Step 3: Work-up and Isolation

  • Filter off the catalyst.

  • If methanol was used as the solvent, add water to the filtrate and remove the methanol by distillation.

  • Adjust the pH of the aqueous solution to around 6 with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash it with water, and dry it to obtain 2-methyl-1,3-cyclohexanedione.

Protocol 2: Synthesis from Resorcinol

This protocol is based on the procedure from Organic Syntheses.[4]

Step 1: Hydrogenation of Resorcinol

  • In a high-pressure reactor, combine resorcinol, a freshly prepared aqueous solution of sodium hydroxide, and a nickel catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., to ~1900 psi) and agitate the mixture.

  • Maintain the temperature between 45-50°C. The reaction is exothermic initially.

  • Continue the hydrogenation until the theoretical amount of hydrogen has been absorbed.

Step 2: Methylation

  • After cooling and venting the reactor, filter off the catalyst.

  • To the filtrate, add dioxane and methyl iodide.

  • Reflux the mixture for several hours. Additional methyl iodide may be added during the reflux period.

Step 3: Isolation and Purification

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Collect the crystals by filtration and wash them thoroughly with cold water.

  • The crude product can be purified by recrystallization from 95% ethanol.

Visualizations

experimental_workflow_mannich cluster_mannich Step 1: Mannich Reaction cluster_hydrogenolysis Step 2: Hydrogenolysis cluster_workup Step 3: Work-up & Isolation start 1,3-Cyclohexanedione, Dimethylamine, Solvent (Methanol or Water) reaction_mannich Mannich Reaction (30-40°C) start->reaction_mannich reagents Formaldehyde reagents->reaction_mannich reaction_hydro Hydrogenolysis reaction_mannich->reaction_hydro Mannich Base Intermediate catalyst Pd/C Catalyst catalyst->reaction_hydro hydrogen Hydrogen Gas hydrogen->reaction_hydro filtration Catalyst Filtration reaction_hydro->filtration precipitation pH Adjustment & Precipitation filtration->precipitation isolation Filtration, Washing, & Drying precipitation->isolation product 2-Methyl-1,3-cyclohexanedione isolation->product logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Catalyst Inactivity issue->cause3 cause4 Impure Starting Materials issue->cause4 cause5 Inefficient Purification issue->cause5 sol1 Monitor Reaction Progress (TLC, HPLC) cause1->sol1 sol2 Optimize Temperature & Stoichiometry cause2->sol2 sol3 Use Fresh, Active Catalyst cause3->sol3 sol4 Use High-Purity Reagents cause4->sol4 sol5 Optimize Recrystallization Solvent System cause5->sol5

References

Technical Support Center: Purification of 2,2-Dimethylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-dimethylcyclohexane-1,3-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary methods for purifying solid this compound derivatives are recrystallization and column chromatography. For volatile derivatives, sublimation can also be an effective technique. The choice of method depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity level.

Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?

A2: Common impurities often originate from the synthetic route, which typically involves a Michael addition followed by a Claisen condensation. These can include:

  • Unreacted starting materials: Such as mesityl oxide and diethyl malonate.

  • Byproducts: Including incompletely cyclized intermediates or products of side reactions like self-condensation.

  • Residual solvents: Solvents used in the reaction or workup.

  • Catalyst residues: Traces of base (e.g., sodium ethoxide) used to catalyze the reaction.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed by hot filtration.

Q4: My purified this compound derivative is unstable. How should it be stored?

A4: 1,3-Diketones can be susceptible to degradation, especially on exposure to air. It is advisable to store the purified compound under an inert atmosphere, such as nitrogen or argon, and at a low temperature to minimize self-condensation or decomposition.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure.- Use a lower-boiling point solvent or a solvent mixture. - Try to purify the compound by another method, such as column chromatography, before recrystallization. - Allow the solution to cool more slowly to encourage crystal formation over oiling.
No crystals form upon cooling. The solution is not saturated (too much solvent was added). The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of purified product. Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the rinsing solvent is ice-cold to minimize redissolving the purified crystals.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). The cooling was too rapid, trapping impurities within the crystal lattice.- Select a different recrystallization solvent or a solvent pair. - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). The polarity of the eluent is too high. The column was not packed properly, leading to channeling.- Start with a less polar solvent system and gradually increase the polarity (gradient elution). Optimize the solvent system using Thin Layer Chromatography (TLC) first. - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is not eluting from the column. The eluent is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase. For highly polar compounds, a small amount of a very polar solvent like methanol (B129727) may be needed.
Cracked or channeled column bed. The column ran dry. The packing was not allowed to settle properly.- Always keep the solvent level above the top of the stationary phase. - Allow the slurry of the stationary phase to settle completely before loading the sample. Add a layer of sand on top to prevent disturbance.
Streaking or tailing of bands. The sample was not loaded in a concentrated band. The compound is interacting too strongly with the stationary phase.- Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. - For acidic or basic compounds, consider adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent to improve peak shape.

Experimental Protocols

Recrystallization of a 2-aryl-5,5-dimethylcyclohexane-1,3-dione derivative

This protocol is a general guideline and may need to be optimized for specific derivatives.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane (B92381), ethanol/water mixtures) to find a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Column Chromatography of a 2-acyl-5,5-dimethylcyclohexane-1,3-dione derivative

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Stationary Phase and Column Preparation:

    • Select a suitable stationary phase, typically silica (B1680970) gel (60-120 mesh).

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into a vertical chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack uniformly, draining the excess solvent until it is level with the top of the silica.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase. A common starting point for these derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2]

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection:

    • Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis and Product Isolation:

    • Analyze the collected fractions using TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data Summary

The following tables provide a summary of purification data for some this compound derivatives. Please note that yields and purity are highly dependent on the specific derivative, the scale of the reaction, and the experimental conditions.

Table 1: Recrystallization Data

CompoundRecrystallization SolventYield (%)Purity (%)Reference
2-(4-chlorobenzylidene)-5,5-dimethyl-cyclohexane-1,3-dioneEthanol and WaterNot specifiedNot specified
Cyclohexane-1,3-dione ligand (L¹)Ethanol77Not specified[3]
2-methyl-1,3-cyclohexanedioneWater89.496.9[4]

Table 2: Column Chromatography Data

CompoundStationary PhaseMobile Phase (Eluent)Yield (%)Purity (%)Reference
2,2,5,5-Tetramethylcyclohexane-1,4-dioneSilica gelHexane/Ethyl Acetate or Petroleum Ether/Dichloromethane50-80>99[2]
2-acyl-cyclohexane-1,3-dione derivativesSilica gelDichloromethane/MethanolNot specifiedNot specified[5]

Visualized Workflows

Purification_Workflow crude_product Crude Product (Solid or Oil) is_solid Is the product solid? crude_product->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography->check_purity pure_solid Pure Crystalline Product pure_oil Pure Product (Oil) is_pure Is it pure? check_purity->is_pure is_pure->column_chromatography No is_pure->pure_solid Yes (Solid) is_pure->pure_oil Yes (Oil)

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Recrystallization start Recrystallization Attempted oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent / Solvent System oiling_out->change_solvent Yes cool_slower Cool More Slowly oiling_out->cool_slower Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes induce_crystallization Induce Crystallization (Scratch / Seed) no_crystals->induce_crystallization Yes impure_product Still Impure? low_yield->impure_product No use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent Yes wash_cold Wash with Ice-Cold Solvent low_yield->wash_cold Yes re_purify Re-purify (e.g., Column Chromatography) impure_product->re_purify Yes successful_purification Successful Purification impure_product->successful_purification No change_solvent->start cool_slower->start concentrate->start induce_crystallization->start use_min_solvent->start wash_cold->start re_purify->start

References

Technical Support Center: Synthesis of 2-Acyl-cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-acyl-cyclohexane-1,3-diones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-acyl-cyclohexane-1,3-diones?

A1: Common synthetic routes include the acylation of cyclohexane-1,3-diones with acyl chlorides or carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1] Another approach is a one-pot domino reaction, for instance, a Knoevenagel condensation followed by a Michael addition and an intramolecular C-acylation.[2][3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Purity of Starting Materials: Impurities in the cyclohexane-1,3-dione or the acylating agent can lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are critical parameters that may require optimization.

  • Side Reactions: Competing reactions, such as O-acylation instead of the desired C-acylation, can reduce the yield of the target product.

  • Product Degradation: The 2-acyl-cyclohexane-1,3-dione product might be unstable under the reaction or workup conditions.

Q3: I am observing the formation of multiple products in my reaction. What could be the reason?

A3: The formation of multiple products can be due to:

  • Polysubstitution: In some acylation methods like the Friedel-Crafts reaction, it can be challenging to control the degree of substitution, leading to the introduction of more than one acyl group.

  • O- vs. C-acylation: Cyclohexane-1,3-diones exist in keto-enol tautomeric forms. The acylation can occur on the oxygen atom (O-acylation) or the carbon atom (C-acylation). The desired product is typically the C-acylated one, and reaction conditions need to be optimized to favor this pathway.

  • Rearrangement: The acylium ion formed during certain acylation reactions can undergo rearrangement, leading to isomeric products.

Q4: What are the best practices for purifying 2-acyl-cyclohexane-1,3-diones?

A4: Purification strategies depend on the properties of the specific product. Common methods include:

  • Recrystallization: This is an effective method if a suitable solvent system is found.

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials.

  • Acid-Base Extraction: The acidic nature of the dione (B5365651) moiety can be exploited for purification through extraction with an aqueous base, followed by acidification and re-extraction into an organic solvent.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of 2-acyl-cyclohexane-1,3-diones.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Impure Starting Materials Verify the purity of your cyclohexane-1,3-dione and acylating agent using techniques like NMR or melting point analysis. Purify starting materials if necessary.
Inefficient Catalyst If using a catalyst (e.g., DMAP, Lewis acid), ensure it is fresh and active. Optimize the catalyst loading; in some cases, a lower catalyst concentration can be more effective.
Suboptimal Temperature If the reaction is sluggish, consider a moderate increase in temperature. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Screen different solvents to find the optimal one for your specific reaction.
Competing O-acylation To favor C-acylation, consider using a non-polar solvent and a non-coordinating base. The use of certain metal chelates can also direct the acylation to the carbon atom.
Problem 2: Difficulty in Product Purification
Potential Cause Suggested Solution
Oily or Tarry Product This may indicate the presence of polymeric byproducts. Try to precipitate the desired product by adding a non-polar solvent to a concentrated solution of the crude product.
Co-eluting Impurities in Chromatography Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
Product Degradation on Silica Gel If the product is sensitive to acid, consider using neutral or deactivated silica gel for chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a 2-Acyl-cyclohexane-1,3-dione Derivative

EntryAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Carboxylic AcidDCC/DMAPDichloromethane (B109758)Room Temp2470-90[1]
2Acyl ChlorideLewis Acid (e.g., AlCl₃)Dichloromethane0 to Room Temp2-460-80[4]
3Meldrum's Acid/AldehydeProlineDMF6012~80[2]

Yields are approximate and can vary depending on the specific substrates used.

Experimental Protocols

Method 1: DCC/DMAP Coupling

This protocol is adapted from the synthesis of saturated 2-acyl-cyclohexane-1,3-diones.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the cyclohexane-1,3-dione (1.0 eq) in dry dichloromethane (DCM).

  • Addition of Reagents: Add the carboxylic acid (1.0 eq), dicyclohexylcarbodiimide (DCC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckPurity Check Starting Material Purity Start->CheckPurity Pure Starting Materials Pure? CheckPurity->Pure Purify Purify Starting Materials Pure->Purify No OptimizeConditions Optimize Reaction Conditions Pure->OptimizeConditions Yes Purify->CheckPurity Conditions Reaction Conditions Optimized? (Temp, Time, Solvent, Catalyst) OptimizeConditions->Conditions VaryConditions Systematically Vary Conditions Conditions->VaryConditions No CheckSideReactions Investigate Side Reactions Conditions->CheckSideReactions Yes VaryConditions->OptimizeConditions End Improved Yield VaryConditions->End SideReactions Evidence of Side Reactions? (e.g., O-acylation) CheckSideReactions->SideReactions ModifyProtocol Modify Protocol to Favor C-acylation SideReactions->ModifyProtocol Yes ProductDegradation Consider Product Degradation SideReactions->ProductDegradation No ModifyProtocol->OptimizeConditions ModifyProtocol->End ProductDegradation->End

Caption: A decision tree to troubleshoot low product yield in the synthesis of 2-acyl-cyclohexane-1,3-diones.

General Synthetic Pathway

SynthesisPathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product CHD Cyclohexane-1,3-dione Reaction Acylation CHD->Reaction AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) AcylatingAgent->Reaction Product 2-Acyl-cyclohexane-1,3-dione Reaction->Product

Caption: A simplified workflow for the synthesis of 2-acyl-cyclohexane-1,3-diones.

References

Minimizing retro-Michael reaction in cyclohexanedione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the retro-Michael reaction during the synthesis of substituted cyclohexanediones.

Troubleshooting Guide

This guide addresses common issues encountered during cyclohexanedione synthesis, with a focus on mitigating the undesired retro-Michael reaction.

Issue Potential Cause Recommended Solution Expected Outcome
Low yield of the desired cyclohexanedione product. The retro-Michael reaction is occurring, leading to the decomposition of the product back to the starting materials or stable intermediates.1. Lower the reaction temperature: The retro-Michael reaction is often favored at higher temperatures. 2. Use a milder base or catalyst: Strong bases can promote the retro-Michael reaction. Consider using organocatalysts like L-proline or its derivatives. 3. Change the solvent: The choice of solvent can influence the stability of the Michael adduct. Aprotic solvents may be preferable in some cases. 4. Reduce reaction time: Prolonged exposure to reaction conditions can increase the likelihood of the retro-Michael reaction. Monitor the reaction progress closely and quench it once the product is formed.An increase in the isolated yield of the desired cyclohexanedione and a reduction in byproducts resulting from the retro-Michael reaction.
Formation of unexpected byproducts. Byproducts may arise from the retro-Michael reaction followed by alternative reaction pathways of the starting materials or intermediates.1. Analyze byproducts: Use techniques like NMR, GC-MS, or LC-MS to identify the structure of the byproducts. This can provide insights into the competing reaction pathways. 2. Optimize stoichiometry: Ensure the correct molar ratio of reactants. An excess of one reactant might lead to side reactions. 3. Employ a more selective catalyst: Research catalysts known to favor the forward Michael addition for your specific substrates.A cleaner reaction profile with a higher selectivity for the desired product.
Difficulty in isolating the pure product. The product may be unstable under the purification conditions (e.g., chromatography on silica (B1680970) gel), leading to decomposition via the retro-Michael reaction.1. Use neutral or deactivated silica gel: Acidic silica gel can catalyze the retro-Michael reaction. 2. Employ alternative purification methods: Consider techniques like recrystallization, distillation, or preparative HPLC under neutral conditions. 3. Keep the product cold: Handle and store the isolated product at low temperatures to minimize decomposition.Improved recovery of the pure cyclohexanedione product after purification.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction in the context of cyclohexanedione synthesis?

The retro-Michael reaction is the reverse of the Michael addition. In cyclohexanedione synthesis, particularly in methods like the Robinson annulation, the desired product is formed through a Michael addition followed by an intramolecular aldol (B89426) condensation. The retro-Michael reaction breaks down the newly formed carbon-carbon bond of the Michael adduct, leading to the starting materials or stabilized intermediates, thus reducing the overall yield of the desired cyclohexanedione.

Q2: How can I detect if a retro-Michael reaction is occurring in my experiment?

You can monitor the reaction mixture over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reappearance or increase in the concentration of the starting materials (the Michael donor and acceptor) or the formation of a stable intermediate after the initial product formation is a strong indication of a retro-Michael reaction. Proton NMR spectroscopy can also be used to identify the characteristic signals of the starting materials and the product in the crude reaction mixture.

Q3: What type of catalysts can help in minimizing the retro-Michael reaction?

Organocatalysts, such as L-proline and its derivatives, are often effective in promoting the forward Michael addition while minimizing the retro-Michael reaction. These catalysts operate through an enamine-based mechanism which can be more selective and proceed under milder conditions compared to traditional base-catalyzed reactions. The choice of catalyst can be substrate-dependent, so it is advisable to screen a few options.

Q4: Can the structure of the reactants influence the retro-Michael reaction?

Yes, the structure of both the Michael donor and acceptor plays a crucial role. Steric hindrance around the newly formed C-C bond can make the adduct less stable and more prone to the retro-Michael reaction. Electron-withdrawing groups on the Michael acceptor can stabilize the Michael adduct and disfavor the retro-reaction. Conversely, bulky substituents or a high degree of substitution can increase the likelihood of the retro-Michael pathway.

Experimental Protocols

General Protocol for L-Proline Catalyzed Synthesis of a Substituted Cyclohexanedione

This protocol is a general guideline for the synthesis of a substituted cyclohexanedione via a Michael addition reaction, aiming to minimize the retro-Michael side reaction.

Materials:

  • Michael donor (e.g., a cyclic ketone)

  • Michael acceptor (e.g., an α,β-unsaturated ketone)

  • L-proline (20 mol%)

  • Solvent (e.g., DMSO, DMF, or Chloroform)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

Procedure:

  • To a solution of the Michael donor (1.0 eq) and the Michael acceptor (1.2 eq) in the chosen solvent, add L-proline (0.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically within 24-48 hours), quench the reaction by adding the saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclohexanedione.

Visualizations

Michael_Addition_vs_Retro_Michael cluster_reactants Reactants cluster_product Product Donor Michael Donor Adduct Michael Adduct (Cyclohexanedione Precursor) Donor->Adduct Michael Addition (Desired) Acceptor Michael Acceptor Acceptor->Adduct Adduct->Donor Retro-Michael Reaction (Undesired) Adduct->Acceptor

Caption: Competing pathways: Michael addition and retro-Michael reaction.

Experimental_Workflow start Start: Reaction Setup reaction Reaction Monitoring (TLC, LC-MS) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Complete purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for cyclohexanedione synthesis.

Validation & Comparative

A Comparative Analysis of Reactivity: 2,2-Dimethylcyclohexane-1,3-dione vs. Dimedone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of two isomeric cyclic diones, 2,2-Dimethylcyclohexane-1,3-dione and the widely-used dimedone (5,5-Dimethylcyclohexane-1,3-dione), reveals a stark contrast in their chemical behavior. This guide provides a comparative analysis of their structural and electronic properties, supported by experimental data for dimedone, to illuminate their differing reactivities in common organic transformations.

The position of the gem-dimethyl group on the cyclohexane-1,3-dione ring is the critical determinant of the chemical reactivity of these two isomers. In dimedone, the methyl groups are located at the C5 position, remote from the active methylene (B1212753) C2 position. This arrangement allows for the ready formation of a stabilized enolate at C2, which is the cornerstone of its versatile reactivity.[1] Conversely, in this compound, the methyl groups are situated directly on the C2 carbon, the would-be active methylene site. This substitution fundamentally alters the molecule's reactivity profile by precluding enolate formation at this position.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the location of the gem-dimethyl group has profound implications for the acidity and tautomeric equilibrium of these compounds.

PropertyThis compoundDimedone (5,5-Dimethylcyclohexane-1,3-dione)
Molar Mass ( g/mol ) 140.18140.18
CAS Number 562-13-0126-81-8
pKa of C2-H Not Applicable (No C2-H)~5.2
Keto-Enol Tautomerism Primarily exists in the keto form.Exists in a keto-enol equilibrium.[2]

Reactivity in Key Organic Transformations

The ability of dimedone to form a stable enolate makes it a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. In stark contrast, this compound lacks the acidic protons necessary for these transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] Dimedone readily participates in this reaction with aldehydes to form α,β-unsaturated ketones.[4]

Reactivity Comparison:

  • Dimedone: Highly reactive. The enolate of dimedone acts as the nucleophile.

  • This compound: Unreactive. The absence of acidic protons at the C2 position prevents the formation of the necessary enolate for the initial nucleophilic attack.

Representative Yields for Dimedone in Knoevenagel-Michael Reactions:

The reaction of dimedone with aromatic aldehydes often proceeds via an initial Knoevenagel condensation followed by a Michael addition of a second equivalent of dimedone.

AldehydeCatalystSolventTime (min)Yield (%)
BenzaldehydeDiethylamine (B46881) (aq)Water1595
4-ChlorobenzaldehydeDiethylamine (aq)Water1098
4-MethoxybenzaldehydeDiethylamine (aq)Water2092
4-NitrobenzaldehydeDiethylamine (aq)Water596

Data is representative of typical yields and reaction times for the synthesis of bis-adducts.[1]

Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6] The enolate of dimedone is an effective Michael donor.

Reactivity Comparison:

  • Dimedone: Readily undergoes Michael addition as a nucleophile.

  • This compound: Does not act as a Michael donor in the same manner due to the lack of an enolizable proton at C2.

Experimental Protocols

General Procedure for the Synthesis of Bis-dimedone Derivatives via Tandem Knoevenagel-Michael Reaction
  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and dimedone (2 mmol) in a suitable solvent such as water or ethanol (B145695).

  • Catalyst Addition: Add a catalytic amount of a base, such as diethylamine or piperidine.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or water) and dry. If necessary, recrystallize the product from an appropriate solvent system to obtain the pure compound.[1]

Visualizing the Reactivity Difference

The following diagrams illustrate the key mechanistic steps that differentiate the reactivity of dimedone from the inertness of this compound in base-catalyzed reactions.

G cluster_dimedone Dimedone Reactivity cluster_22dimethyl This compound Reactivity Dimedone Dimedone Enolate Enolate Formation (Base) Dimedone->Enolate Knoevenagel Knoevenagel Condensation Enolate->Knoevenagel Michael Michael Addition Enolate->Michael Product C-C Bond Formation Knoevenagel->Product Michael->Product Start This compound NoEnolate No Enolate Formation (No acidic C2-H) Start->NoEnolate NoReaction No Reaction NoEnolate->NoReaction G cluster_workflow Experimental Workflow: Tandem Knoevenagel-Michael Reaction Start Reactants (Aldehyde, Dimedone) Solvent Add Solvent & Catalyst Start->Solvent Reaction Stir at RT Solvent->Reaction TLC Monitor by TLC Reaction->TLC Filtration Filter Product TLC->Filtration Purification Wash & Dry Filtration->Purification End Pure Product Purification->End

References

Comparative study of dimedone and 1,3-cyclohexanedione in tandem condensations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dimedone and 1,3-Cyclohexanedione (B196179) in Tandem Condensation Reactions

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its structural analog, 1,3-cyclohexanedione, are highly versatile C-H acidic compounds extensively utilized as building blocks in organic synthesis.[1][2] Their utility is primarily derived from the reactivity of the central methylene (B1212753) group, which is activated by the two flanking carbonyl groups. This activation facilitates the formation of a stable enolate, a potent nucleophile in a variety of transformations, including tandem condensation reactions.[1] This guide provides a detailed comparison of their performance in such reactions, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their synthetic objectives.

Physicochemical Properties and Reactivity Profile

The fundamental reactivity of both dimedone and 1,3-cyclohexanedione is governed by their ability to form enolates. The acidity of the active methylene protons, as indicated by their pKa values, is a key determinant of their nucleophilicity. As shown in Table 1, the pKa values for both compounds are remarkably similar, suggesting that the gem-dimethyl group in dimedone has a negligible electronic effect on the acidity of the methylene protons.[1]

Table 1: Comparison of Physicochemical Properties [1]

PropertyDimedone1,3-Cyclohexanedione
Structure 5,5-dimethyl-1,3-cyclohexanedioneCyclohexane-1,3-dione
Molar Mass 140.18 g/mol 112.13 g/mol
Melting Point 147-150 °C105.5 °C
pKa (in H₂O) ~5.25.26
Tautomerism Exists in a keto-enol equilibrium, with a ~2:1 keto to enol ratio in chloroform.Predominantly exists as the enol tautomer in solution.

The primary distinction between the two molecules is the presence of the gem-dimethyl group at the C5 position of dimedone.[1] While this substitution does not significantly alter the core reactivity, it imparts distinct characteristics to the final products. The dimethyl groups can influence the steric environment, solubility, and lipophilicity of the resulting molecules. Furthermore, this substitution prevents any subsequent reactions at the C5 position.[1] For most tandem condensation applications, the reactivity of dimedone and 1,3-cyclohexanedione can be considered equivalent, with both providing high yields efficiently.[1]

Performance in Tandem Knoevenagel-Michael Condensations

A benchmark reaction for evaluating the reactivity of these diones is the tandem Knoevenagel condensation followed by a Michael addition, typically with an aromatic aldehyde. This sequence is a widely used method for the synthesis of xanthenedione and bis-adduct derivatives. The reaction proceeds through an initial Knoevenagel condensation of the dione (B5365651) with the aldehyde to form a reactive α,β-unsaturated intermediate. A second molecule of the dione then acts as a Michael donor, attacking the intermediate in a conjugate addition to form the final product.[1]

The following data, representative of reactions catalyzed by aqueous diethylamine (B46881) at room temperature, demonstrates the high efficiency of both substrates in these tandem reactions.[1]

Table 2: Comparative Yields in the Synthesis of Bis-Adducts via Tandem Knoevenagel-Michael Reaction [1][3]

Aldehyde (ArCHO)ReactantTime (min)Yield (%)
BenzaldehydeDimedone1595
Benzaldehyde1,3-Cyclohexanedione2092
4-ChlorobenzaldehydeDimedone2096
4-Chlorobenzaldehyde1,3-Cyclohexanedione2594
4-MethoxybenzaldehydeDimedone3094
4-Methoxybenzaldehyde1,3-Cyclohexanedione3591
4-NitrobenzaldehydeDimedone1098
4-Nitrobenzaldehyde1,3-Cyclohexanedione1595

Note: While direct comparative studies under identical conditions are not always available, the literature consistently reports high to excellent yields for both substrates, indicating their comparable reactivity in this context.[1]

Experimental Protocols

The following are generalized experimental protocols for the tandem Knoevenagel-Michael reaction.

General Procedure for the Synthesis of Bis-Adducts in Aqueous Diethylamine

This protocol is adapted from a highly efficient and environmentally friendly method.[3][4]

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.5 mmol), the dione (dimedone or 1,3-cyclohexanedione, 3.0 mmol), and diethylamine (1.5 mmol) in degassed water (1.5 mL).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials have been consumed (typically 15-60 minutes).

  • Work-up: The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with diethyl ether (3 x 20 mL). The product is often of high purity but can be recrystallized from a mixture of dichloromethane (B109758) and diethyl ether if necessary.[4]

General Procedure for the Synthesis of Xanthenediones using an Acidic Ionic Liquid Catalyst

This method provides an alternative, environmentally benign approach to xanthenedione synthesis.[5]

  • Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (1 mmol) and the dione (dimedone or 1,3-cyclohexanedione, 2 mmol) with the acidic ionic liquid 1-methylimidazolium (B8483265) hydrogen sulfate, [Hmim]HSO₄ (0.5 mmol).

  • Reaction: Heat the mixture at 80°C with stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water. The solid product will precipitate.

  • Purification: Collect the product by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol. The aqueous filtrate containing the ionic liquid can be concentrated and reused.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Tandem_Knoevenagel_Michael_Reaction sub Dione + Aldehyde enolate Enolate Formation (+ Base) sub->enolate Base knoevenagel_adduct Knoevenagel Adduct (α,β-unsaturated dione) enolate->knoevenagel_adduct Knoevenagel Condensation michael_adduct Michael Adduct knoevenagel_adduct->michael_adduct Michael Addition product Final Product (Bis-adduct) michael_adduct->product Protonation dione2 Second Dione Molecule dione2->michael_adduct Experimental_Workflow A Combine Reactants (Dione, Aldehyde, Catalyst, Solvent) B Set Reaction Conditions (Temperature, Stirring) A->B C Monitor by TLC B->C D Work-up (Filtration/Extraction) C->D Reaction Complete E Purification (Recrystallization) D->E F Characterization E->F

References

A Comparative Guide to Alternative Reagents for Aldehyde Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of aldehydes are critical. These carbonyl compounds are significant as process impurities, degradation products, and biomarkers of oxidative stress. Direct analysis of aldehydes can be challenging due to their volatility and low UV absorbance. Derivatization is a common strategy to overcome these analytical hurdles by converting aldehydes into stable, easily detectable derivatives. While dimedone has traditionally been used for this purpose, a range of alternative reagents offer distinct advantages in terms of sensitivity, specificity, and compatibility with modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide provides an objective comparison of the performance of several alternative reagents for aldehyde derivatization against the benchmark, dimedone. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable reagent for your specific analytical needs.

Performance Comparison of Aldehyde Derivatization Reagents

The choice of a derivatization reagent significantly impacts the sensitivity, reliability, and efficiency of aldehyde analysis. The following table summarizes the quantitative performance of dimedone and its alternatives based on available experimental data.

ReagentAldehydeReaction TimeReaction Temperature (°C)Yield (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analytical Method
Dimedone Aromatic Aldehydes15-45 minGrinding (Solvent-free)83-96--Gravimetric
Formaldehyde30-60 min60-80--30 ppmHPLC-UV
Acetaldehyde30-60 min60-80--60 ppmHPLC-UV
2,4-Dinitrophenylhydrazine (DNPH) Various Aldehydes30 min20-23-2.4-16.1 µg/L-HPLC-UV
Various Aldehydes-Ambient-0.01 µmol/L-EIS[1]
Girard's Reagent T 5-Formyl-2'-deoxyuridine12 hRoom Temperature>95 (relative to 24h)3-4 fmol-LC-MS/MS[2]
Lipid Aldehydes0.5-3 h---10 ng/mLLC-MS/MS[3]
Various Aldehydes5-100 min--2.5-7 nM-LC-MS/MS[4]
Dansylhydrazine Malondialdehyde----5.63 nM (urine), 5.68 nM (serum)LC-MS[5]
o-Phenylenediamine (B120857) Diacetyl, 2,3-pentanedione, 2,3-hexanedione, 2,3-heptanedione--Quantitative5-10 ng/sample-GC-NPD[6]
Aromatic Aldehydes2-3 h80---Synthesis
α-ketoacids---5x10⁻⁷ M-Polarography[7]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results. The following sections provide methodologies for aldehyde derivatization using dimedone and its alternatives.

Dimedone Derivatization Protocol

This protocol is suitable for the pre-column derivatization of aldehydes for HPLC analysis[8].

Materials:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • Aldehyde standards

  • Ethanol (B145695) or a mixture of ethanol and water

  • Catalyst (optional, e.g., piperidine)

  • HPLC system with UV-Vis detector

Procedure:

  • Prepare Dimedone Reagent (10 mg/mL): Dissolve 100 mg of dimedone in 10 mL of ethanol or an ethanol/water mixture. Prepare this solution fresh daily.

  • Prepare Aldehyde Standards: Prepare stock solutions of aldehyde standards (e.g., 1 mg/mL) in a suitable solvent.

  • Derivatization:

    • In a vial, mix 1.0 mL of the sample or standard solution with 1.0 mL of the dimedone reagent.

    • (Optional) Add a few drops of a catalyst like piperidine (B6355638) solution to facilitate the reaction.

    • Cap the vial and heat the mixture at 60-80°C for 30-60 minutes.

  • Sample Preparation for HPLC:

    • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter.

    • The sample is now ready for injection into the HPLC system.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization Protocol

This protocol is a standard method for the derivatization of aldehydes and ketones for HPLC analysis[1][9].

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Phosphoric acid

  • Methanol

  • Water

  • Aldehyde sample

Procedure:

  • Prepare DNPH Reagent: Dissolve 400 mg of DNPH in 0.5 mL of phosphoric acid, followed by a mixture of 0.7 mL of water and 2.5 mL of methanol.

  • Derivatization:

    • Add 1.72 mL of the concentrated aldehyde to the DNPH reagent.

    • The reaction occurs under mild conditions at ambient temperature in an aqueous solution.

  • Analysis: The resulting 2,4-dinitrophenylhydrazone derivatives can be analyzed by HPLC with UV detection.

Girard's Reagent T Derivatization Protocol

This protocol is optimized for the derivatization of aldehydes for sensitive detection by LC-MS/MS[2][3].

Materials:

Procedure:

  • Prepare GirT Solution: Dissolve approximately 50 mg of GirT in 20 mL of acetonitrile and then acidify with 400 µL of formic acid to make a 12 mM solution.

  • Derivatization:

    • Incubate 100 µL of the aldehyde solution with 100 µL of the 12 mM GirT solution.

    • The reaction time can be optimized between 0.5 to 3 hours at room temperature.

  • Analysis: The resulting hydrazone derivatives are positively charged and can be directly analyzed by LC-MS/MS.

Dansylhydrazine Derivatization Protocol

This protocol is suitable for the derivatization of carbonyl compounds for LC-MS analysis[5].

Materials:

  • Dansylhydrazine (DH)

  • Aldehyde sample (e.g., in urine or serum)

  • LC-MS system

Procedure:

  • Derivatization:

    • The derivatization can be partially automated using an autosampler injection program to minimize errors with low-volume reagent addition.

    • Mix the sample with the dansylhydrazine reagent. The specific concentrations and volumes will depend on the sample matrix and analyte concentration.

  • Analysis: The stable hydrazone derivatives are then separated and quantified using an LC-MS system.

o-Phenylenediamine Derivatization Protocol

This protocol is effective for the derivatization of α-dicarbonyl compounds for GC-NPD analysis and aromatic aldehydes for synthesis purposes[6][10].

Materials:

  • o-Phenylenediamine (OPD)

  • Aldehyde sample

  • Solvent (e.g., ethanol for desorption, or DMF for synthesis)

  • p-Toluenesulfonic acid (p-TsOH) as a catalyst for synthesis

Procedure for α-Dicarbonyls (GC-NPD):

  • Sample Collection: Collect analytes on o-phenylenediamine-treated silica (B1680970) gel tubes.

  • Derivatization and Desorption: The derivatization to quinoxaline (B1680401) derivatives occurs on the tube. Desorb the derivatives with 3 mL of ethanol.

  • Analysis: Analyze the sample using a gas chromatograph with a nitrogen-phosphorous detector (GC-NPD).

Procedure for Aromatic Aldehydes (Synthesis):

  • Reaction Setup: Mix the aldehyde (0.01 mol), o-phenylenediamine (0.01 mol), and DMF (3 mL) with p-TsOH (20 mL).

  • Reaction: Heat and stir the mixture at 80°C for 2-3 hours.

  • Workup: After cooling, add the mixture dropwise to a solution of Na₂CO₃ (0.01 mol) in water (20 mL). The product precipitates and can be filtered, washed, and dried.

Visualizing the Derivatization Process

The following diagrams, generated using Graphviz, illustrate the experimental workflows and reaction mechanisms for each derivatization reagent, providing a clear visual representation of the processes involved.

Dimedone_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis reagent Prepare Dimedone Reagent (10 mg/mL) mix Mix Sample and Dimedone Reagent reagent->mix sample Prepare Aldehyde Sample/Standard sample->mix heat Heat at 60-80°C for 30-60 min mix->heat filter Filter Solution heat->filter hplc HPLC-UV Analysis filter->hplc

Dimedone Derivatization Workflow

DNPH_Mechanism aldehyde R-CHO Aldehyde intermediate Intermediate aldehyde->intermediate + DNPH dnph 2,4-Dinitrophenylhydrazine dnph->intermediate hydrazone 2,4-Dinitrophenylhydrazone (Stable Derivative) intermediate->hydrazone - H₂O

DNPH Reaction Mechanism

GirardT_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis reagent Prepare Girard's Reagent T Solution incubate Incubate Sample with Reagent reagent->incubate sample Prepare Aldehyde Sample sample->incubate lcms LC-MS/MS Analysis incubate->lcms

Girard's Reagent T Workflow

Dansylhydrazine_Mechanism aldehyde R-CHO Aldehyde hydrazone Dansylhydrazone (Fluorescent Derivative) aldehyde->hydrazone + Dansylhydrazine, - H₂O dansyl Dansylhydrazine dansyl->hydrazone

Dansylhydrazine Reaction

OPD_Workflow cluster_collection Sample Collection & Derivatization cluster_prep Sample Preparation cluster_analysis Analysis collect Collect Aldehyde on OPD-treated Silica Gel desorb Desorb with Ethanol collect->desorb gcnpd GC-NPD Analysis desorb->gcnpd

o-Phenylenediamine Workflow (GC)

Conclusion

The selection of an appropriate derivatization reagent is a critical step in the analytical workflow for aldehydes. While dimedone remains a viable option, particularly for gravimetric and HPLC-UV analysis, several alternatives offer significant advantages.

  • 2,4-Dinitrophenylhydrazine (DNPH) is a robust and widely used reagent that provides stable derivatives suitable for HPLC-UV analysis. It is particularly useful for environmental monitoring.

  • Girard's Reagent T is an excellent choice for LC-MS/MS applications due to the formation of permanently charged derivatives, which significantly enhances ionization efficiency and, consequently, sensitivity. This makes it ideal for the analysis of low-abundance aldehydes in complex biological matrices.

  • Dansylhydrazine offers the advantage of introducing a fluorescent tag, enabling highly sensitive detection by fluorescence-based methods. This is beneficial when high sensitivity is required, and a fluorescence detector is available.

  • o-Phenylenediamine is a versatile reagent that can be used for the derivatization of α-dicarbonyls for GC analysis and for the synthesis of benzimidazole (B57391) derivatives from aromatic aldehydes. Its on-sorbent derivatization capability for certain applications simplifies sample preparation.

Ultimately, the optimal reagent will depend on the specific aldehyde of interest, the sample matrix, the available analytical instrumentation, and the desired level of sensitivity. This guide provides the necessary data and protocols to make an informed decision, enabling more accurate and reliable quantification of aldehydes in your research and development endeavors.

References

Conformational Analysis of Dimethylcyclohexane Systems: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of cyclic systems, such as dimethylcyclohexanes. The spatial arrangement of the methyl groups on the cyclohexane (B81311) ring significantly influences the molecule's physical, chemical, and biological properties, making a thorough conformational analysis critical in fields like drug design and materials science. This guide provides a comparative overview of the conformational analysis of 1,2-, 1,3-, and 1,4-dimethylcyclohexane (B1583520) isomers using NMR spectroscopy, supported by experimental data and detailed protocols.

Comparison of Dimethylcyclohexane Isomers by NMR

The conformational equilibrium of dimethylcyclohexanes is primarily dictated by the steric strain arising from interactions between the methyl groups and the rest of the ring. The two primary chair conformations of each isomer are in a dynamic equilibrium, which is rapid at room temperature on the NMR timescale. This rapid interchange results in time-averaged NMR signals. To resolve the signals for individual conformers, low-temperature NMR spectroscopy is employed to slow down the ring-flipping process.

The key steric interactions influencing the conformational preference are:

  • 1,3-Diaxial Interactions: Repulsive steric interaction between an axial substituent and the axial hydrogens on the same side of the ring (at C3 and C5 relative to the substituent at C1). An axial methyl group experiences two such interactions, contributing significantly to steric strain.

  • Gauche Butane (B89635) Interactions: A gauche interaction occurs between substituents on adjacent carbons, similar to the gauche conformer of butane. This is particularly relevant for 1,2-disubstituted cyclohexanes.

The relative stability of the conformers can be quantitatively assessed by integrating the distinct signals at low temperatures or by analyzing the weighted-average chemical shifts at room temperature.

Quantitative NMR Data for Dimethylcyclohexane Conformers

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the methyl groups in the different conformers of dimethylcyclohexane isomers. These values are crucial for identifying the predominant conformation and quantifying the conformational equilibrium.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Methyl Groups in Dimethylcyclohexane Conformers

IsomerConformerMethyl PositionChemical Shift (ppm)
cis-1,2-Dimethylcyclohexane Axial-Equatorial (a,e)Axial~0.85
Equatorial~0.95
trans-1,2-Dimethylcyclohexane Diequatorial (e,e)Equatorial~0.88
Diaxial (a,a)Axial~0.97
cis-1,3-Dimethylcyclohexane Diequatorial (e,e)Equatorial~0.86
Diaxial (a,a)Axial~1.05
trans-1,3-Dimethylcyclohexane Axial-Equatorial (a,e)Axial~0.90
Equatorial~0.83
cis-1,4-Dimethylcyclohexane Axial-Equatorial (a,e)Axial~0.92
Equatorial~0.87
trans-1,4-Dimethylcyclohexane Diequatorial (e,e)Equatorial~0.85
Diaxial (a,a)Axial~0.95

Note: Chemical shifts are approximate and can vary with solvent and temperature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Methyl Carbons in Dimethylcyclohexane Conformers

IsomerConformerMethyl PositionChemical Shift (ppm)
cis-1,2-Dimethylcyclohexane Axial-Equatorial (a,e)Axial~15.5
Equatorial~20.0
trans-1,2-Dimethylcyclohexane Diequatorial (e,e)Equatorial~17.5
Diaxial (a,a)Axial~13.0
cis-1,3-Dimethylcyclohexane Diequatorial (e,e)Equatorial~22.5
Diaxial (a,a)Axial~17.0
trans-1,3-Dimethylcyclohexane Axial-Equatorial (a,e)Axial~18.0
Equatorial~23.0
cis-1,4-Dimethylcyclohexane Axial-Equatorial (a,e)Axial~19.5
Equatorial~22.0
trans-1,4-Dimethylcyclohexane Diequatorial (e,e)Equatorial~21.0
Diaxial (a,a)Axial~16.5

Note: The γ-gauche effect causes an upfield shift (lower ppm value) for axial methyl carbons compared to their equatorial counterparts due to steric compression.

Experimental Protocols

Low-Temperature NMR Spectroscopy for Conformational Freezing

This protocol is essential for resolving the signals of individual conformers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dimethylcyclohexane isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, CHFCl₂, or a mixture of CHF₂Cl and CHFCl₂). The concentration should be optimized to ensure good signal-to-noise without causing solubility issues at low temperatures.

  • NMR Instrument Setup:

    • Use a variable temperature (VT) unit on the NMR spectrometer.

    • Calibrate the temperature of the probe using a standard sample (e.g., methanol (B129727) for ¹H or ¹³C).

  • Data Acquisition:

    • Acquire a standard ¹H or ¹³C NMR spectrum at room temperature.

    • Gradually lower the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature.

    • Monitor the spectra for peak broadening, followed by coalescence and then sharpening into separate signals for each conformer. The temperature at which the ring flip is sufficiently slow to observe distinct signals (the "freezing point") varies for each isomer but is typically in the range of -60°C to -150°C.[1]

    • Once the signals for the individual conformers are well-resolved, acquire high-quality spectra with a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the methyl groups (or other well-resolved protons/carbons) of each conformer.

    • The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.

    • The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of conformer populations), R is the gas constant, and T is the temperature in Kelvin.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) for Through-Space Correlations

NOESY is a powerful technique for determining the spatial proximity of protons, providing definitive evidence for the axial or equatorial orientation of substituents.

Methodology:

  • Sample Preparation: Prepare a sample as described for low-temperature NMR. It is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done by several freeze-pump-thaw cycles.[2]

  • NMR Instrument Setup:

    • Use a standard 2D NOESY pulse sequence.

  • Data Acquisition:

    • The most critical parameter in a NOESY experiment is the mixing time (d8 or tₘ). For small molecules like dimethylcyclohexanes, the NOE builds up relatively slowly. A range of mixing times should be tested, typically from 300 ms (B15284909) to 1 s, to find the optimal value for observing the desired cross-peaks.[3]

    • The relaxation delay (d1) should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

  • Data Analysis:

    • Process the 2D data to obtain the NOESY spectrum.

    • Look for cross-peaks between the methyl protons and the ring protons.

    • For an axial methyl group, strong NOE cross-peaks are expected to the axial protons at the C3 and C5 positions.

    • For an equatorial methyl group, NOE cross-peaks are typically observed to the adjacent equatorial and axial ring protons.

    • The presence and intensity of these cross-peaks provide unambiguous evidence for the stereochemical relationship and the preferred conformation.[4]

Visualization of Conformational Equilibrium

The following diagram illustrates the conformational equilibrium of trans-1,2-dimethylcyclohexane. The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions.

G cluster_diaxial Diaxial Conformer (Less Stable) cluster_diequatorial Diequatorial Conformer (More Stable) Diaxial trans-1,2-Dimethylcyclohexane (a,a) - High steric strain - Four 1,3-diaxial interactions Diequatorial trans-1,2-Dimethylcyclohexane (e,e) - Low steric strain - One gauche butane interaction Diaxial->Diequatorial Ring Flip (Equilibrium favors diequatorial)

Caption: Conformational equilibrium of trans-1,2-dimethylcyclohexane.

This guide provides a foundational understanding of how NMR spectroscopy is applied to the conformational analysis of dimethylcyclohexane systems. By combining low-temperature NMR for quantitative population analysis and 2D NOESY for unambiguous stereochemical assignment, researchers can gain a detailed insight into the conformational preferences of these and other substituted cyclohexane derivatives, which is crucial for predicting their reactivity and biological activity.

References

A Comparative Guide to the Validation of Analytical Methods for Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cyclohexane-1,3-dione derivatives is crucial for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. The selection of a suitable analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of validated analytical methods for the determination of cyclohexane-1,3-dione and its derivatives, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Comparison of Analytical Methods

The choice of analytical technique for cyclohexane-1,3-dione derivatives often depends on the specific analyte, the sample matrix, and the required sensitivity. HPLC is a versatile and widely used technique, while GC is suitable for volatile and thermally stable derivatives. Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), offers high sensitivity and selectivity.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

Analyte(s)MethodLinearity (r²)Accuracy (%)Precision (%RSD)LODLOQ
Aldehyde-CHD Derivatives¹MEKC-DAD> 0.999Not ReportedNot Reported0.01 - 0.7 mg/LNot Reported
1,4-Cyclohexanedione (B43130) mono-ethylene ketalGC-FIDNot Reported100.7 - 108.60.04Not ReportedNot Reported
Aldehyde-MBTH Derivatives²GC-MSNot ReportedNot Reported< 10 - 130.2 - 1.2 µg/LNot Reported
Hydroxyanthracene DerivativesUPLC-MS/MSNot ReportedNot ReportedNot ReportedNot Reported0.5 mg/kg

¹Derivatives of formaldehyde, acetaldehyde, propionaldehyde, and valeraldehyde (B50692) with cyclohexane-1,3-dione (CHD).[1] ²Derivatives of C5 to C11 aliphatic aldehydes with 3-methylbenzothiazolin-2-one hydrazone (MBTH).[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Cyclohexane-1,3-dione

A general-purpose HPLC method for the analysis of cyclohexane-1,3-dione can be established using a reversed-phase column.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Newcrom R1, reversed-phase column with low silanol (B1196071) activity.

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.

  • Detection: UV or Mass Spectrometry (MS).

Derivatization of Aldehydes with Cyclohexane-1,3-dione for MEKC-DAD Analysis

Cyclohexane-1,3-dione can be employed as a derivatizing agent for the analysis of low molecular weight aldehydes.[1]

  • Derivatizing Agent: Cyclohexane-1,3-dione (CHD).

  • Instrumentation: Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD).

  • Running Buffer: A mixture of 100 mmol/L sodium dodecyl sulfate (B86663) and 29 mmol/L sodium tetraborate (B1243019) at pH 9.2.

  • Separation Conditions: Voltage program of +20 kV (0-15 min) followed by +23 kV (15-17 min) at a temperature of 26°C.

  • Detection: Maximum absorbance at 260 nm.

Gas Chromatography (GC) for 1,4-Cyclohexanedione mono-ethylene ketal

A validated GC method has been reported for the analysis of 1,4-cyclohexanedione mono-ethylene ketal and its potential impurity.[3]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DBWAX ETR, 30 m x 0.32 mm x 1.0 µm.

  • Carrier Gas: Nitrogen.

Visualizing Analytical Workflows

Understanding the logical flow of analytical procedures is crucial for implementation and troubleshooting. The following diagrams, generated using Graphviz, illustrate a general workflow for analytical method validation and a specific workflow for the derivatization of aldehydes using cyclohexane-1,3-dione.

G General Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Sample Analysis K->L M Data Reporting L->M

General workflow for analytical method validation.

G Workflow for Aldehyde Derivatization with Cyclohexane-1,3-dione cluster_0 Sample Preparation & Derivatization cluster_1 Instrumental Analysis cluster_2 Data Analysis A Sample containing Aldehydes B Add Cyclohexane-1,3-dione (CHD) Reagent A->B C Reaction to form Aldehyde-CHD Derivatives B->C D Inject Derivative into MEKC-DAD System C->D E Separation in Capillary D->E F Detection at 260 nm E->F G Quantification based on Peak Area F->G H Comparison with Calibration Curve G->H

Workflow for aldehyde derivatization and analysis.

References

A Comparative Guide to Catalytic Methods for Cyclic 1,3-Diketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic 1,3-diketones are pivotal structural motifs in organic synthesis, serving as versatile building blocks for a wide range of pharmaceuticals, natural products, and agrochemicals. Their synthesis is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of two prominent catalytic methodologies for their synthesis: the catalytic hydrogenation of resorcinol (B1680541) derivatives and the Lewis acid-catalyzed Dieckmann condensation. We present quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal method for their specific synthetic needs.

Performance Comparison of Catalytic Methods

The choice of synthetic strategy is often dictated by factors such as substrate availability, desired scale, catalyst cost, and reaction conditions. Below is a summary of quantitative data for the two primary catalytic routes to cyclic 1,3-diketones.

MethodCatalyst / PromoterSubstrate ExampleProduct ExampleTemp. (°C)Time (h)Yield (%)Key Features & Limitations
Catalytic Hydrogenation 5% Pd/C with Na-formateResorcinol1,3-Cyclohexanedione (B196179)40–701–15>89–91Uses inexpensive starting materials; transfer hydrogenation avoids high-pressure H₂ gas.[1]
Raney® Nickel with H₂ gasResorcinol1,3-Cyclohexanedione5010–1265–71Requires high-pressure hydrogenation apparatus; catalyst is pyrophoric.[2]
Dieckmann Condensation TiCl₄ / Bu₃N / TMSClDimethyl adipate (B1204190)2-Carbomethoxycyclopentanone-78295Lewis acid-catalyzed; high yield under mild conditions; avoids strong bases.[1]
AlCl₃·MeNO₂Dicarboxylic acidsVarious 2-alkyl-1,3-dionesrt-up to 96Direct access from dicarboxylic acids; tolerates steric hindrance.[3]
NaH / MeOH (Base-promoted)Dimethyl adipate2-CarbomethoxycyclopentanoneReflux2075Traditional method; requires stoichiometric strong base; may have side reactions.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate adoption.

Method 1: Catalytic Transfer Hydrogenation of Resorcinol

This protocol is adapted from a patented industrial process for the synthesis of 1,3-cyclohexanedione using a Palladium-on-Carbon catalyst and a hydrogen donor.[1]

Materials:

  • Resorcinol (55.0 g)

  • Sodium formate (B1220265) (40.8 g)

  • 5% Palladium on Carbon (Pd/C) catalyst (2.0 g, 50% wet)

  • Water (125 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

Procedure:

  • A 500 mL flask is charged with water (125 mL), 50% sodium hydroxide (B78521) (20 g), resorcinol (55.0 g), and sodium formate (40.8 g).

  • The reaction mixture is heated to 40°C while stirring, and the vessel is purged with nitrogen gas for 20 minutes.

  • The 5% Pd/C catalyst (2.0 g, 50% wet) is added, and the mixture is held at 40°C for 3 hours.

  • The reaction temperature is then increased to 50°C for an additional 3 hours. Reaction completion can be monitored by HPLC (>98% conversion).

  • After the reaction, the mixture is filtered while hot to remove the Pd/C catalyst.

  • The filtrate is cooled to 0–5°C using an external ice bath.

  • The pH of the solution is adjusted to 3.0 with concentrated HCl.

  • Sodium chloride (40 g) is added over 20 minutes to facilitate precipitation.

  • The precipitated solids are isolated by filtration and dried to obtain 1,3-cyclohexanedione (yield: ~52 g, 91%).

Method 2: Lewis Acid-Catalyzed Dieckmann Condensation

This protocol describes the synthesis of a cyclic β-keto ester, the direct precursor to a cyclic 1,3-diketone, using a Titanium(IV) chloride-mediated Dieckmann condensation. This method offers high yields under milder conditions compared to traditional base-promoted cyclizations.[1]

Materials:

  • Dimethyl adipate (1,6-diester)

  • Titanium(IV) chloride (TiCl₄)

  • Tributylamine (Bu₃N)

  • Chlorotrimethylsilane (B32843) (TMSCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the dimethyl ester of hexanedioic acid (dimethyl adipate) in anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • To the stirred solution, add tributylamine, chlorotrimethylsilane (catalytic amount), and finally, titanium(IV) chloride.

  • The reaction mixture is stirred at -78°C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product, α-carbomethoxycyclopentanone, can be purified by flash column chromatography (yield: 95%).[1]

  • The purified β-keto ester can then be hydrolyzed (e.g., with aqueous acid) and decarboxylated upon heating to yield 1,3-cyclopentanedione.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary catalytic methods discussed.

G cluster_0 Catalytic Hydrogenation Workflow Resorcinol Resorcinol Derivative Reaction Hydrogenation (Pd/C or Raney Ni) + H₂ Source Resorcinol->Reaction Intermediate Dihydro-intermediate Reaction->Intermediate Acidification Acidic Work-up (e.g., HCl) Intermediate->Acidification Product Cyclic 1,3-Diketone Acidification->Product

Caption: Workflow for Catalytic Hydrogenation of Resorcinols.

G cluster_1 Lewis Acid-Catalyzed Dieckmann Condensation Workflow Diester Acyclic Diester (e.g., Diethyl Adipate) Cyclization Intramolecular Cyclization (e.g., TiCl₄ / Amine) Diester->Cyclization KetoEster Cyclic β-Keto Ester Cyclization->KetoEster Hydrolysis Hydrolysis & Decarboxylation (Acid/Heat) KetoEster->Hydrolysis Diketone Cyclic 1,3-Diketone Hydrolysis->Diketone

Caption: Workflow for Lewis Acid-Catalyzed Dieckmann Condensation.

References

A Comparative Structural Analysis: 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances between 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione (B14788026) and its parent compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), reveals significant conformational and electronic alterations imparted by geminal fluorine substitution. This guide provides a comparative analysis of their solid-state structures, supported by X-ray crystallographic data, and discusses their spectroscopic signatures.

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the case of 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione, the replacement of two hydrogen atoms with fluorine at the C2 position induces notable changes in bond lengths, bond angles, and overall molecular conformation when compared to the non-fluorinated analogue, dimedone.

Crystallographic Data Comparison

The solid-state structures of both 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione monohydrate and 5,5-dimethylcyclohexane-1,3-dione have been elucidated by X-ray crystallography. A comparison of their key structural parameters is presented below.

Parameter2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione monohydrate5,5-dimethylcyclohexane-1,3-dione (Dimedone)
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/n
a (Å) 13.536(3)10.079(7)
b (Å) 11.011(2)6.835(3)
c (Å) 6.223(2)12.438(4)
β (˚) 90110.24(5)
V (ų) 926.8(4)803.94

Selected Bond Lengths (Å)

Bond2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione monohydrate5,5-dimethylcyclohexane-1,3-dione (Dimedone)
C1-C21.531(4)1.488(3)
C2-C31.531(4)1.488(3)
C1-O11.211(4)1.246(3)
C3-O21.211(4)1.246(3)
C2-F11.378(4)-
C2-F21.378(4)-
C4-C51.528(5)1.515(4)
C5-C61.528(5)1.515(4)
C5-C71.525(5)1.530(4)
C5-C81.525(5)1.530(4)

Selected Bond Angles (˚)

Angle2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione monohydrate5,5-dimethylcyclohexane-1,3-dione (Dimedone)
O1-C1-C2121.2(3)120.4(2)
O2-C3-C2121.2(3)120.4(2)
C1-C2-C3112.9(3)115.1(2)
F1-C2-F2105.8(3)-
C1-C2-F1109.1(3)-
C3-C2-F1109.1(3)-
C4-C5-C6109.8(3)108.0(2)

The crystallographic data reveals that 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione crystallizes as a stable monohydrate. The presence of the gem-difluoro group leads to a slight elongation of the C1-C2 and C2-C3 bonds compared to dimedone. Conversely, the C1=O1 and C3=O2 carbonyl bonds are shorter in the fluorinated compound, suggesting an increase in their double bond character. The F-C-F bond angle is notably compressed at 105.8(3)°, a typical feature for gem-difluoro substituents on a cyclohexane (B81311) ring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the structural differences between the two compounds in solution.

NMR Data Comparison

Nucleus2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione5,5-dimethylcyclohexane-1,3-dione (Dimedone)
¹H NMR (δ, ppm) 1.15 (s, 6H, 2 x CH₃), 2.90 (s, 4H, 2 x CH₂)1.05 (s, 6H, 2 x CH₃), 2.25 (s, 4H, CH₂C(O)), 3.35 (s, 2H, C(O)CH₂C(O)) (keto-enol tautomerism observed)
¹³C NMR (δ, ppm) 27.9 (2 x CH₃), 34.1 (C(CH₃)₂), 49.9 (t, J=22 Hz, 2 x CH₂), 118.1 (t, J=263 Hz, CF₂), 198.9 (t, J=29 Hz, 2 x C=O)28.3 (2 x CH₃), 32.2 (C(CH₃)₂), 50.8 (2 x CH₂), 190.1 (2 x C=O) (major keto form)
¹⁹F NMR (δ, ppm) -99.5 (s)-

In the ¹H NMR spectrum, the methylene (B1212753) protons of the fluorinated dione (B5365651) appear as a singlet at a lower field (2.90 ppm) compared to the corresponding protons in dimedone. This is due to the electron-withdrawing effect of the adjacent fluorine atoms. Dimedone exists in a keto-enol equilibrium in solution, leading to more complex NMR spectra, whereas the difluorinated analogue is locked in the diketo form. The ¹³C NMR spectrum of the fluorinated compound shows a characteristic triplet for the CF₂ carbon due to coupling with the two fluorine atoms. The carbonyl carbons also appear as a triplet due to two-bond coupling with the fluorine atoms. The ¹⁹F NMR spectrum exhibits a singlet at -99.5 ppm, which is in the typical range for aliphatic gem-difluoro compounds.

Experimental Workflow

The structural analysis of these compounds follows a standard workflow, as depicted in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structure Structure Solution & Refinement XRay->Structure Spectral Spectral Assignment & Interpretation NMR->Spectral Comparison Comparison of Structural Parameters Structure->Comparison Spectral->Comparison

Experimental workflow for structural analysis.

Experimental Protocols

Single-Crystal X-ray Diffraction: A single crystal of the compound is mounted on a goniometer and placed in a stream of cold nitrogen. X-ray data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed to solve and refine the crystal structure using software packages such as SHELX.

NMR Spectroscopy: NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR chemical shifts are referenced to an internal standard (e.g., TMS). ¹⁹F NMR chemical shifts are typically referenced to an external standard (e.g., CFCl₃).

Cyclohexane-1,3-dione Derivatives Emerge as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a new class of compounds, the cyclohexane-1,3-dione derivatives, is showing significant promise as potent kinase inhibitors. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Cyclohexane-1,3-dione derivatives have garnered attention for their inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. Recent studies have highlighted their particular effectiveness against receptor tyrosine kinases such as c-Met, VEGFR-2, and others involved in oncogenic signaling pathways.

Comparative Efficacy: A Look at the Numbers

The inhibitory potency of various cyclohexane-1,3-dione derivatives has been quantified through in vitro kinase assays, with some compounds exhibiting nanomolar efficacy. Below is a comparative summary of their half-maximal inhibitory concentrations (IC50) against key kinases, alongside established multi-kinase inhibitors for context.

Compound Classc-MetVEGFR-2c-KitFlt-3EGFRPDGFRPim-1
Cyclohexane-1,3-dione Derivatives 0.24 - 9.36 nM [1][2]Reported InhibitionReported InhibitionReported InhibitionReported InhibitionReported InhibitionReported Inhibition
Foretinib1.16 nM[1][2]------
Cabozantinib1.3 nM[3][4]0.035 nM[3][4]4.6 nM[3][4]11.3 nM[3][4]---
Sunitinib-80 nM[5]-50 nM[6]-2 nM[5]-

Note: "Reported Inhibition" indicates that studies have shown inhibitory activity, but specific IC50 values were not consistently available in the reviewed literature. The provided IC50 values for cyclohexane-1,3-dione derivatives represent a range observed in published studies.

Experimental Protocols: Methodologies for Evaluation

The following are detailed protocols for the key experiments typically used to assess the efficacy of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest (e.g., c-Met, VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • Cyclohexane-1,3-dione derivative (test compound)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the cyclohexane-1,3-dione derivatives in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells of the assay plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7][8]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H460, A549)

  • Cell culture medium and supplements

  • Cyclohexane-1,3-dione derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cyclohexane-1,3-dione derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[10]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanism of action and the research process, the following diagrams illustrate key signaling pathways targeted by these inhibitors and a typical experimental workflow.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Cyclohexane-1,3-dione) synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization synthesis->purification biochemical In Vitro Kinase Assays (e.g., ADP-Glo) purification->biochemical Test Compounds cellular Cell-based Assays (e.g., MTT, Western Blot) purification->cellular Test Compounds data Data Analysis (IC50 Determination) biochemical->data cellular->data lead lead data->lead Lead Compound Identification

A typical workflow for synthesizing and evaluating kinase inhibitors.

The cyclohexane-1,3-dione derivatives primarily exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the c-Met, VEGFR-2, and Pim-1 signaling cascades, highlighting the points of intervention for these inhibitors.

G c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor Cyclohexane-1,3-dione Derivatives Inhibitor->cMet Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration STAT->Migration

Inhibition of the c-Met signaling pathway by cyclohexane-1,3-dione derivatives.

G VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ Pathway VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Inhibitor Cyclohexane-1,3-dione Derivatives Inhibitor->VEGFR2 Angiogenesis Angiogenesis PLCg->Angiogenesis Permeability Vascular Permeability PLCg->Permeability Survival Endothelial Cell Survival PI3K_Akt->Survival

Inhibition of the VEGFR-2 signaling pathway by cyclohexane-1,3-dione derivatives.

G Pim-1 Signaling Pathway cluster_substrates Downstream Substrates cluster_outcomes Cellular Outcomes Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Bad Bad Pim1->Bad p27 p27 Pim1->p27 Inhibitor Cyclohexane-1,3-dione Derivatives Inhibitor->Pim1 Apoptosis Inhibition of Apoptosis Bad->Apoptosis Proliferation Cell Cycle Progression p27->Proliferation

Inhibition of the Pim-1 signaling pathway by cyclohexane-1,3-dione derivatives.

References

A Comparative Guide to the Characterization of CHD-Aldehyde Derivatives by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of aldehydes is critical in various fields, from monitoring food quality to understanding disease pathogenesis. Due to their often low abundance and high reactivity, direct analysis of aldehydes can be challenging. Chemical derivatization is a widely employed strategy to improve their chromatographic retention and mass spectrometric detection. This guide provides a comprehensive comparison of using 1,3-cyclohexanedione (B196179) (CHD) as a derivatizing agent for the analysis of aldehydes by Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on its performance against other common derivatization reagents.

Superior Performance of CHD in Aldehyde Derivatization

1,3-cyclohexanedione (CHD) has emerged as a robust and sensitive reagent for the derivatization of aldehydes. The reaction, typically carried out in the presence of ammonium (B1175870) acetate, proceeds via a Hantzsch-type condensation to form highly fluorescent and ionizable decahydroacridine-1,8-dione derivatives. This derivatization enhances the stability of the aldehydes and significantly improves their ionization efficiency in ESI-MS, leading to lower detection limits.[1]

Advantages of CHD Derivatization:

  • High Stability and Selectivity: CHD derivatives are stable, and the reagent is selective for aldehydes over other carbonyl compounds like ketones.[2]

  • Enhanced Sensitivity: The derivatization significantly increases the ionization efficiency of aldehydes, allowing for sensitive detection by LC-MS/MS.[1]

  • Aqueous Solubility and Simple Preparation: CHD is water-soluble, and the derivatization procedure is straightforward, often involving simple heating.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of LC-MS methods for the analysis of various aldehydes using different derivatization reagents. The data highlights the competitive sensitivity achieved with CHD derivatization.

Derivatization ReagentAldehydeMatrixLC-MS MethodLODLOQReference
1,3-Cyclohexanedione (CHD) HexanalOn-columnLC-MS/MS10 pg-[3]
Hex-2-enalOn-columnLC-MS/MS20 pg-[3]
4-Hydroxy-2-hexenal (4-HHE)On-columnLC-MS/MS40 pg-[3]
DecanalOn-columnLC-MS/MS100 pg-[3]
Formaldehyde, Acetaldehyde, Propionaldehyde, ValeraldehydeCachaçaLC-MS0.01 - 0.7 mg/L-[4]
3-Nitrophenylhydrazine (3-NPH) Malondialdehyde (MDA)Brain TissueLC-MS/MS0.1 fmol-[5]
AcroleinBrain TissueLC-MS/MS0.2 fmol-[5]
4-Hydroxy-2-hexenal (4-HHE)Brain TissueLC-MS/MS0.1 fmol-[5]
4-Hydroxy-2-nonenal (4-HNE)Brain TissueLC-MS/MS2 fmol-[5]
D-Cysteine Various AldehydesBeveragesLC-MS/MS0.2 - 1.9 µg/L0.7 - 6.0 µg/L[6]
2,4-Dinitrophenylhydrazine (DNPH) HexanalPlasmaHPLC-UV-0.79 nmol/L[7]
HeptanalPlasmaHPLC-UV-0.80 nmol/L[7]

Experimental Protocols

CHD Derivatization Protocol (Hantzsch Condensation)

This protocol is adapted from established methods for the derivatization of aldehydes with CHD for LC-MS analysis.[1]

Materials:

  • 1,3-Cyclohexanedione (CHD)

  • Ammonium Acetate

  • Acetic Acid

  • Methanol (B129727) or Water (as sample solvent)

  • HPLC-grade water and acetonitrile

  • Formic Acid

Procedure:

  • Preparation of Derivatization Reagent: Prepare a fresh solution containing 25 mg of CHD, 1 g of ammonium acetate, and 0.5 mL of acetic acid in 10 mL of HPLC-grade water.[3]

  • Sample Preparation: Dissolve or dilute the aldehyde-containing sample in a suitable solvent (e.g., methanol or water).

  • Derivatization Reaction: To 20 µL of the sample, add 200 µL of the freshly prepared CHD reagent.[3]

  • Incubation: Seal the reaction vial and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

  • Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate volume before LC-MS injection.[1]

LC-MS/MS Analysis Protocol

The following is a representative LC-MS/MS method for the analysis of CHD-aldehyde derivatives.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the derivatives. For example, a 22-minute gradient can be used for the separation of CHD derivatives of aldehydes up to C10.[2]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 45°C.[5]

  • Injection Volume: 5 µL.[5]

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: The precursor ion is the protonated molecule [M+H]+ of the CHD-aldehyde derivative. A common product ion for CHD derivatives is observed at m/z 216, resulting from the neutral loss of the aliphatic portion of the aldehyde.[2][3] Specific precursor and product ions should be optimized for each target aldehyde derivative by direct infusion.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Aldehyde-containing Sample Derivatization Derivatization Reaction (e.g., 60°C, 1 hr) Sample->Derivatization Reagent CHD Derivatization Reagent Reagent->Derivatization Dilution Cooling and Dilution Derivatization->Dilution LC Liquid Chromatography (C18 column) Dilution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Analysis MS->Data oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->LipidPerox Aldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) LipidPerox->Aldehydes Detox Detoxification (e.g., ALDH, GST) Aldehydes->Detox Adducts Protein & DNA Adducts Aldehydes->Adducts Signaling Stress Response Signaling Aldehydes->Signaling CellularDamage Cellular Damage & Dysfunction Adducts->CellularDamage

References

A Comparative Guide to Stereoselective Reactions for the Synthesis of Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of substituted cyclohexanes is a cornerstone of modern organic chemistry, with profound implications for drug discovery and development. The cyclohexane (B81311) scaffold is a prevalent motif in a vast array of bioactive natural products and pharmaceuticals. The precise spatial arrangement of substituents on this six-membered ring is often critical for biological activity, necessitating synthetic methods that offer high levels of stereoselectivity. This guide provides an objective comparison of several prominent stereoselective strategies for the synthesis of substituted cyclohexanes, supported by experimental data and detailed protocols to inform methodology selection.

Comparison of Key Stereoselective Methods

The choice of synthetic strategy for accessing stereochemically defined substituted cyclohexanes depends on several factors, including the desired substitution pattern, the required level of diastereo- and enantiocontrol, and the availability of starting materials. Below is a comparative summary of key performance metrics for several widely employed methods.

Reaction TypeKey FeaturesTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
Organocatalytic Domino Michael/Aldol (B89426) Reaction Cascade reaction forming multiple C-C bonds and stereocenters in one pot.60-90+Often >20:1Up to >99
Iridium-Catalyzed (5+1) Annulation Convergent approach using a five-carbon and a one-carbon component.70-95Can be high, substrate-dependentHigh with chiral ligands
Asymmetric Robinson Annulation Forms a new six-membered ring and a C=C bond; classic and reliable.70-85N/A (forms a single diastereomer)80-95+
Asymmetric Diels-Alder Reaction [4+2] cycloaddition with excellent control over relative stereochemistry.75-95Often >20:1Up to >99
Stereoselective Arene Hydrogenation Reduction of substituted benzenes; provides access to cis-products.80-99High cis-selectivityHigh with chiral catalysts

Featured Stereoselective Reactions: Mechanisms and Experimental Protocols

This section delves into the specifics of selected stereoselective reactions, providing mechanistic insights through diagrams and detailed experimental procedures.

Organocatalytic Domino Michael/Aldol Reaction for Polysubstituted Cyclohexanones

Organocatalytic domino, or cascade, reactions have emerged as powerful tools for the rapid assembly of complex molecular architectures from simple precursors. The Michael/Aldol domino reaction, in particular, allows for the highly diastereoselective and enantioselective synthesis of densely functionalized cyclohexanones.

Reaction Mechanism:

michael_aldol cluster_0 Catalytic Cycle cluster_1 Overall Transformation Enamine_Formation Enamine Formation Michael_Addition Michael Addition Enamine_Formation->Michael_Addition Nucleophilic Attack Enolate_Formation Enolate Formation Michael_Addition->Enolate_Formation Aldol_Cyclization Intramolecular Aldol Cyclization Enolate_Formation->Aldol_Cyclization 6-endo-trig Product_Release Product Release & Catalyst Regeneration Aldol_Cyclization->Product_Release Product_Release->Enamine_Formation Hydrolysis Reactants β-Ketoester + Trisubstituted Michael Acceptor Product Polyfunctionalized Cyclohexanone Reactants->Product Organocatalyst, Base

Caption: Organocatalytic Michael/Aldol Domino Reaction Pathway.

Experimental Protocol: Diastereoselective Synthesis of a Polyfunctional Cyclohexanone [1]

  • Materials: Trisubstituted Michael acceptor (1.0 equiv), β-keto ester (1.2 equiv), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv), and chloroform (B151607) (CHCl₃) as the solvent.

  • Procedure: To a solution of the trisubstituted Michael acceptor in chloroform is added the β-keto ester. The mixture is stirred at room temperature, and then DBU is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by filtration or flash column chromatography on silica (B1680970) gel to yield the highly substituted cyclohexanone. Products are often obtained with excellent diastereoselectivity (>20:1 d.r.) and in good yields (up to 84%).[1]

Iridium-Catalyzed (5+1) Annulation for Substituted Cyclohexanes

This modern approach provides a convergent and stereoselective synthesis of cyclohexanes from readily available 1,5-diols and a methyl ketone, which serves as a one-carbon component. The reaction proceeds via a hydrogen-borrowing mechanism.

Reaction Workflow:

iridium_annulation Start 1,5-Diol + Methyl Ketone Reaction_Setup Add [IrCp*Cl₂]₂ catalyst and base (e.g., KOH) in toluene (B28343) Start->Reaction_Setup Heating Heat to reflux (e.g., 115 °C) Reaction_Setup->Heating Workup Cool to room temperature, filter through silica Heating->Workup Purification Column Chromatography Workup->Purification Product Substituted Cyclohexane Purification->Product

Caption: Experimental Workflow for Iridium-Catalyzed (5+1) Annulation.

Experimental Protocol: Synthesis of a Disubstituted Cyclohexane [2]

  • Materials: 1,5-diol (2.0 equiv), methyl ketone (1.0 equiv), [IrCp*Cl₂]₂ (2 mol %), potassium hydroxide (B78521) (KOH) (4.0 equiv), and toluene as the solvent.

  • Procedure: A mixture of the 1,5-diol, methyl ketone, [IrCp*Cl₂]₂, and KOH in toluene is heated at 115 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the substituted cyclohexane. This method can produce cyclohexanes with high diastereoselectivity, particularly with substituted 1,5-diols.[2]

Asymmetric Robinson Annulation

A classic and powerful ring-forming reaction, the Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. The use of chiral organocatalysts, such as (S)-proline, can render this process highly enantioselective, providing access to chiral fused bicyclic systems.

Reaction Mechanism:

robinson_annulation Michael_Addition Michael Addition of Cyclohexanedione to MVK Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation (S)-Proline catalyst Dehydration Dehydration Aldol_Condensation->Dehydration Product Wieland-Miescher Ketone Dehydration->Product

Caption: Key Steps in the Asymmetric Robinson Annulation.

Experimental Protocol: Enantioselective Synthesis of the Wieland-Miescher Ketone [3][4]

  • Materials: 2-Methyl-1,3-cyclohexanedione (1.0 equiv), methyl vinyl ketone (MVK) (1.2 equiv), (S)-proline (10 mol %), and dimethylformamide (DMF) as the solvent.

  • Procedure: To a stirred solution of 2-methyl-1,3-cyclohexanedione and (S)-proline in DMF, methyl vinyl ketone is added dropwise at room temperature. The reaction mixture is stirred for a specified period (e.g., 24-48 hours) and monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the enantiomerically enriched Wieland-Miescher ketone. Yields are typically around 75%, with enantiomeric ratios of approximately 84:16.[3]

Concluding Remarks

The stereoselective synthesis of substituted cyclohexanes remains a vibrant area of research, driven by the importance of these motifs in medicinal chemistry and natural product synthesis. The methods presented herein represent a selection of powerful and versatile strategies, each with its own set of advantages and limitations. The choice of a particular method will ultimately be guided by the specific synthetic target and the desired stereochemical outcome. For the synthesis of highly functionalized, poly-substituted cyclohexanes with excellent stereocontrol, modern organocatalytic domino reactions offer an elegant and efficient solution. For convergent syntheses, metal-catalyzed annulations provide a powerful alternative. Classic methods like the Robinson annulation and Diels-Alder reaction continue to be indispensable tools, especially in their asymmetric variants. As the demand for enantiomerically pure, complex molecules grows, the continued development and refinement of these and other stereoselective methods will be of paramount importance.

References

Safety Operating Guide

Safe Disposal of 2,2-Dimethylcyclohexane-1,3-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethylcyclohexane-1,3-dione, a compound commonly used in chemical synthesis. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for closely related compounds, this includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]

Core Disposal Protocol

The recommended and safest method for the disposal of this compound is to utilize a licensed and approved hazardous waste disposal company.[1] On-site chemical treatment or neutralization by laboratory personnel is not advised due to the potential for hazardous reactions and the lack of established protocols. The environmental hazards associated with analogous compounds, such as being harmful to aquatic life with long-lasting effects, underscore the importance of professional disposal.

Step-by-Step Disposal Procedure:

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store the waste in its original container or a clearly labeled, compatible container. The container must be in good condition, free from leaks, and kept securely closed when not in use.

    • The label should clearly read "Hazardous Waste" and identify the contents as "this compound".

  • Waste Accumulation:

    • Accumulate the waste in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the SAA is under the control of laboratory personnel and is situated away from drains and sources of ignition.[2]

  • Arranging for Pickup:

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

    • Provide them with an accurate description and quantity of the waste.

  • Documentation:

    • Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound and its close analogs.

PropertyValue / Information
Chemical Formula C₈H₁₂O₂
Molar Mass 140.18 g/mol
GHS Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects.[3]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Incompatible Materials Strong oxidizing agents, Bases.[1]

Experimental Protocols

Detailed experimental protocols for the chemical neutralization or degradation of this compound are not provided as this is not the recommended disposal method. The primary directive from safety data sheets for analogous compounds is to avoid environmental release and to consign the material to a professional waste disposal service.[1] Attempting to neutralize the compound without a validated procedure could lead to incomplete reactions, the generation of more hazardous byproducts, or unsafe conditions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_empty Is the container empty and clean? start->is_empty dispose_container Dispose of container per institutional guidelines for non-hazardous lab glass/plastic. is_empty->dispose_container Yes collect_waste Collect waste in a labeled, compatible, and sealed container. is_empty->collect_waste No storage Store in designated Satellite Accumulation Area (SAA). collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Disposal Decision Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.